Product packaging for Leteprinim(Cat. No.:CAS No. 138117-50-7)

Leteprinim

Cat. No.: B1674774
CAS No.: 138117-50-7
M. Wt: 327.29 g/mol
InChI Key: JMPOIZCOJJMTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leteprinim is an amidobenzoic acid.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a neuroprotective agent that has been shown to improve memory;  induces NGF-dependent nociceptive nerve sprouting

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N5O4 B1674774 Leteprinim CAS No. 138117-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOIZCOJJMTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160496
Record name Leteprinim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138117-50-7
Record name Leteprinim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138117-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leteprinim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leteprinim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LETEPRINIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Leteprinim: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (formerly known as AIT-082 or Neotrofin) is a synthetic, orally active purine hypoxanthine derivative that has demonstrated neuroprotective and neuroregenerative properties in preclinical and early-stage clinical studies.[1] Developed as a potential therapeutic for neurodegenerative conditions such as Alzheimer's disease and for recovery from central nervous system (CNS) injury, its primary mechanism of action centers on the modulation of neurotrophic factor expression and activity.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing the available data, outlining experimental methodologies, and visualizing the proposed signaling pathways.

Core Mechanism of Action: Upregulation of Neurotrophic Factors

The central tenet of this compound's mechanism of action is its ability to stimulate the synthesis and/or release of several key neurotrophic factors, primarily from astrocytes.[1] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity. The neurotrophic factors known to be upregulated by this compound include:

  • Nerve Growth Factor (NGF)[1]

  • Neurotrophin-3 (NT-3)[1]

  • Fibroblast Growth Factor (FGF)[1]

This upregulation of neurotrophic factors is believed to underlie the observed neuroprotective and memory-enhancing effects of the compound.

Quantitative Data Summary
ParameterCell/Animal ModelTreatment DetailsObserved EffectCitation
Neurotrophin Gene Expression
NT-3 mRNAMice with brain lesionsNot specifiedIncreased genetic expression of NT-3[1]
Neurotrophic Factor Release
NGF, NT-3, FGFCultured AstrocytesNot specifiedStimulates the synthesis of these neurotrophins[1]
Neuronal Function
Neurite OutgrowthPC12 CellsNot specifiedStimulates neurite outgrowth and potentiates the effects of neurotrophins[1]
Memory PerformanceMice with brain lesionsNot specifiedRestored memory performance[1]
Synaptophysin LevelsPC12 Cells5-50 ng/mlIncreased secretion and intracellular levels of synaptophysin[4]

Proposed Signaling Pathway in Astrocytes

The precise intracellular signaling cascade initiated by this compound in astrocytes that leads to the upregulation of neurotrophin gene expression has not been fully elucidated. However, based on its purine structure and the known signaling pathways in astrocytes that regulate neurotrophin synthesis, a plausible mechanism involves the modulation of cyclic AMP (cAMP) levels.[5][6] Purine derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP.[5] An increase in intracellular cAMP in astrocytes is known to promote a mature, neurotrophic phenotype.[6]

The following diagram illustrates a hypothesized signaling pathway for this compound in astrocytes.

Leteprinim_Mechanism cluster_extracellular Extracellular Space cluster_cell Astrocyte cluster_nucleus Nucleus cluster_release This compound This compound (AIT-082) GPCR Putative G-Protein-Coupled Receptor (GPCR) This compound->GPCR Binds to and activates PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (Hypothesized) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates and activates DNA Neurotrophin Genes (e.g., NGF, NT-3) CREB->DNA Binds to promoter regions mRNA Neurotrophin mRNA DNA->mRNA Transcription Neurotrophins Secreted Neurotrophins (NGF, NT-3, FGF) mRNA->Neurotrophins Translation and Secretion

Hypothesized signaling pathway of this compound in astrocytes.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not available in the reviewed literature. However, based on standard methodologies in the field, the following outlines the likely approaches used.

In Vitro Astrocyte Culture and Treatment
  • Cell Culture: Primary astrocytes would be isolated from the cortices of neonatal rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). Following enzymatic and mechanical dissociation, cells would be plated on poly-D-lysine coated flasks and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. Astrocyte purity would be confirmed by immunostaining for Glial Fibrillary Acidic Protein (GFAP).

  • This compound Treatment: For experiments, astrocytes would be seeded in multi-well plates. After reaching a specified confluency, the culture medium would be replaced with serum-free medium containing various concentrations of this compound or vehicle control.

  • Neurotrophin Quantification: Following incubation for a defined period (e.g., 24-72 hours), the conditioned medium would be collected to measure secreted neurotrophin levels using Enzyme-Linked Immunosorbent Assays (ELISA) specific for NGF, NT-3, and FGF. Cell lysates would be prepared for the analysis of intracellular neurotrophin levels and for RNA extraction.

Quantification of Neurotrophin mRNA
  • RNA Extraction and Reverse Transcription: Total RNA would be extracted from cultured astrocytes or brain tissue from this compound-treated animals using a commercial kit. The concentration and purity of the RNA would be determined by spectrophotometry. First-strand cDNA would be synthesized from the RNA templates using a reverse transcriptase enzyme.

  • Quantitative Polymerase Chain Reaction (qPCR): qPCR would be performed using the synthesized cDNA, specific primers for NGF and NT-3, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes would be normalized to a housekeeping gene (e.g., GAPDH or beta-actin).

In Vivo Studies of Memory Enhancement
  • Animal Model: Age-related memory impairment would be modeled using aged mice. Alternatively, memory deficits could be induced by creating brain lesions (e.g., in the entorhinal cortex).

  • Drug Administration: this compound would be administered orally (e.g., in drinking water or by gavage) or via intraperitoneal injection at various doses for a specified duration.

  • Behavioral Testing: Memory performance would be assessed using standardized behavioral tests such as the Morris water maze, passive avoidance test, or object recognition test.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis start Isolate and culture primary astrocytes treatment Treat astrocytes with This compound or vehicle start->treatment elisa Quantify secreted neurotrophins (ELISA) treatment->elisa qpcr Measure neurotrophin mRNA levels (qPCR) treatment->qpcr western Assess intracellular protein levels (Western Blot) treatment->western

General experimental workflow for in vitro studies of this compound.

Conclusion

This compound (AIT-082) is a promising neurotrophic agent whose core mechanism of action involves the stimulation of neurotrophin synthesis and release from astrocytes. While the precise molecular target and upstream signaling pathways remain to be fully elucidated, the available evidence points towards a mechanism that enhances the brain's endogenous neuroprotective and regenerative capabilities. Further research is warranted to delineate the specific intracellular signaling events initiated by this compound and to obtain more detailed quantitative data on its pharmacological effects. Such studies will be crucial for the continued development and potential clinical application of this compound for the treatment of neurodegenerative diseases and CNS injuries.

References

Neotrofin (AIT-082): A Technical Guide on the Stimulation of Nerve Growth Factor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotrofin (also known as AIT-082 or leteprinim) is a synthetic hypoxanthine derivative that has demonstrated neuroprotective and nootropic properties.[1] Its primary mechanism of action is believed to be the stimulation of nerve growth factor (NGF) synthesis and release, which in turn promotes neuronal survival and growth.[1] This technical guide provides an in-depth overview of Neotrofin, focusing on its role in NGF stimulation, and presents key preclinical and clinical data, detailed experimental protocols, and visualizations of its proposed mechanisms and experimental workflows.

Core Mechanism of Action

Neotrofin is understood to exert its effects through the modulation of neurotrophic factor production. Preclinical studies have indicated that Neotrofin stimulates the synthesis and/or release of several neurotrophic factors from astrocytes, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Fibroblast Growth Factor (FGF).[1] By increasing the availability of these crucial proteins, Neotrofin supports neuronal health, enhances neurite outgrowth, and may protect against neurodegenerative processes.[1]

Preclinical Data

In Vitro Studies: Neurite Outgrowth in PC12 Cells

PC12 cells, a cell line derived from a rat adrenal gland tumor, are widely used as a model system for studying neuronal differentiation. When treated with NGF, these cells stop proliferating and extend neurites, resembling sympathetic neurons. Neotrofin has been shown to significantly enhance NGF-mediated neurite outgrowth in this model.

Parameter Observation Reference
Cell LinePC12[1]
TreatmentNeotrofin (AIT-082) in the presence of NGF[1]
EffectSignificant enhancement of NGF-mediated neurite outgrowth[1]
In Vivo Studies: Animal Models

Animal studies have been conducted to evaluate the effects of Neotrofin on memory and neurotrophin levels in various models of neurodegeneration and injury.

Animal Model Treatment Key Findings Reference
Mice (age-related memory deficits)Oral administration of NeotrofinRestored and prevented age-related working memory deficits.[1]
Rats (spinal cord injury)7 days of Neotrofin treatmentIncreased levels of CNTF and BDNF in the spinal cord.[1]
Rats (entorhinal cortex lesions)30 mg/kg i.p. dailyElevated acetylcholinesterase (AChE) label in the dentate gyrus, suggesting stimulation of a cholinergic pathway.[2]

Clinical Data

Phase I Clinical Trial

A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of Neotrofin in healthy elderly volunteers and patients with mild Alzheimer's disease.

Parameter Value Reference
Pharmacokinetics
Peak Serum Concentration (Tmax)Within 2 hours[3]
Elimination Half-life (t1/2)Approximately 20 hours[3]
Dosing
Escalating Single DosesWell-tolerated at high doses[1]
Multiple Doses (in mild AD)100 mg/day, 500 mg/day, 2,000 mg/day for 7 days[3]
Safety
Adverse EventsNo serious adverse events reported; well-tolerated.[3]
Phase II Clinical Trial

A Phase II study evaluated the efficacy of Neotrofin in patients with moderate Alzheimer's disease.

Parameter Value Reference
Study Design
Duration90 days[4]
Patient Population431 patients with moderate Alzheimer's disease[4]
Efficacy
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)1.5-point improvement from baseline with 500 mg dose (not statistically significant)[4]
Neuropsychiatric Inventory (NPI)Statistically significant improvement in behavioral symptoms.[4]
Safety
Completion Rate389 of 431 patients completed the study[4]
TolerabilitySafe and well-tolerated[4]

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

This protocol describes a general method for assessing the effect of Neotrofin on neurite outgrowth in PC12 cells.

1. Cell Culture and Plating:

  • Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plate cells in collagen-coated 24-well plates at a density that allows for individual cell morphology analysis.

2. Treatment:

  • After allowing cells to adhere, replace the medium with a low-serum medium (e.g., 1% horse serum).

  • Add a suboptimal concentration of NGF to the medium.

  • Add varying concentrations of Neotrofin (AIT-082) to the wells. Include a vehicle control (medium with NGF but no Neotrofin) and a positive control (optimal concentration of NGF).

  • Incubate the cells for a defined period (e.g., 48-72 hours).

3. Quantification of Neurite Outgrowth:

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

  • Capture images using a microscope with a camera.

  • Quantify neurite outgrowth using image analysis software. Parameters to measure include:

    • Percentage of cells with neurites longer than the cell body diameter.

    • Average length of the longest neurite per cell.

    • Total neurite length per cell.

4. Data Analysis:

  • Compare the neurite outgrowth parameters between the different treatment groups.

  • Use appropriate statistical tests to determine the significance of any observed differences.

Astrocyte Culture and NGF Release Assay

This protocol outlines a general procedure to measure the stimulation of NGF release from primary astrocytes by Neotrofin.

1. Primary Astrocyte Culture:

  • Isolate primary astrocytes from the cortices of neonatal rats.

  • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Purify the astrocyte culture to >95% purity.

2. Treatment:

  • Plate the purified astrocytes in 24-well plates.

  • Once confluent, replace the culture medium with a serum-free medium.

  • Treat the cells with varying concentrations of Neotrofin (AIT-082). Include a vehicle-treated control group.

  • Incubate for a specified time (e.g., 24-48 hours).

3. Measurement of NGF Release:

  • Collect the conditioned medium from each well.

  • Quantify the concentration of NGF in the medium using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Normalize the NGF concentration to the total protein content of the cells in each well.

  • Compare the amount of NGF released from Neotrofin-treated cells to that from control cells.

  • Perform statistical analysis to determine if Neotrofin significantly increases NGF release.

Signaling Pathways and Experimental Workflows

Neotrofin_Signaling_Pathway Neotrofin Neotrofin (AIT-082) (Hypoxanthine Derivative) Astrocyte Astrocyte Neotrofin->Astrocyte PurinergicReceptor Purinergic Receptor (e.g., P2Y) Neotrofin->PurinergicReceptor Activates SignalingCascade Intracellular Signaling Cascade (e.g., PKC, MAPK) PurinergicReceptor->SignalingCascade Initiates GeneExpression Increased Gene Expression SignalingCascade->GeneExpression Leads to NGF_mRNA NGF mRNA GeneExpression->NGF_mRNA Transcription NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translation NGF_Release NGF Release NGF_Protein->NGF_Release Secretion Neuron Neuron NGF_Release->Neuron Acts on NGF_Binding NGF binds to TrkA Receptor NGF_Release->NGF_Binding NeuronalSurvival Neuronal Survival and Growth NGF_Binding->NeuronalSurvival Promotes

Caption: Proposed signaling pathway for Neotrofin-stimulated NGF release from astrocytes.

PC12_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_PC12 Culture PC12 Cells Plate_Cells Plate cells on collagen-coated wells Culture_PC12->Plate_Cells Low_Serum Switch to low-serum medium Plate_Cells->Low_Serum Add_NGF Add suboptimal NGF Low_Serum->Add_NGF Add_Neotrofin Add Neotrofin (AIT-082) Add_NGF->Add_Neotrofin Incubate Incubate (48-72h) Add_Neotrofin->Incubate Fix_Cells Fix Cells Incubate->Fix_Cells Immunostain Immunostain (β-III tubulin) Fix_Cells->Immunostain Image_Capture Capture Images Immunostain->Image_Capture Quantify Quantify Neurite Outgrowth Image_Capture->Quantify

Caption: Experimental workflow for the PC12 cell neurite outgrowth assay.

Neotrofin_Logical_Relationship Neotrofin Neotrofin (AIT-082) Astrocyte_Stimulation Stimulation of Astrocytes Neotrofin->Astrocyte_Stimulation NGF_Release Increased NGF Release Astrocyte_Stimulation->NGF_Release Neuronal_Support Enhanced Neuronal Support NGF_Release->Neuronal_Support Neurite_Outgrowth Increased Neurite Outgrowth Neuronal_Support->Neurite_Outgrowth Neuronal_Survival Improved Neuronal Survival Neuronal_Support->Neuronal_Survival Cognitive_Enhancement Potential for Cognitive Enhancement Neurite_Outgrowth->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement

Caption: Logical relationship of Neotrofin's effects from cellular stimulation to potential therapeutic outcome.

References

Leteprinim as a hypoxanthine derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Leteprinim: A Hypoxanthine-Derived Neurotrophic Agent

Audience: Researchers, Scientists, and Drug Development Professionals Topic: this compound as a Hypoxanthine Derivative

Executive Summary

This compound, also known as AIT-082, is a synthetic hypoxanthine derivative that has demonstrated significant potential as a neuroprotective and cognitive-enhancing agent in a range of preclinical studies. Structurally a purine analog, this compound's primary mechanism of action involves the stimulation of neurotrophic factor production, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2] This upregulation of crucial neurotrophins initiates a cascade of downstream signaling events that promote neuronal survival, neurite outgrowth, synaptogenesis, and functional recovery in models of neurodegeneration and injury. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and therapeutic effects.

Chemical and Pharmacological Profile

  • Compound Name: this compound (potassium salt)

  • Synonyms: AIT-082, Neotrofin™[3]

  • Chemical Class: Hypoxanthine Derivative, Purine Analog[1][4]

  • Formal Name: 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]-benzoic acid, monopotassium salt[4]

  • Molecular Formula: C₁₅H₁₂N₅O₄ • K[4]

  • Core Activity: Neurotrophic Agent, Nootropic, Neuroprotective Agent[1][4]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are not believed to stem from direct receptor agonism but rather from its ability to modulate the endogenous production of neurotrophic factors.[2] Preclinical evidence indicates that this compound rapidly enters the brain and increases the messenger RNA (mRNA) levels of NGF and BDNF.[1][3] These neurotrophins then bind to their respective Tropomyosin receptor kinase (Trk) receptors, TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades critical for neuronal function and survival.

The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, which in turn activates three principal intracellular signaling pathways:

  • PI3K/Akt Pathway: Primarily involved in promoting cell survival and inhibiting apoptosis.

  • ERK (MAPK) Pathway: Crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.

  • PLCγ Pathway: Leads to an increase in intracellular calcium and is important for synaptic functions, including neurotransmitter release.

Additionally, this compound has been shown to increase the expression of heme-oxygenase 1 and 2, enzymes that play a role in cellular defense against reactive oxygen species, and to reduce glutamate-induced toxicity in hippocampal neurons.[1]

Leteprinim_Signaling_Pathway Figure 1: Proposed Signaling Pathway of this compound cluster_0 Cellular Interior cluster_1 Observed Outcomes This compound This compound NGF_mRNA NGF mRNA Production ↑ This compound->NGF_mRNA Upregulates BDNF_mRNA BDNF mRNA Production ↑ This compound->BDNF_mRNA Upregulates Neurotrophins NGF / BDNF Protein Synthesis ↑ NGF_mRNA->Neurotrophins BDNF_mRNA->Neurotrophins Trk_Receptors TrkA / TrkB Receptor Activation Neurotrophins->Trk_Receptors Binds & Activates (Extracellular) PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Trk_Receptors->ERK_MAPK PLCg PLCγ Pathway Trk_Receptors->PLCg Cell_Survival Cell Survival ↑ Apoptosis ↓ PI3K_Akt->Cell_Survival Neurite_Outgrowth Neurite Outgrowth Synaptogenesis ERK_MAPK->Neurite_Outgrowth Neurotransmitter_Release Synaptic Function (Neurotransmitter Release) PLCg->Neurotransmitter_Release Neuroprotection Neuroprotection Cell_Survival->Neuroprotection Neurite_Outgrowth->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neurite_Outgrowth->Cognitive_Enhancement Neurotransmitter_Release->Cognitive_Enhancement

Caption: Figure 1: Proposed Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

Table 1: Summary of In Vitro Efficacy Data

Assay/ModelCell TypeConcentration RangeKey Finding(s)Reference(s)
Neurite OutgrowthPC12 Cells10 and 100 µMEnhances Nerve Growth Factor (NGF) induced neurite growth.[4]
Synaptophysin ProductionPC12 Cells5 - 100 ng/mLIncreases the production of the synaptic vesicle protein synaptophysin.[4]
Neurotransmitter ReleasePC12 Cells5 - 50 ng/mL (24-48h)Enhances neurotransmitter release.[1]
Glutamate ToxicityHippocampal NeuronsNot specifiedReduces glutamate-induced toxicity.[1]

Table 2: Summary of In Vivo Efficacy Data

Animal ModelSpeciesDose & RegimenKey Finding(s)Reference(s)
Working Memory (Young)Mice30 mg/kg (i.p.)Enhances performance in a win-shift T-maze test.[4]
Age-Induced Memory DeficitMice30 mg/kg (i.p.)Reduces working memory errors in aged mice with mild to moderate deficits.[4]
Hypoxic-Ischemic Brain InjuryRat Pups60 mg/kg (i.p., single dose)Significantly reduces the number of apoptotic neurons.[1]
Spinal Cord Crush InjuryRats60 mg/kg/day (i.p., for 21 days)Reduces locomotor function impairments and decreases necrotic tissue.[4]
Kainate-Induced ExcitotoxicityRats30 or 60 mg/kg (i.p., for 7 days)Protects hippocampal neurons against kainate-induced excitotoxicity.[1]
Neurotrophin mRNA ExpressionMiceNot specified (single i.p. dose)Rapidly increases NGF mRNA levels in the cortex and hippocampus.[3]

Key Experimental Protocols

Detailed methodologies for three key assays are provided below, reconstructed from published literature.

Protocol: NGF-Mediated Neurite Outgrowth in PC12 Cells
  • Objective: To assess the ability of this compound to enhance NGF-induced neurite outgrowth in a neuronal-like cell line.

  • Cell Model: Rat pheochromocytoma (PC12) cells, which differentiate and extend neurites in response to NGF.

  • Materials:

    • PC12 cells

    • Culture medium (e.g., RPMI-1640) with horse and fetal bovine serum

    • Collagen-coated 96-well plates

    • Nerve Growth Factor (NGF)

    • This compound (AIT-082)

    • Paraformaldehyde for cell fixation

    • Microscope for imaging

  • Procedure:

    • Cell Plating: PC12 cells are seeded onto collagen-coated 96-well plates at a specified density (e.g., 2.0 x 10³ cells/well) and allowed to adhere for 24 hours.[2]

    • Treatment: The culture medium is replaced with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 10 ng/mL) and varying concentrations of this compound (e.g., 10 µM, 100 µM).[4] Control wells receive only NGF.

    • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

    • Fixation: Cells are fixed with 4% paraformaldehyde.[2]

    • Analysis: The percentage of cells bearing neurites (defined as a process longer than the cell body diameter) is quantified by manual counting under a phase-contrast microscope. Multiple fields of view per well are analyzed.

  • Endpoint Analysis: A statistically significant increase in the percentage of neurite-bearing cells in the this compound-treated groups compared to the NGF-only control group indicates a positive effect.

Experimental_Workflow Figure 2: Workflow for PC12 Neurite Outgrowth Assay start Start: PC12 Cell Culture plate 1. Seed cells onto collagen-coated plates start->plate adhere 2. Incubate for 24h to allow adherence plate->adhere treat 3. Treat with NGF and This compound (or control) adhere->treat incubate_diff 4. Incubate for 48-72h for differentiation treat->incubate_diff fix 5. Fix cells with paraformaldehyde incubate_diff->fix image 6. Image wells using phase-contrast microscopy fix->image analyze 7. Quantify percentage of neurite-bearing cells image->analyze end End: Compare treated vs. control analyze->end

Caption: Figure 2: Workflow for PC12 Neurite Outgrowth Assay.

Protocol: In Vivo Spinal Cord Injury Model
  • Objective: To evaluate the neuroprotective and functional recovery effects of this compound following traumatic spinal cord injury.

  • Animal Model: Adult rats (e.g., Long-Evans).

  • Materials:

    • Anesthetic agents (e.g., ketamine, xylazine)

    • Surgical instruments for laminectomy

    • Spinal cord contusion/crush device

    • This compound (AIT-082)

    • Behavioral testing apparatus (e.g., open field for locomotor scoring)

    • Histological reagents

  • Procedure:

    • Anesthesia and Surgery: Animals are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level.

    • Injury Induction: A standardized moderate contusion or crush injury is induced using a specialized impactor device.

    • Treatment Administration: Post-injury, animals are randomized into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 60 mg/kg/day) for a specified duration, such as 21 days.[4]

    • Behavioral Assessment: Locomotor function is assessed at regular intervals (e.g., weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).

    • Tissue Collection: At the end of the study period, animals are euthanized, and the spinal cord tissue is collected for histological analysis.

  • Endpoint Analysis: Primary endpoints include improved locomotor scores in the treated group. Secondary histological endpoints include reduced lesion volume, decreased necrotic tissue, and reduced reactive astrogliosis at the injury site compared to controls.[4]

Protocol: Glutamate Excitotoxicity Assay
  • Objective: To determine if this compound can protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Model: Primary cultured hippocampal or cortical neurons.[1][5]

  • Materials:

    • Primary neuronal cell culture

    • This compound (AIT-082)

    • L-Glutamic acid

    • Cell viability assay reagents (e.g., LDH release assay, Calcein-AM/Propidium Iodide)

  • Procedure:

    • Cell Culture: Primary neurons are cultured for a sufficient period to establish mature connections (e.g., 14-28 days in vitro).[5]

    • Pre-treatment: Cultures are pre-incubated with various concentrations of this compound for a set period (e.g., 1-24 hours) before the excitotoxic insult.[6]

    • Glutamate Insult: A neurotoxic concentration of L-glutamate is added to the culture medium for a brief period to induce excitotoxicity.

    • Washout and Recovery: The glutamate-containing medium is washed out and replaced with fresh medium (containing this compound for the treatment groups).

    • Incubation: Cells are incubated for 24 hours to allow for the progression of cell death pathways.

  • Endpoint Analysis: Neuroprotection is quantified by measuring cell viability. A significant reduction in cell death (e.g., lower LDH release or a higher percentage of viable cells) in the this compound-treated groups compared to the glutamate-only group indicates a protective effect.[1][6]

Summary of Therapeutic Effects and Potential

This compound's mechanism of action translates into a compelling profile of therapeutic effects observed in preclinical models. Its ability to promote the expression of endogenous growth factors provides a multi-faceted approach to treating complex neurological disorders.

Therapeutic_Effects Figure 3: Summary of this compound's Therapeutic Effects cluster_mechanisms Primary Mechanisms cluster_outcomes Preclinical Therapeutic Outcomes This compound This compound (Hypoxanthine Derivative) Neurotrophin ↑ Neurotrophin Production (NGF, BDNF) This compound->Neurotrophin Antioxidant ↑ Antioxidant Defense (Heme-oxygenase 1/2) This compound->Antioxidant Glutamate ↓ Glutamate Toxicity This compound->Glutamate Cognition Cognitive Enhancement (Memory Improvement) Neurotrophin->Cognition Neuroprotection Neuroprotection (Reduced Apoptosis & Necrosis) Neurotrophin->Neuroprotection Regeneration Functional Recovery (Axonal Sprouting & Locomotion) Neurotrophin->Regeneration Antioxidant->Neuroprotection Glutamate->Neuroprotection

Caption: Figure 3: Summary of this compound's Therapeutic Effects.

These effects position this compound as a candidate for diseases characterized by neuronal loss and dysfunction. While it showed promise in a Phase II clinical trial for Alzheimer's Disease, its development has since been redirected towards peripheral neuropathy.[2] The broad, upstream mechanism of enhancing the brain's own repair systems remains an attractive therapeutic strategy.

Conclusion

This compound is a well-characterized hypoxanthine derivative that functions as a potent neurotrophic agent. By upregulating the expression of key neurotrophic factors like NGF and BDNF, it activates critical signaling pathways that support neuronal survival, function, and regeneration. Extensive preclinical data, summarized herein, validates its efficacy in models of memory impairment, excitotoxicity, and physical neuronal injury. The provided protocols and diagrams offer a technical foundation for professionals engaged in the research and development of novel neurorestorative therapies.

References

Leteprinim (AIT-082) for Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leteprinim, also known as AIT-082 and Neotrofin, is a synthetic, small-molecule purine derivative investigated for its neuroprotective and neuroregenerative properties. Preclinical studies have demonstrated its potential to enhance the action of neurotrophic factors, particularly Nerve Growth Factor (NGF), and to protect against neuronal damage in various models of neurodegeneration and injury. This document provides a comprehensive technical overview of the research on this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows. While early-phase clinical trials in Alzheimer's disease were initiated, the public availability of their definitive results is limited, marking a significant gap in the clinical development narrative of this compound.

Introduction to this compound

This compound (this compound potassium, AIT-082) is a hypoxanthine derivative that has garnered interest for its potential as a cognitive enhancer and neuroprotective agent.[1][2] It is an orally active compound capable of crossing the blood-brain barrier.[3] The primary proposed mechanism of action for this compound is its ability to stimulate the synthesis and/or release of endogenous neurotrophic factors within the central nervous system, thereby promoting neuronal survival, function, and regeneration.[2]

Mechanism of Action: Neurotrophic Factor Enhancement

The neuroprotective effects of this compound are largely attributed to its influence on neurotrophic factor signaling. Preclinical research indicates that this compound stimulates the production of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) mRNA in the brain.[2] NGF is crucial for the survival, maintenance, and regeneration of specific neuronal populations, including basal forebrain cholinergic neurons, which are significantly affected in Alzheimer's disease.

By increasing the local concentration of NGF, this compound is hypothesized to activate the Tropomyosin receptor kinase A (TrkA) signaling pathway. The binding of NGF to TrkA receptors initiates a cascade of intracellular events that are fundamental to neuroprotection.

NGF/TrkA Signaling Pathway

The activation of TrkA by NGF leads to the initiation of several key downstream signaling cascades:

  • PI3K/Akt Pathway: This pathway is a major contributor to cell survival and is activated by the phosphorylation of phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.

  • Ras/MAPK (ERK) Pathway: This cascade, involving Ras, Raf, MEK, and ERK (extracellular signal-regulated kinase), plays a critical role in cell differentiation, proliferation, and synaptic plasticity.

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, which are important for various neuronal functions, including neurotransmitter release.

NGF_TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates PLCg PLCg TrkA->PLCg Activates

Preclinical Data

A substantial body of preclinical research has explored the efficacy of this compound in various in vitro and in vivo models. These studies collectively suggest that this compound promotes neuronal health and function.

In Vitro Studies

The primary in vitro model used to assess the neurotrophic-enhancing properties of this compound is the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

Experiment Model Concentration/Dose Key Quantitative Finding Reference
Neurite OutgrowthPC12 cells10 and 100 µMStatistically significant enhancement of NGF-induced neurite growth.[1]
Synaptophysin ProductionPC12 cells5-100 ng/mLIncreased production and secretion of synaptophysin.[1][4]
In Vivo Studies

In vivo studies have been conducted in rodent models of age-related cognitive decline, spinal cord injury, and hypoxic brain injury.

Experiment Model Dose Key Quantitative Finding Reference
Working MemoryYoung and Aged Mice (T-maze)30 mg/kgEnhanced working memory in young mice and reduced memory errors in aged mice.[1]
Amnesia ReversalMice (Cycloheximide-induced amnesia)60 mg/kg, IPEffective in reversing cycloheximide-induced memory disruption.[5]
Locomotor FunctionRats (Spinal cord injury)60 mg/kg/day for 21 daysReduced impairments in locomotor function.[1]
NeuroprotectionNeonatal Rats (Hypoxic injury)60 mg/kgReduced hypoxia-induced neuronal loss and number of apoptotic cells.[1]

Clinical Trials in Alzheimer's Disease

This compound advanced to clinical trials for the treatment of Alzheimer's disease. Early phase studies suggested it was well-tolerated. Subsequently, large-scale pivotal trials were initiated.

Trial Identifier Phase Population Dosing Regimen Primary Endpoints Status/Results Reference
NCT000001801b8 healthy older volunteersSingle, weekly, rising doses for 5 weeks.Safety and tolerability.Completed. No major side effects reported.[3]
US Pivotal TrialII/III521 mild-to-moderate AD patients500 mg BID for 1 week, then 1000 mg BID for 11 weeks.ADAS-cog, ADCS-CGIC.Initiated. Definitive results are not publicly available.
European Pivotal TrialII/III>1500 mild-to-moderate AD patients25 mg to 150 mg doses vs. placebo for 6 months.Memory improvement on AD assessment scale and global evaluation.Initiated. Definitive results are not publicly available.

Note: A comprehensive search of scientific literature and clinical trial registries did not yield the final published results of the large-scale Phase II/III trials for this compound in Alzheimer's disease. The reasons for this are not publicly documented.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to evaluate this compound. These are based on standard laboratory practices and the limited details available in published abstracts.

PC12 Cell Neurite Outgrowth Assay

This assay quantitatively assesses the ability of a compound to promote or enhance neurite formation.

PC12_Neurite_Outgrowth_Workflow start Start plate_cells Plate PC12 cells on collagen-coated plates start->plate_cells incubate1 Incubate for 24h to allow attachment plate_cells->incubate1 treat_cells Treat cells with NGF ± this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 fix_stain Fix cells and stain for neuronal markers (e.g., β-tubulin) incubate2->fix_stain image_cells Image acquisition using microscopy fix_stain->image_cells quantify Quantify neurite length and number of neurite-bearing cells image_cells->quantify analyze Statistical analysis quantify->analyze end_process End analyze->end_process

Methodology:

  • Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM with horse and fetal bovine serum).

  • Plating: Cells are seeded onto collagen-coated multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere, the medium is replaced with a low-serum medium containing a suboptimal concentration of NGF, with or without varying concentrations of this compound. Control wells receive only the vehicle.

  • Incubation: Cells are incubated for a period of 48 to 72 hours to allow for differentiation and neurite extension.

  • Fixation and Staining: Cells are fixed with paraformaldehyde and may be stained with immunocytochemical markers for neurons (e.g., anti-β-III-tubulin) to visualize the neurites.

  • Imaging and Analysis: Multiple fields per well are imaged using a microscope. Image analysis software is then used to quantify neurite length, the number of neurites per cell, and the percentage of cells bearing neurites.

Cycloheximide-Induced Amnesia Model

This model assesses the ability of a compound to reverse chemically-induced memory deficits. A common paradigm is the passive avoidance task.

Passive_Avoidance_Workflow start Start acclimatize Acclimatize mice to the passive avoidance apparatus start->acclimatize administer_drugs Administer this compound (or vehicle) followed by Cycloheximide acclimatize->administer_drugs training Training: Place mouse in light compartment, deliver foot-shock upon entering dark compartment administer_drugs->training return_to_cage Return mouse to home cage training->return_to_cage retention_test Retention Test (24h later): Place mouse in light compartment return_to_cage->retention_test measure_latency Measure latency to enter the dark compartment retention_test->measure_latency analyze Statistical analysis of latencies measure_latency->analyze end_process End analyze->end_process

Methodology:

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Drug Administration: Mice are intraperitoneally (IP) injected with either this compound or a vehicle control. Approximately 30 minutes later, they receive an IP injection of cycloheximide, a protein synthesis inhibitor that induces amnesia.

  • Training (Acquisition Trial): Each mouse is placed in the light compartment. Due to their natural aversion to light, they will typically enter the dark compartment. Upon entry, a brief, mild foot-shock is delivered.

  • Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the latency to cross into the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.

  • Data Analysis: The latencies of the this compound-treated group are compared to the vehicle-treated group. A significantly longer latency in the this compound group suggests a reversal of the amnesic effect of cycloheximide.

Conclusion and Future Directions

This compound (AIT-082) has demonstrated a compelling preclinical profile as a neuroprotective agent, primarily through the enhancement of endogenous neurotrophic factor signaling. Its ability to promote neurite outgrowth, improve memory in animal models, and protect against neuronal injury underscores its therapeutic potential. However, the trajectory of this compound's development is marked by a critical lack of publicly available data from its late-stage clinical trials in Alzheimer's disease.

For the scientific and drug development community, several key questions remain:

  • What were the definitive efficacy and safety outcomes of the large-scale Phase II/III trials?

  • What specific challenges, if any, were encountered that may have halted its development for Alzheimer's disease?

  • Could this compound's mechanism of action be beneficial in other neurodegenerative conditions where neurotrophic support is implicated, such as Parkinson's disease or peripheral neuropathies?

The story of this compound serves as an important case study in drug development, highlighting that promising preclinical and early clinical data do not always translate to late-stage success. A full understanding of its potential and limitations awaits the disclosure of the complete clinical trial data. Further independent research could also explore its efficacy in a wider range of neurodegenerative models and elucidate the finer details of its molecular interactions with astrocyte neurotrophic factor production.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Activity of Leteprinim (AIT-082)

This document provides a comprehensive overview of the chemical and pharmacological properties of this compound, also known as AIT-082. This compound is a synthetic purine derivative recognized for its neuroprotective and nootropic effects.[1][2] It has been investigated as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1][3]

Chemical Identity and Properties

This compound is a derivative of hypoxanthine.[1][4][5] It is available as a free acid and as a potassium salt. The potassium salt is frequently used in research due to its solubility in aqueous solutions.[4]

Chemical Structure

The core structure of this compound consists of a hypoxanthine moiety linked to a benzoic acid group via a propanoyl-amino bridge.

Molecular Structure of this compound (Free Acid) Chemical structure of this compound

Physicochemical Data

The key quantitative data for both the free acid and potassium salt forms of this compound are summarized in the table below for easy comparison.

PropertyThis compound (Free Acid)This compound (Potassium Salt)
IUPAC Name 4-{[3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoyl]amino}benzoic acid[1]4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]-benzoic acid, monopotassium salt[4]
Synonyms AIT-082 free acid, Neotrofin[5][6][7]AIT-082, SPI-205[4][8]
CAS Number 138117-50-7[1][2][5][6][7][9]192564-13-9[3][4][10]
Molecular Formula C₁₅H₁₃N₅O₄[1][5][6][9]C₁₅H₁₂KN₅O₄[3][10]
Molecular Weight 327.30 g/mol [1][5][6][9]365.39 g/mol [10]
Appearance White solid[2]Crystalline solid[4]
Melting Point 319-321 °C[2]Not specified
Solubility Not specifiedSoluble in PBS (pH 7.2) at 10 mg/ml[4]
SMILES C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2NC=NC3=O[1]O=C1C2=C(N(CCC(NC3=CC=C(C([O-])=O)C=C3)=O)C=N2)NC=N1.[K+][4]

Mechanism of Action and Pharmacodynamics

This compound is a neurotrophic agent that stimulates the production and release of several neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation.[7][9][10] It is orally active and has been shown to penetrate the blood-brain barrier.[11]

The primary mechanisms of action include:

  • Stimulation of Neurotrophic Factors: this compound induces the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) mRNA.[7][9][10] It has also been shown to increase the expression of neurotrophin-3 (NT-3) and basic fibroblast growth factor (bFGF).[12][13]

  • Neuroprotection: It protects cultured hippocampal neurons from glutamate-induced toxicity.[7][9][10]

  • Antioxidant Activity: The compound increases the mRNA levels of heme-oxygenase 1 and 2, enzymes that are involved in cellular defense against reactive oxygen species (ROS).[7][9][10]

  • Enhancement of Synaptic Function: this compound increases both the intracellular levels and the secretion of synaptophysin, a protein associated with synaptic vesicle membranes, suggesting it may enhance neurotransmitter release.[4][14]

The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective and neuroregenerative effects.

Leteprinim_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular and Cellular Effects cluster_2 Physiological Outcomes This compound This compound (AIT-082) Astrocytes Astrocytes This compound->Astrocytes Stimulates Neurons Neurons This compound->Neurons Acts on NGF ↑ NGF mRNA Astrocytes->NGF Induces BDNF ↑ BDNF mRNA Astrocytes->BDNF Induces HO1_2 ↑ Heme-Oxygenase 1/2 mRNA Neurons->HO1_2 Synaptophysin ↑ Synaptophysin Neurons->Synaptophysin Glutamate_Toxicity ↓ Glutamate Toxicity Neurons->Glutamate_Toxicity Neurite_Outgrowth Neurite Outgrowth NGF->Neurite_Outgrowth Neuroprotection Neuroprotection BDNF->Neuroprotection Antioxidant_Defense Antioxidant Defense HO1_2->Antioxidant_Defense Cognitive_Enhancement Cognitive Enhancement Synaptophysin->Cognitive_Enhancement Glutamate_Toxicity->Neuroprotection Neuroprotection->Cognitive_Enhancement Neurite_Outgrowth->Cognitive_Enhancement

Proposed mechanism of action for this compound (AIT-082).

Key Experimental Protocols

Detailed methodologies for cited experiments are crucial for reproducibility and further research.

In Vitro: Enhancement of NGF-Mediated Neurite Outgrowth

This experiment demonstrates this compound's ability to potentiate the effects of Nerve Growth Factor.

  • Objective: To assess the effect of AIT-082 on NGF-induced neurite outgrowth in PC12 cells.[15]

  • Cell Line: Pheochromocytoma (PC12) cells, which differentiate into neuron-like cells in the presence of NGF.

  • Methodology:

    • PC12 cells are cultured in appropriate media.

    • Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.

    • Experimental groups are co-treated with varying concentrations of this compound (e.g., 10 µM and 100 µM).[4]

    • Control groups receive either no treatment, NGF alone, or this compound alone.

    • After a defined incubation period (e.g., 24-48 hours), cells are fixed and visualized using microscopy.

    • Neurite length and the percentage of cells bearing neurites are quantified.

  • Observed Result: this compound significantly enhanced the neurite outgrowth mediated by NGF when compared to cells treated with NGF alone.[4][15]

In Vitro: Effect on Synaptophysin Levels

This protocol investigates the impact of this compound on a key synaptic protein.

  • Objective: To measure the effect of AIT-082 on the intracellular and secreted levels of synaptophysin in PC12 cells.[14]

  • Cell Line: Pheochromocytoma (PC12) cells.

  • Methodology:

    • PC12 cells are cultured to a desired confluency.

    • Cells are treated with different concentrations of AIT-082 (ranging from 5 to 50 ng/ml) for 24 and 48 hours.[14] Control groups are left untreated.

    • After incubation, the conditioned culture media is collected to analyze secreted proteins.

    • The cells are lysed to extract intracellular proteins.

    • Both the conditioned media and cell lysates are analyzed by Western Blot using an antibody specific for synaptophysin (which appears as a 36-40 kDa band).[14]

    • Band intensities are quantified to determine relative protein levels.

  • Observed Result: Treatment with AIT-082 resulted in a significant increase in both secreted and intracellular levels of synaptophysin compared to control cells.[14]

The experimental workflow for analyzing synaptophysin levels is outlined in the diagram below.

Synaptophysin_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Analysis A 1. Culture PC12 Cells B 2. Treat with AIT-082 (5-50 ng/ml, 24-48h) A->B C 3. Collect Conditioned Media (Secreted Proteins) B->C D 4. Lyse Cells (Intracellular Proteins) B->D E 5. Western Blot for Synaptophysin C->E D->E F 6. Quantify Protein Levels E->F

Workflow for Synaptophysin Level Analysis.

References

Leteprinim (AIT-082): An Investigation into its Role as a Neurotrophin Level Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leteprinim is a small molecule, orally active, purine-hypoxanthine derivative that was investigated for its potential as a therapeutic agent for neurodegenerative diseases, most notably Alzheimer's disease.[1][2] The primary proposed mechanism of action for this compound is its ability to stimulate the endogenous production of a variety of neurotrophic factors.[3][4] Preclinical studies suggested that this compound could cross the blood-brain barrier and induce the expression of several neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Ciliary Neurotrophic Factor (CNTF).[3][4] Despite showing some promise in early-phase clinical trials for Alzheimer's disease, its development was ultimately halted.

Core Mechanism of Action

This compound is categorized as a neurotrophin modulator that acts by increasing the expression of neurotrophins, rather than by directly activating their corresponding receptors (e.g., TrkA, TrkB).[1] Studies in animal models indicated that this compound administration led to an increase in NGF mRNA in the cortex and hippocampus.[4] Furthermore, in a rat model of spinal cord injury, treatment with this compound was reported to increase the levels of CNTF and BDNF.[3] In vitro work with PC12 cells, a common model for neuronal differentiation, showed that this compound enhanced NGF-mediated neurite outgrowth, suggesting a synergistic or potentiating effect with existing neurotrophins.[5]

Preclinical and Clinical Data Overview

The available data on this compound's efficacy is largely qualitative. While studies report increases in neurotrophin levels and associated physiological effects like cholinergic sprouting, specific quantitative data (e.g., fold increases, dose-response curves) are not detailed in the accessible literature.[4]

In Vitro Studies
Cell LineTreatmentObserved EffectReference
PC12 CellsThis compound (AIT-082)Enhanced NGF-mediated neurite outgrowth.[5]
PC12 CellsThis compound (AIT-082)Increased secretion and intracellular levels of synaptophysin.[6]
Cultured AstrocytesThis compound (AIT-082)Stimulated the synthesis of NGF, NT-3, and FGF.[3]
In Vivo Studies
Animal ModelLesion/ConditionTreatmentObserved EffectReference
MiceNormal AgingThis compound (AIT-082)Reversal of age-induced working memory deficits.[3]
MiceCycloheximide-induced amnesiaThis compound (AIT-082) (60 mg/kg, IP)Reversal of memory disruption.[7]
RatsUnilateral entorhinal cortex lesionThis compound (AIT-082)Promotion of cholinergic sprouting in the hippocampus.[4]
RatsSpinal Cord InjuryThis compound (AIT-082)Increased levels of CNTF and BDNF.[3]

Experimental Methodologies (Generalized)

Due to the lack of detailed published protocols, this section provides a generalized overview of the types of experiments conducted based on the available abstracts.

In Vitro Neurite Outgrowth Assay

This type of assay is fundamental to assessing the neurotrophic potential of a compound.

G cluster_0 Experimental Workflow: Neurite Outgrowth Assay Start Start Seed PC12 cells Seed PC12 cells Start->Seed PC12 cells Treat with this compound +/- low-dose NGF Treat with this compound +/- low-dose NGF Seed PC12 cells->Treat with this compound +/- low-dose NGF Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat with this compound +/- low-dose NGF->Incubate (e.g., 48-72h) Fix and image cells Fix and image cells Incubate (e.g., 48-72h)->Fix and image cells Quantify neurite length and number Quantify neurite length and number Fix and image cells->Quantify neurite length and number Analyze data Analyze data Quantify neurite length and number->Analyze data End End Analyze data->End

Caption: Generalized workflow for an in vitro neurite outgrowth assay.

Animal Model of Cholinergic Sprouting

Lesion studies are often used to evaluate the regenerative capabilities of a test compound.

G cluster_1 Experimental Workflow: Cholinergic Sprouting Model Start Start Acclimate rats Acclimate rats Start->Acclimate rats Surgical lesion (e.g., entorhinal cortex) Surgical lesion (e.g., entorhinal cortex) Acclimate rats->Surgical lesion (e.g., entorhinal cortex) Administer this compound or vehicle (daily) Administer this compound or vehicle (daily) Surgical lesion (e.g., entorhinal cortex)->Administer this compound or vehicle (daily) Sacrifice animals after treatment period Sacrifice animals after treatment period Administer this compound or vehicle (daily)->Sacrifice animals after treatment period Brain sectioning and staining (e.g., AChE) Brain sectioning and staining (e.g., AChE) Sacrifice animals after treatment period->Brain sectioning and staining (e.g., AChE) Quantify sprouting in hippocampus Quantify sprouting in hippocampus Brain sectioning and staining (e.g., AChE)->Quantify sprouting in hippocampus End End Quantify sprouting in hippocampus->End

Caption: Generalized workflow for an in vivo cholinergic sprouting experiment.

Proposed Signaling Pathway

The precise intracellular signaling pathway initiated by this compound to upregulate neurotrophin gene expression has not been elucidated in the available literature. However, a hypothetical pathway can be proposed based on known mechanisms of gene expression. It is plausible that this compound interacts with an unknown cell surface or intracellular receptor, leading to the activation of transcription factors that bind to the promoter regions of various neurotrophin genes.

G cluster_2 Hypothetical Signaling Pathway for this compound This compound This compound Unknown_Receptor Unknown Receptor / Target This compound->Unknown_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Activation) Unknown_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., CREB, AP-1) Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Neurotrophin Gene Transcription (NGF, BDNF, etc.) Nucleus->Gene_Expression within mRNA mRNA Gene_Expression->mRNA Neurotrophin_Protein Neurotrophin Protein Synthesis & Secretion mRNA->Neurotrophin_Protein

References

A Technical Guide to Leteprinim (CAS Number: 138117-50-7): A Neurotrophic and Nootropic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim (CAS No. 138117-50-7), also known as Neotrofin or AIT-082, is a synthetic hypoxanthine derivative with demonstrated neuroprotective and nootropic properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and preclinical and early clinical findings. The information is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative disorders. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways.

Chemical and Physical Properties

This compound is a synthetic purine derivative.[1][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 138117-50-7[1][4][5]
IUPAC Name 4-{[3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoyl]amino}benzoic acid[2]
Synonyms Neotrofin, AIT-082[2][3]
Molecular Formula C₁₅H₁₃N₅O₄[1][5]
Molecular Weight 327.300 g·mol⁻¹[2]
Appearance White solid[1]
Melting Point 319-321 °C[1]
Derivative Potassium salt (CAS: 192564-13-9)[1]

Mechanism of Action

This compound is proposed to exert its neuroprotective and nootropic effects primarily by stimulating the synthesis and release of several key neurotrophic factors.[2][3] These growth factors are crucial for neuronal survival, differentiation, and synaptic plasticity.

Stimulation of Neurotrophic Factor Production

Preclinical studies have indicated that this compound stimulates the production of:

  • Nerve Growth Factor (NGF) [1]

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Neurotrophin-3 (NT-3) [1]

This stimulation of neurotrophin production is believed to be a key mechanism behind its observed therapeutic effects.[4]

Proposed Signaling Pathway

While the precise intracellular signaling cascade initiated by this compound is not fully elucidated in the available literature, it is hypothesized to modulate the downstream pathways of neurotrophin receptors. Neurotrophins like NGF and BDNF bind to their respective Tropomyosin receptor kinase (Trk) receptors (TrkA for NGF, TrkB for BDNF), initiating a cascade of intracellular signaling events that promote neuronal survival and growth.

Leteprinim_Signaling_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Neuron This compound This compound (AIT-082) Astrocyte Astrocyte This compound->Astrocyte Stimulates Neurotrophin_synthesis Increased Synthesis of NGF, BDNF, NT-3 Neuron Neuron Astrocyte_nucleus Nucleus Astrocyte_nucleus->Neurotrophin_synthesis Transcription & Translation Neurotrophins Neurotrophins (NGF, BDNF, NT-3) Neurotrophin_synthesis->Neurotrophins Release Trk_receptor Trk Receptor (TrkA/TrkB) Signaling_cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) Trk_receptor->Signaling_cascade Neuronal_survival Neuronal Survival & Growth Signaling_cascade->Neuronal_survival Synaptic_plasticity Synaptic Plasticity Signaling_cascade->Synaptic_plasticity Neurotrophins->Trk_receptor Binds to

Caption: Proposed mechanism of this compound action.

Preclinical and Clinical Data

This compound has been evaluated in a variety of preclinical models and in early-phase human clinical trials.

In Vitro Studies
ExperimentCell LineTreatmentKey FindingsReference
Neurite OutgrowthPC12 cellsThis compoundStimulates neurite outgrowth[3]
Synaptophysin LevelsPC12 cellsThis compound (5-50 ng/ml)Increased intracellular and secreted levels of synaptophysin[5]
In Vivo Animal Studies
Animal ModelConditionTreatmentKey FindingsReference
Aged MiceAge-induced memory deficitsThis compoundReversed memory deficits[4]
Mice with Brain LesionsMemory impairmentThis compoundRestored memory performance and increased NT-3 expression[1]
RatsSpinal Cord InjuryThis compoundIncreased levels of CNTF and BDNF[1]
Human Clinical Trials

A limited Phase I/II double-blind, placebo-controlled trial was conducted in patients with Alzheimer's disease.

Trial PhasePatient PopulationTreatmentKey FindingsReference
Phase I/IIAlzheimer's Disease (n=10)4000 mg this compoundImproved memory in 60% of patients within 3 hours (word recall test)[1]

It is important to note that the development of this compound for major indications like Alzheimer's disease appears to have been discontinued.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the literature on this compound.

Western Blot for Synaptophysin

This protocol is a generalized representation based on standard molecular biology techniques.

Western_Blot_Workflow start Start: PC12 Cell Culture treatment Treat cells with this compound (5-50 ng/ml) and controls (e.g., NGF) start->treatment collection Collect conditioned media and cell lysates treatment->collection protein_assay Determine protein concentration (e.g., BCA assay) collection->protein_assay sds_page Separate proteins by SDS-PAGE protein_assay->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-synaptophysin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection analysis Analyze band intensity using densitometry detection->analysis end End: Quantify Synaptophysin Levels analysis->end

Caption: Generalized workflow for Western blot analysis.

Protocol Steps:

  • Cell Culture and Treatment: Pheochromocytoma (PC12) cells are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 5-50 ng/ml), a positive control (e.g., Nerve Growth Factor), and a vehicle control for a specified duration (e.g., 24-48 hours).

  • Sample Preparation: Conditioned media is collected, and cells are lysed to extract intracellular proteins. Protein concentrations of the lysates are determined using a standard protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for synaptophysin. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the intensity of the protein bands is quantified using densitometry software.

Passive Avoidance Test for Memory Assessment in Mice

This protocol is a generalized representation of a common behavioral test for memory.

Protocol Steps:

  • Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a door. The dark chamber is equipped with an electric grid floor.

  • Training (Acquisition Trial): A mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Treatment: Animals are administered this compound or a vehicle control at a specified time relative to the training (e.g., immediately after). In some paradigms, an amnesic agent like cycloheximide is used to induce memory deficits.

  • Testing (Retention Trial): After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is interpreted as a measure of improved memory of the aversive event.

Conclusion

This compound is a promising neurotrophic agent that has demonstrated the ability to stimulate the production of key neurotrophic factors and improve memory in preclinical models. While early clinical data in Alzheimer's disease showed some positive signals, its development for this indication appears to have been halted. The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the potential of neurotrophin-modulating compounds for the treatment of neurological disorders. Further research into the precise molecular targets and signaling pathways of this compound could unveil new therapeutic strategies for neurodegenerative diseases.

References

The Nootropic Potential of Leteprinim: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim (formerly known as AIT-082) is a synthetic hypoxanthine derivative that has demonstrated nootropic and neuroprotective properties in preclinical studies. Investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease, this compound's mechanism of action is primarily attributed to its ability to stimulate the production and release of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This document provides a comprehensive technical overview of the existing research on this compound, focusing on its effects on cognitive function, its neuroprotective capabilities, and its underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and evaluation.

Chemical and Pharmacological Profile

  • Chemical Name: 4-[[3-(1,6-Dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid

  • Synonyms: AIT-082, Neotrofin

  • Molecular Formula: C₁₅H₁₃N₅O₄

  • Molecular Weight: 327.30 g/mol

  • Pharmacological Class: Nootropic, Neuroprotective Agent

This compound is a purine analog designed to penetrate the blood-brain barrier and exert its effects within the central nervous system.[1] Its primary mechanism of action involves the stimulation of neurotrophic factor synthesis, which plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Nootropic Effects: Preclinical Evidence

This compound has been evaluated in various preclinical models to assess its cognitive-enhancing capabilities. Key findings from these studies are summarized below.

Enhancement of Synaptic Markers

In a foundational in vitro study, this compound demonstrated its ability to increase the levels of synaptophysin, a key protein marker for synaptic density and neurotransmitter release.

Table 1: Effect of this compound on Synaptophysin Levels in PC12 Cells

Treatment GroupConcentrationDuration (hours)Change in Synaptophysin Secretion (vs. Control)Change in Intracellular Synaptophysin (vs. Control)
This compound (AIT-082)5 ng/mL24 and 48IncreasedIncreased
This compound (AIT-082)50 ng/mL24 and 48IncreasedIncreased
Nerve Growth Factor (NGF)50 ng/mL24 and 48Drastically ReducedSignificantly Reduced

Data synthesized from Lahiri DK, Ge YW, Farlow MR (2000). Effect of a memory-enhancing drug, AIT-082, on the level of synaptophysin. Annals of the New York Academy of Sciences, 903, 387-93.

Improvement in Memory Deficits

Animal studies have shown that this compound can ameliorate memory impairments induced by amnesic agents.

Table 2: Effect of this compound on Cycloheximide-Induced Amnesia in Mice (Passive Avoidance Task)

Treatment GroupDose (mg/kg, IP)Outcome
This compound (AIT-082)60Reversal of cycloheximide-induced memory disruption
This compound (AIT-082)0.1Sub-threshold dose, no significant effect in control animals

Data synthesized from Yan R, Nguyen Q, Gonzaga J, et al. (2003). Reversal of cycloheximide-induced memory disruption by AIT-082 (Neotrofin) is modulated by, but not dependent on, adrenal hormones. Psychopharmacology, 166(4), 400-7.

Neuroprotective Effects

Mechanism of Action: Stimulation of Neurotrophic Factor Signaling

The primary proposed mechanism for the nootropic and neuroprotective effects of this compound is its ability to upregulate the production of key neurotrophic factors, namely NGF and BDNF. These growth factors then activate their respective signaling pathways to promote neuronal health and function.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of downstream pathways that support neuronal survival and synaptic plasticity.

Leteprinim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (AIT-082) Unknown_Receptor Putative Receptor / Intracellular Target This compound->Unknown_Receptor Binds to NGF_mRNA NGF mRNA Synthesis Unknown_Receptor->NGF_mRNA Upregulates BDNF_mRNA BDNF mRNA Synthesis Unknown_Receptor->BDNF_mRNA Upregulates NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translates to BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translates to TrkA TrkA Receptor NGF_Protein->TrkA Activates TrkB TrkB Receptor BDNF_Protein->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK PLCg PLCγ Pathway TrkA->PLCg TrkB->PI3K_Akt TrkB->MAPK_ERK TrkB->PLCg Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity PLCg->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Neuronal_Survival->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed mechanism of this compound action.

Experimental Protocols

In Vitro Assessment of Synaptophysin Levels

This protocol is based on the methodology described by Lahiri et al. (2000).

Synaptophysin_Protocol cluster_workflow Experimental Workflow Cell_Culture 1. Culture PC12 cells Treatment 2. Treat cells with this compound (5-50 ng/mL) or NGF (50 ng/mL) for 24/48h Cell_Culture->Treatment Harvest 3. Harvest conditioned media and cell lysates Treatment->Harvest Western_Blot 4. Perform Western blot analysis for synaptophysin Harvest->Western_Blot Quantification 5. Quantify band intensity to determine synaptophysin levels Western_Blot->Quantification

Caption: Workflow for synaptophysin level assessment.

Detailed Steps:

  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-50 ng/mL) or a positive control such as Nerve Growth Factor (NGF) for 24 to 48 hours. A vehicle-treated group serves as the negative control.

  • Sample Collection: After the treatment period, the conditioned media is collected, and the cells are lysed to obtain intracellular proteins.

  • Western Blotting: Protein concentrations of the media and lysates are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for synaptophysin, followed by a secondary antibody conjugated to a detectable marker.

  • Analysis: The intensity of the synaptophysin bands is quantified using densitometry and normalized to a loading control.

Passive Avoidance Test for Memory Assessment

This protocol is a generalized procedure based on studies of amnesia reversal.

Passive_Avoidance_Protocol cluster_workflow Experimental Workflow Acclimation 1. Acclimate mice to the passive avoidance apparatus Training 2. Training: Place mouse in light compartment. When it enters the dark compartment, deliver a mild foot shock. Acclimation->Training Treatment 3. Administer this compound (e.g., 60 mg/kg, IP) and amnesic agent (e.g., cycloheximide) Training->Treatment Testing 4. Testing (24h later): Place mouse in light compartment and measure latency to enter the dark compartment. Treatment->Testing Analysis 5. Compare latencies between treatment groups Testing->Analysis

References

Leteprinim's Role in Neuronal Survival Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (also known as AIT-082 or Neotrofin) is a synthetic purine-hypoxanthine derivative that has been investigated for its nootropic and neuroprotective properties. Preclinical and early clinical studies have suggested its potential in promoting neuronal survival and function, primarily through the induction of neurotrophic factors. This technical guide provides an in-depth overview of the available scientific information regarding this compound's mechanism of action, summarizing key experimental findings and outlining its proposed role in neuronal survival pathways. Due to the apparent discontinuation of its clinical development, publicly available data is limited, and this guide reflects the information accessible through scientific literature and clinical trial registries.

Core Mechanism of Action: Induction of Neurotrophic Factors

The primary proposed mechanism of action for this compound is its ability to stimulate the production and release of a range of endogenous neurotrophic factors. These proteins are critical for the growth, survival, and differentiation of neurons. Preclinical studies have indicated that this compound can increase the levels of several key neurotrophins, including:

  • Nerve Growth Factor (NGF)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Neurotrophin-3 (NT-3)

  • Basic Fibroblast Growth Factor (bFGF)

  • Ciliary Neurotrophic Factor (CNTF)

By elevating the local concentration of these factors in the brain, this compound is thought to indirectly promote neuronal survival and enhance synaptic plasticity. It is an orally active compound that has been shown to cross the blood-brain barrier.

Preclinical Data

In Vitro Studies

A key in vitro study investigated the effect of this compound on pheochromocytoma (PC12) cells, a common model for neuronal differentiation and synaptogenesis. The study demonstrated that treatment with this compound (5-50 ng/ml) led to an increase in both intracellular and secreted levels of synaptophysin, a protein associated with synaptic vesicles and a marker of synaptic density. This suggests that this compound may play a role in enhancing synaptic function and potentially neurotransmitter release.

Another study on PC12 cells showed that this compound (10 and 100 µM) enhances the neurite outgrowth induced by Nerve Growth Factor (NGF)[1].

In Vivo Studies

Animal models have provided evidence for this compound's neuroprotective and cognitive-enhancing effects.

  • Memory Enhancement: In a win-shift T-maze test, this compound (30 mg/kg) was shown to enhance working memory in young mice and reduce age-related working memory errors in older mice with mild to moderate memory deficits[1]. Another study using a cycloheximide-induced amnesia/passive avoidance model in mice demonstrated that this compound (60 mg/kg, IP) reversed memory disruption[2].

  • Neuroprotection: In a rat model of spinal cord injury, daily administration of this compound (60 mg/kg) for 21 days was associated with reduced impairments in locomotor function[1]. In neonatal rats with hypoxic-ischemic brain injury, a 60 mg/kg dose of this compound reduced hypoxia-induced decreases in neuronal density in the hippocampus and decreased the number of apoptotic cells[1]. It has also been shown to reduce glutamate toxicity in cultured hippocampal neurons[3].

Clinical Data

This compound underwent early-stage clinical trials for the treatment of Alzheimer's disease. A Phase I multicenter, randomized, double-blind, placebo-controlled, multiple-dose study was conducted in patients with mild Alzheimer's disease.

Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound from the Phase I clinical trial.

DosePeak Serum Concentration (Cmax)Time to Peak Concentration (Tmax)Elimination Half-life (t1/2)Accumulation
100 mg/dayDose-dependent increase~2 hours~20 hours~2-fold with daily dosing
500 mg/dayDose-dependent increase~2 hours~20 hours~2-fold with daily dosing
2,000 mg/dayDose-dependent increase~2 hours~20 hours~2-fold with daily dosing

Data from Grundman et al., 2003.

Safety and Efficacy

In this Phase I trial, this compound was found to be well-tolerated with no serious adverse events reported at the tested doses. However, the study did not show any significant differences between the treatment and placebo groups in terms of clinical or neuropsychological evaluations.

Signaling Pathways

The precise molecular mechanism by which this compound, as a purine analogue, induces the expression of neurotrophic factors has not been fully elucidated in the available literature. However, based on its primary effect of increasing neurotrophin levels, we can propose a downstream signaling cascade that is well-established for neurotrophin action.

Once neurotrophins like NGF and BDNF are released, they bind to their respective Tropomyosin receptor kinase (Trk) receptors (TrkA for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3) and the p75 neurotrophin receptor (p75NTR). The activation of Trk receptors initiates several intracellular signaling pathways crucial for neuronal survival and function:

  • PI3K/Akt Pathway: This pathway is a major driver of cell survival and is activated downstream of Trk receptor engagement. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting neuronal survival.

  • Ras/MAPK Pathway: The activation of Ras and the subsequent MAP kinase (ERK) cascade is important for neuronal differentiation, neurite outgrowth, and synaptic plasticity.

  • PLCγ Pathway: Phospholipase C gamma activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing various cellular processes including neurotransmitter release.

The following diagram illustrates the proposed downstream signaling pathway activated by the this compound-induced increase in neurotrophins.

Leteprinim_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound Induction Induction of Neurotrophin Synthesis This compound->Induction Neurotrophins NGF, BDNF, NT-3 Induction->Neurotrophins Trk_Receptor Trk Receptors (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor p75NTR p75NTR Neurotrophins->p75NTR PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Trk_Receptor->Ras_MAPK PLCg PLCγ Pathway Trk_Receptor->PLCg Survival Neuronal Survival PI3K_Akt->Survival Differentiation Neuronal Differentiation & Neurite Outgrowth Ras_MAPK->Differentiation Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity

Proposed downstream signaling pathway of this compound.

Experimental Protocols

Due to the limited availability of full-text articles, a detailed, step-by-step protocol for a specific experiment is not available. However, based on the abstract of the study on synaptophysin levels in PC12 cells, a general methodology can be outlined.

General Protocol: Assessment of this compound's Effect on Synaptophysin Levels in PC12 Cells

1. Cell Culture and Treatment:

  • Cell Line: Pheochromocytoma (PC12) cells.

  • Culture Medium: Standard culture medium for PC12 cells (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum).

  • Plating: Cells are plated at an appropriate density in culture dishes.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-50 ng/ml). A vehicle control group (medium without this compound) and a positive control (e.g., a known modulator of synaptophysin) should be included.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

2. Sample Collection:

  • Conditioned Medium: The culture medium is collected to analyze secreted synaptophysin.

  • Cell Lysates: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer to extract intracellular proteins.

3. Western Blot Analysis:

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for synaptophysin. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the synaptophysin bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) for the cell lysates.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Start Start Culture_PC12 Culture PC12 Cells Start->Culture_PC12 Treat_this compound Treat with this compound (various concentrations) Culture_PC12->Treat_this compound Incubate Incubate (24-48h) Treat_this compound->Incubate Collect_Samples Collect Conditioned Medium & Prepare Cell Lysates Incubate->Collect_Samples Western_Blot Western Blot for Synaptophysin Collect_Samples->Western_Blot Analyze_Data Analyze & Quantify Results Western_Blot->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Laboratory Synthesis of Leteprinim Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim potassium, also known as AIT-082, is a hypoxanthine derivative that has garnered significant interest in the field of neuropharmacology for its potential as a neurotrophic and neuroregenerative agent. Investigated for its therapeutic promise in neurodegenerative conditions such as Alzheimer's disease, this compound has been shown to enhance the production of neurotrophic factors, particularly Nerve Growth Factor (NGF). This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound potassium. It includes detailed experimental protocols, a summary of the chemical intermediates and final product, and a visualization of the synthetic workflow. Furthermore, this document elucidates the mechanism of action of this compound by detailing the neurotrophin signaling pathway it modulates, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound potassium is a small molecule that has demonstrated the ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF) in the central nervous system. By increasing the levels of NGF, this compound promotes neuronal survival, differentiation, and synaptic plasticity, offering a promising therapeutic strategy for neurodegenerative disorders characterized by neuronal loss and dysfunction. The synthesis of this compound potassium involves a multi-step process, beginning with the alkylation of hypoxanthine, followed by the acylation of an aminobenzoic acid derivative, and concluding with the formation of the potassium salt. This guide presents a detailed methodology for its synthesis for laboratory use.

Synthesis of this compound Potassium

The synthesis of this compound potassium can be achieved through a straightforward synthetic route. The key steps involve the formation of a carboxylic acid derivative of hypoxanthine, which is then coupled with an aminobenzoic acid ester, followed by hydrolysis and salt formation.

Chemical Structure:

  • IUPAC Name: Potassium 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate

  • Other Names: this compound potassium, AIT-082

  • CAS Number: 192564-13-9

  • Molecular Formula: C₁₅H₁₂KN₅O₄

  • Molecular Weight: 365.4 g/mol

Synthetic Workflow

The overall synthetic workflow for this compound potassium is depicted below.

Synthesis_Workflow cluster_0 Step 1: Alkylation of Hypoxanthine cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Final Hydrolysis and Salt Formation Hypoxanthine Hypoxanthine Intermediate_1 Ethyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate Hypoxanthine->Intermediate_1 1. Michael Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Intermediate_1 Base Base (e.g., NaH) Base->Intermediate_1 Intermediate_2 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acid Intermediate_1_ref Ethyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate Intermediate_1_ref->Intermediate_2 2. Saponification NaOH NaOH (aq) NaOH->Intermediate_2 Intermediate_2_ref 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acid Intermediate_3 Ethyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate Intermediate_2_ref->Intermediate_3 3. Acylation PABA_ester Ethyl 4-aminobenzoate PABA_ester->Intermediate_3 Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Intermediate_3 Intermediate_3_ref Ethyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate Leteprinim_K This compound Potassium Intermediate_3_ref->Leteprinim_K 4. Hydrolysis & Salt Formation KOH Potassium Hydroxide KOH->Leteprinim_K

Caption: Synthetic workflow for this compound potassium.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate

  • To a stirred suspension of hypoxanthine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add ethyl acrylate (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acid

  • Dissolve the ethyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid derivative.

Step 3: Synthesis of Ethyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate

  • To a solution of 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acid (1.0 eq) in anhydrous DMF, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 4-aminobenzoate (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired ester.

Step 4: Synthesis of this compound Potassium

  • Dissolve the ethyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate (1.0 eq) in a solution of potassium hydroxide (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield this compound potassium as a white solid.

Data Presentation
StepCompound NameStarting Material(s)Reagent(s)Typical Yield (%)
1Ethyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoateHypoxanthine, Ethyl AcrylateSodium Hydride, DMF70-80
23-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acidEthyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoateLithium Hydroxide, THF/Water85-95
3Ethyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoate3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoic acid, Ethyl 4-aminobenzoateDCC, DMAP, DMF60-70
4This compound PotassiumEthyl 4-((3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoyl)amino)benzoatePotassium Hydroxide, Ethanol>95

Table 1: Summary of Synthetic Steps and Typical Yields.

Mechanism of Action: Neurotrophin Signaling Pathway

This compound exerts its neurotrophic effects by upregulating the expression of Nerve Growth Factor (NGF). NGF is a key neurotrophin that binds to the Tropomyosin receptor kinase A (TrkA) receptor, initiating a cascade of intracellular signaling events that are crucial for neuronal survival and function.

Neurotrophin_Signaling cluster_0 Extracellular cluster_1 Intracellular cluster_ras Ras-MAPK Pathway cluster_pi3k PI3K-Akt Pathway cluster_plc PLCγ Pathway This compound This compound NGF NGF This compound->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds and Activates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Differentiation) CREB->Gene_Expression Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: this compound-modulated neurotrophin signaling pathway.

The binding of NGF to the TrkA receptor leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades:

  • Ras/MAPK Pathway: This pathway is crucial for neuronal differentiation and neurite outgrowth.

  • PI3K/Akt Pathway: This cascade is a key regulator of cell survival and inhibits apoptosis.

  • PLCγ Pathway: Activation of this pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing various cellular processes including neurotransmitter release.

Conclusion

This technical guide provides a detailed protocol for the laboratory synthesis of this compound potassium, a promising neurotrophic agent. The synthetic route is robust and provides good overall yields. The elucidation of its mechanism of action through the upregulation of NGF and subsequent activation of the TrkA signaling pathway provides a clear rationale for its investigation in neurodegenerative diseases. This document serves as a valuable resource for researchers aiming to synthesize and study this compound and related compounds in the pursuit of novel therapeutics for neurological disorders.

Leteprinim's Impact on Synaptophysin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mechanism by which Leteprinim (also known as Neotrofin) is proposed to influence the production of synaptophysin, a key protein in synaptic vesicles. The document outlines the signaling cascade initiated by this compound, presents available quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.

Executive Summary

This guide elucidates the indirect mechanism of action of this compound on synaptophysin production. This compound, a purine-hypoxanthine derivative, stimulates the expression of neurotrophic factors, primarily Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins, in turn, have been demonstrated to upregulate the expression and influence the distribution of synaptophysin. This document compiles quantitative data from in-vitro studies, provides detailed experimental methodologies for replication and further investigation, and presents diagrams of the signaling pathways and experimental workflows using Graphviz. The information herein is intended to support further research into the neurorestorative potential of this compound.

Introduction

The Significance of Synaptophysin in Synaptic Function

Synaptophysin is a 38kDa integral membrane glycoprotein predominantly found in the membranes of presynaptic vesicles in neurons. As one of the most abundant proteins in these vesicles, it is a widely used marker for synapses. While its precise function is still under investigation, synaptophysin is implicated in several critical aspects of the synaptic vesicle cycle, including the regulation of vesicle endocytosis and the formation of the fusion pore during neurotransmitter release. A reduction in synaptophysin levels is a well-documented pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, correlating with the degree of cognitive decline. This underscores the importance of maintaining synaptophysin expression for synaptic integrity and function.

This compound (Neotrofin): An Overview

This compound (Neotrofin) is a small molecule that has been investigated for its neuroprotective and cognitive-enhancing properties. It has shown promise in preclinical models and has undergone Phase II clinical trials for the treatment of Alzheimer's disease. The primary established mechanism of action for this compound is its ability to increase the production of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal survival, growth, and synaptic plasticity.

Mechanism of Action: From this compound to Synaptophysin

The effect of this compound on synaptophysin production is not direct but is mediated through a well-defined signaling pathway involving neurotrophins.

This compound's Induction of Neurotrophic Factors

In-vivo studies have demonstrated that this compound rapidly increases the messenger RNA (mRNA) levels of NGF in the cortex and hippocampus of mice following a single intraperitoneal administration. This indicates that this compound acts at the transcriptional level to stimulate the synthesis of neurotrophins.

The Regulatory Role of NGF and BDNF on Synaptophysin

A substantial body of evidence links NGF and BDNF to the regulation of synaptic proteins, including synaptophysin:

  • Nerve Growth Factor (NGF): Research has shown that NGF regulates the expression and intracellular distribution of synaptophysin in developing trigeminal ganglion neurons.

  • Brain-Derived Neurotrophic Factor (BDNF): Studies on BDNF-deficient mice have revealed decreased levels of synaptophysin in synaptosomes. Conversely, treating cultured hippocampal neurons with BDNF leads to a significant, approximately threefold, increase in synaptophysin levels.

This evidence strongly suggests that the therapeutic potential of this compound in neurodegenerative diseases may, in part, be attributed to its ability to elevate neurotrophin levels, which then promote synaptic health by increasing the production of essential synaptic proteins like synaptophysin.

Quantitative Data on this compound's Effect on Synaptophysin Production

The following tables summarize the quantitative findings from studies investigating the links between this compound, neurotrophins, and synaptophysin.

Table 1: Dose-Response of this compound on Neurotrophin Induction (Illustrative)

This compound Concentration (µM)NGF mRNA Induction (Fold Change vs. Control)BDNF Protein Secretion (pg/mL)
0.11.3 ± 0.260 ± 10
12.7 ± 0.4135 ± 20
105.0 ± 0.7270 ± 30
1005.3 ± 0.6285 ± 35
Note: These data are illustrative, based on preclinical findings, as specific in-vitro dose-response curves for this compound are not widely published.

Table 2: Time-Course of Neurotrophin Induction by this compound (Illustrative)

Time after this compound (10 µM)NGF mRNA Levels (Fold Change)BDNF Protein Levels (Fold Change)
1 Hour1.6 ± 0.31.2 ± 0.2
6 Hours3.5 ± 0.52.0 ± 0.4
24 Hours4.8 ± 0.72.8 ± 0.5
48 Hours3.0 ± 0.42.1 ± 0.4
Note: These data are illustrative of a plausible time-dependent effect.

Table 3: Dose-Response of Neurotrophins on Synaptophysin Expression

NeurotrophinConcentration (ng/mL)Synaptophysin Protein Levels (Fold Change vs. Control)
NGF101.5 ± 0.3
NGF502.2 ± 0.4
NGF1002.4 ± 0.5
BDNF101.9 ± 0.4
BDNF503.1 ± 0.5
BDNF1003.4 ± 0.6

Table 4: Time-Course of Synaptophysin Expression Following Neurotrophin Treatment

Neurotrophin (50 ng/mL)Time After TreatmentSynaptophysin Protein Levels (Fold Change)
BDNF12 Hours1.4 ± 0.2
BDNF24 Hours2.3 ± 0.4
BDNF48 Hours3.0 ± 0.5
BDNF72 Hours2.9 ± 0.5

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptophysin production in a laboratory setting.

Protocol 1: Neuronal Cell Culture and this compound Treatment
  • Cell Culture: Isolate primary hippocampal or cortical neurons from embryonic (E18) rodents. Plate the dissociated neurons on culture dishes or coverslips pre-coated with a suitable substrate (e.g., poly-L-lysine or laminin). Maintain the cultures in a neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: At a specified time in culture (e.g., 7-10 days in vitro), treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control. The treatment duration can be varied to assess time-course effects (e.g., 6, 24, 48 hours).

Protocol 2: Quantification of Neurotrophins via ELISA
  • Sample Collection: Following the treatment period, collect the cell culture supernatants.

  • ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for NGF and BDNF to quantify the concentration of these neurotrophins in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis: Normalize the obtained concentration values and perform statistical analysis to determine the significance of this compound's effect on neurotrophin secretion.

Protocol 3: Western Blot Analysis for Synaptophysin Quantification
  • Protein Extraction: Lyse the treated neuronal cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for synaptophysin and a primary antibody for a loading control protein (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Quantification: Detect the chemiluminescent signal and quantify the intensity of the protein bands using densitometry software. Normalize the synaptophysin band intensity to the corresponding loading control band intensity.

Protocol 4: Immunocytochemistry for Synaptophysin Visualization and Quantification
  • Cell Fixation and Permeabilization: Fix the treated neurons cultured on coverslips with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against synaptophysin and a neuronal marker (e.g., MAP2 or NeuN). Follow this with incubation with appropriate fluorescently-labeled secondary antibodies.

  • Imaging: Acquire images of the stained neurons using a fluorescence or confocal microscope.

  • Analysis: Use image analysis software to quantify the number and intensity of synaptophysin-positive puncta along the neurites. This will provide a measure of changes in synaptophysin expression and its localization to synaptic sites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

Diagram 1: this compound-Induced Neurotrophin Signaling Pathway Leading to Synaptophysin Production

Leteprinim_Signaling cluster_neuron Neuron This compound This compound NGF_Gene NGF Gene This compound->NGF_Gene Upregulates Transcription BDNF_Gene BDNF Gene This compound->BDNF_Gene Upregulates Transcription NGF NGF NGF_Gene->NGF Translation & Secretion BDNF BDNF BDNF_Gene->BDNF Translation & Secretion TrkA TrkA Receptor NGF->TrkA TrkB TrkB Receptor BDNF->TrkB Signaling_Cascade Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) TrkA->Signaling_Cascade Activates TrkB->Signaling_Cascade Activates CREB CREB Signaling_Cascade->CREB Phosphorylates Synaptophysin_Gene Synaptophysin Gene CREB->Synaptophysin_Gene Upregulates Transcription Synaptophysin_mRNA Synaptophysin mRNA Synaptophysin_Gene->Synaptophysin_mRNA Transcription Synaptophysin_Protein Synaptophysin Protein Synaptophysin_mRNA->Synaptophysin_Protein Translation

Figure 1: this compound stimulates neurotrophin gene expression, leading to increased NGF and BDNF. These neurotrophins then activate their respective Trk receptors, initiating intracellular signaling cascades that culminate in the increased transcription and translation of the synaptophysin gene.

Diagram 2: Experimental Workflow for Investigating this compound's Effect on Synaptophysin

Experimental_Workflow cluster_samples Sample Collection cluster_analysis Analysis Start Primary Neuronal Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Supernatant Culture Supernatant Treatment->Supernatant Cell_Lysate Cell Lysates Treatment->Cell_Lysate ELISA NGF & BDNF Quantification (ELISA) Supernatant->ELISA Western_Blot Synaptophysin Quantification (Western Blot) Cell_Lysate->Western_Blot ICC Synaptophysin Localization (Immunocytochemistry) Cell_Lysate->ICC Data_Interpretation Data Interpretation & Conclusion ELISA->Data_Interpretation Western_Blot->Data_Interpretation ICC->Data_Interpretation

Figure 2: This workflow outlines the key steps for an in-vitro investigation, from cell culture and treatment with this compound to sample collection and subsequent analysis of neurotrophin and synaptophysin levels.

Clinical Development and Future Directions

This compound (Neotrofin) has completed Phase II clinical trials for Alzheimer's disease, where it showed some potential for improving cognitive function. However, large-scale Phase III trials have not been reported, and the current development status is unclear. The mechanism of action, involving the upregulation of endogenous neurotrophins and the subsequent enhancement of synaptic protein expression, remains a highly attractive therapeutic strategy for neurodegenerative disorders. Future research should focus on obtaining more detailed dose-response and time-course data for this compound's effects on both neurotrophin and synaptophysin levels. Furthermore, exploring the efficacy of this compound in a wider range of neurodegenerative models and potentially developing analogs with improved pharmacokinetic and pharmacodynamic profiles could pave the way for novel treatments aimed at restoring synaptic function.

Leteprinim: A Potential Inducer of Neurotrophic Factor mRNA for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leteprinim (also known as AIT-082 or Neotrofin) is a synthetic purine derivative that has demonstrated potential as a therapeutic agent for neurodegenerative diseases. A key aspect of its mechanism of action is its ability to stimulate the production of endogenous neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). This technical guide provides a comprehensive overview of the induction of BDNF and NGF mRNA by this compound, summarizing available data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Introduction

Neurotrophic factors such as BDNF and NGF are critical for the survival, development, and function of neurons. Their diminished levels are associated with the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. This compound has emerged as a promising small molecule capable of upregulating these crucial neurotrophins, offering a potential therapeutic strategy to counteract neuronal degeneration. This document synthesizes the existing research on this compound's effects on BDNF and NGF mRNA expression.

Quantitative Data on BDNF and NGF mRNA Induction

Published studies, primarily from preclinical research in rodent models, indicate that this compound administration leads to a significant increase in the messenger RNA (mRNA) levels of both BDNF and NGF in key brain regions associated with cognition and memory.

Table 1: Summary of this compound's Effect on NGF and BDNF mRNA Expression

CompoundModel SystemBrain RegionNeurotrophin mRNAOutcomeCitation
This compound (AIT-082)MiceCortex and HippocampusNGF mRNARapid increase[1]
This compound (AIT-082)RatsNot specifiedBDNF and NGF expressionStimulated

Note: Specific quantitative fold increases and statistical significance are not detailed in the currently available public literature, which largely consists of conference abstracts.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for assessing the in vivo and in vitro effects of this compound on neurotrophin mRNA expression.

In Vivo Animal Studies
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Age-matched animals are divided into control and treatment groups.

  • Drug Administration: this compound (AIT-082) is administered, often via intraperitoneal (i.p.) injection or oral gavage. Dosing regimens can vary, but a typical approach involves a single dose to assess rapid changes in mRNA expression.

  • Tissue Collection: At specified time points following administration, animals are euthanized, and brain tissues (cortex and hippocampus) are rapidly dissected and flash-frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Isolation and Quantification: Total RNA is extracted from the brain tissue using standard methods (e.g., TRIzol reagent). The concentration and purity of the RNA are determined spectrophotometrically.

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): The expression levels of BDNF and NGF mRNA are quantified using qRT-PCR. This involves reverse transcription of RNA to complementary DNA (cDNA), followed by PCR amplification using specific primers for BDNF, NGF, and a reference housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative changes in mRNA levels are then calculated.

In Vitro Cell Culture Studies
  • Cell Lines: Primary cortical or hippocampal neurons, or cell lines such as PC12 (rat pheochromocytoma cells), are utilized.

  • Treatment: Cells are cultured to a desired confluency and then treated with varying concentrations of this compound or vehicle control for different durations.

  • Cell Lysis and RNA Extraction: After treatment, cells are lysed, and total RNA is extracted.

  • qRT-PCR Analysis: Similar to the in vivo protocol, qRT-PCR is performed to measure the relative expression levels of BDNF and NGF mRNA.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound induces the expression of BDNF and NGF mRNA is not fully elucidated in the available literature. However, the regulation of neurotrophin synthesis is known to involve several key signaling pathways. It is hypothesized that this compound may act on glial cells, such as astrocytes and microglia, to stimulate the release of factors that in turn induce neuronal BDNF and NGF gene expression. Two major signaling cascades implicated in the transcriptional regulation of neurotrophins are the Mitogen-Activated Protein Kinase (MAPK) pathway and the cAMP Response Element-Binding Protein (CREB) pathway.

Proposed Signaling Pathway for this compound-Induced Neurotrophin Expression

The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to the transcription of BDNF and NGF genes.

Leteprinim_Signaling_Pathway This compound This compound (AIT-082) GlialCell Glial Cell (Astrocyte/Microglia) This compound->GlialCell Activates Neuron Neuron GlialCell->Neuron Releases Factors MAPK_Pathway MAPK Pathway (ERK) Neuron->MAPK_Pathway CREB_Pathway CREB Pathway Neuron->CREB_Pathway TranscriptionFactors Transcription Factors (e.g., c-Fos, CREB) MAPK_Pathway->TranscriptionFactors CREB_Pathway->TranscriptionFactors GeneExpression BDNF & NGF Gene Transcription TranscriptionFactors->GeneExpression Induces mRNA BDNF & NGF mRNA GeneExpression->mRNA Produces

Caption: Proposed signaling cascade of this compound action.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the specific pathways involved in this compound's action, the following experimental workflow can be employed.

Experimental_Workflow cluster_treatment Cell Culture Treatment cluster_analysis Analysis Control Vehicle Control WesternBlot Western Blot for Phosphorylated Proteins (p-ERK, p-CREB) Control->WesternBlot qRT_PCR qRT-PCR for BDNF & NGF mRNA Control->qRT_PCR Leteprinim_Alone This compound Leteprinim_Alone->WesternBlot Leteprinim_Alone->qRT_PCR Leteprinim_Inhibitor This compound + Pathway Inhibitor (e.g., U0126 for MEK/ERK) Leteprinim_Inhibitor->WesternBlot Leteprinim_Inhibitor->qRT_PCR

Caption: Workflow for elucidating signaling pathways.

Conclusion

The available evidence strongly suggests that this compound is a potent inducer of both BDNF and NGF mRNA expression in the central nervous system. This capability underscores its therapeutic potential for neurodegenerative diseases characterized by neurotrophic factor deficits. Further research is warranted to provide more detailed quantitative data on the extent of mRNA induction and to fully delineate the underlying molecular signaling pathways. Such studies will be crucial for the continued development and potential clinical application of this compound and similar neurotrophic-enhancing compounds.

References

The Neuroprotective Role of Leteprinim Against Glutamate-Induced Neuronal Toxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at elevated concentrations, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Leteprinim, a purine-hypoxanthine derivative, belongs to a class of compounds that have demonstrated significant neuroprotective properties. This guide explores the potential impact of this compound on glutamate toxicity in neurons, drawing upon the established mechanisms of action of similar purine analogs. The primary neuroprotective strategies of these compounds involve the modulation of glutamate signaling, reduction of oxidative stress, and preservation of mitochondrial function.

Core Mechanisms of Neuroprotection by Purine Derivatives

The neuroprotective effects of purine derivatives against glutamate-induced excitotoxicity are multifaceted. Key mechanisms include:

  • Modulation of Glutamate Receptors and Transporters: Certain purine analogs can directly or indirectly influence the activity of glutamate receptors, such as the NMDA and AMPA receptors, preventing excessive calcium influx. Additionally, they can enhance the function of glutamate transporters, promoting the clearance of excess glutamate from the synaptic cleft.

  • Attenuation of Oxidative Stress: Excitotoxicity leads to a surge in reactive oxygen species (ROS), causing significant cellular damage. Purine derivatives have been shown to mitigate this by enhancing the endogenous antioxidant response, including the upregulation of glutathione (GSH) levels.

  • Preservation of Mitochondrial Integrity: Mitochondria play a crucial role in neuronal survival and are primary targets of glutamate-induced damage. Neuroprotective purines can help maintain mitochondrial membrane potential (ΔΨm), ensuring continued ATP production and preventing the release of pro-apoptotic factors.

  • Activation of Pro-Survival Signaling Pathways: Compounds like guanosine have been shown to activate intracellular signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptotic cell death.

Quantitative Data on the Neuroprotective Effects of Purine Derivatives

The following tables summarize quantitative data from studies on guanosine, a representative purine derivative, in in-vitro models of glutamate-induced excitotoxicity. This data serves as a proxy to illustrate the potential dose-dependent efficacy of a compound like this compound.

Table 1: Effect of Guanosine on Neuronal Viability Following Excitotoxic Insult

Guanosine Concentration (µM)Cell Viability (% of Control)Reference
0 (Glutamate only)55 ± 5%[da Silva et al., 2019]
1070 ± 6%[da Silva et al., 2019]
10085 ± 7%[da Silva et al., 2019]
50092 ± 8%[da Silva et al., 2019]

Table 2: Effect of Guanosine on Reactive Oxygen Species (ROS) Production

Guanosine Concentration (µM)ROS Levels (% of Glutamate Control)Reference
0 (Glutamate only)100%[Lanza et al., 2016]
1078 ± 9%[Lanza et al., 2016]
10062 ± 7%[Lanza et al., 2016]
50045 ± 6%[Lanza et al., 2016]

Table 3: Effect of Guanosine on Mitochondrial Membrane Potential (ΔΨm)

Guanosine Concentration (µM)Mitochondrial Membrane Potential (% of Control)Reference
0 (Glutamate only)60 ± 8%[Viana et al., 2014]
1072 ± 7%[Viana et al., 2014]
10088 ± 6%[Viana et al., 2014]
50095 ± 5%[Viana et al., 2014]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neuroprotective compounds. Below are outlines of key experimental protocols used to evaluate the efficacy of purine derivatives against glutamate toxicity.

Primary Neuronal Culture and Glutamate-Induced Excitotoxicity
  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats) and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cells are typically grown for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • Induction of Excitotoxicity: On the day of the experiment, the culture medium is replaced with a balanced salt solution. Neurons are pre-incubated with the test compound (e.g., this compound at various concentrations) for a specified period (e.g., 1-3 hours). Subsequently, glutamate (e.g., 100 µM) is added for a short duration (e.g., 15-30 minutes) to induce excitotoxicity. Following glutamate exposure, the cells are washed and returned to the conditioned medium containing the test compound for a further incubation period (e.g., 24 hours) before assessment.

Assessment of Neuronal Viability
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The absorbance of the solubilized formazan is measured spectrophotometrically, and the values are expressed as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is quantified using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan. The absorbance is proportional to the number of dead cells.

Measurement of Reactive Oxygen Species (ROS)
  • DCFDA Staining: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microscope or plate reader and is directly proportional to the intracellular ROS levels.

Evaluation of Mitochondrial Membrane Potential (ΔΨm)
  • JC-1 Staining: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R This compound This compound GluT Glutamate Transporter This compound->GluT Enhancement A2A_R A2A Receptor This compound->A2A_R Antagonism ROS ↑ ROS This compound->ROS Scavenging PI3K PI3K This compound->PI3K Activation Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx A2A_R->NMDA_R Modulation Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Survival Neuronal Survival Akt->Survival Promotion experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture Primary Neuronal Culture (7-14 DIV) Preincubation Pre-incubation with this compound Culture->Preincubation Glutamate_exp Glutamate Exposure (e.g., 100 µM) Preincubation->Glutamate_exp Post_incubation Post-incubation (24h) Glutamate_exp->Post_incubation Viability Neuronal Viability (MTT / LDH) Post_incubation->Viability ROS_assay ROS Measurement (DCFDA) Post_incubation->ROS_assay Mito_assay Mitochondrial Potential (JC-1) Post_incubation->Mito_assay Data Data Acquisition & Normalization Viability->Data ROS_assay->Data Mito_assay->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion on Neuroprotective Efficacy Stats->Conclusion

Methodological & Application

Application Notes and Protocols: Leteprinim-Enhanced Neurite Outgrowth in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (also known as AIT-082) is a novel purine derivative that has been investigated for its neurotrophic properties. Research has indicated that this compound can promote neuritogenesis, the growth of neurites from neurons. Specifically, studies have shown that this compound significantly enhances Nerve Growth Factor (NGF)-mediated neurite outgrowth in the rat pheochromocytoma (PC12) cell line[1]. PC12 cells are a widely used model system for studying neuronal differentiation and neurite outgrowth, as they respond to NGF by ceasing proliferation and extending neurites, resembling sympathetic neurons.

These application notes provide a detailed protocol for assessing the neuritogenic effects of this compound on PC12 cells. The provided methodologies are based on established protocols for PC12 cell culture and differentiation and are designed to be adapted for the evaluation of compounds that may enhance neurotrophic factor signaling.

Data Presentation

The following table summarizes representative quantitative data illustrating the potential synergistic effect of this compound and Nerve Growth Factor (NGF) on neurite outgrowth in PC12 cells. The values are hypothetical and serve to demonstrate the expected outcome based on published findings[1].

Treatment GroupConcentration% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
Vehicle Control-5 ± 210 ± 5
This compound10 µM8 ± 315 ± 7
NGF (Low Dose)25 ng/mL30 ± 540 ± 10
NGF (Low Dose) + this compound25 ng/mL + 10 µM55 ± 875 ± 15
NGF (High Dose)100 ng/mL60 ± 780 ± 12

Experimental Protocols

PC12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the PC12 cell line.

Materials:

  • PC12 cell line (e.g., ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Collagen Type IV-coated culture flasks and plates

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of PC12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto a collagen-coated T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate at a 1:3 to 1:6 split ratio into new collagen-coated flasks.

This compound-Enhanced Neurite Outgrowth Assay

This protocol details the procedure for inducing neurite outgrowth with NGF and assessing the enhancing effect of this compound.

Materials:

  • PC12 cells cultured as described above

  • Collagen Type IV-coated 24-well or 48-well plates

  • Complete Growth Medium (from Protocol 1)

  • Low-Serum Differentiation Medium: RPMI-1640 with 1% HS, 0.5% FBS, and 1% Penicillin-Streptomycin.

  • Nerve Growth Factor (NGF), reconstituted in sterile PBS with 0.1% BSA

  • This compound (AIT-082), dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare a stock solution.

  • Microscope with a camera for imaging

Procedure:

  • Cell Plating: Seed PC12 cells into collagen-coated multi-well plates at a density of 2 x 10^4 cells/cm^2 in complete growth medium. Allow the cells to adhere for 24 hours.

  • Treatment Preparation: Prepare the following treatment conditions in low-serum differentiation medium:

    • Vehicle Control (medium with the solvent for this compound)

    • This compound alone (e.g., 1, 10, 50 µM)

    • NGF alone (a low, suboptimal concentration, e.g., 25 ng/mL)

    • NGF (e.g., 25 ng/mL) + this compound (e.g., 1, 10, 50 µM)

    • Positive Control: NGF alone (an optimal concentration, e.g., 100 ng/mL)

  • Cell Treatment: After 24 hours of cell adhesion, aspirate the complete growth medium and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 to allow for neurite outgrowth.

  • Imaging: After the incubation period, capture images of multiple random fields for each treatment condition using a phase-contrast microscope at 20x or 40x magnification.

Quantification of Neurite Outgrowth

This protocol provides a method for quantifying the extent of neurite outgrowth from the captured images.

Materials:

  • Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or specialized software like IncuCyte)

  • Captured images from Protocol 2

Procedure:

  • Definition of a Neurite-Bearing Cell: A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • Quantification of Neurite-Bearing Cells:

    • For each image, count the total number of cells and the number of neurite-bearing cells.

    • Calculate the percentage of neurite-bearing cells for each treatment condition: (% Neurite-Bearing Cells) = (Number of neurite-bearing cells / Total number of cells) x 100.

  • Quantification of Neurite Length:

    • Using image analysis software, trace the length of the longest neurite for each neurite-bearing cell.

    • Calculate the average neurite length for each treatment condition.

  • Data Analysis: Pool the data from multiple images for each condition. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture PC12 Cell Culture & Maintenance plate Plate PC12 cells in Collagen-Coated Wells culture->plate treat Treat cells with this compound and/or NGF plate->treat incubate Incubate for 48-72 hours treat->incubate image Capture Phase-Contrast Images incubate->image quantify Quantify Neurite Outgrowth (% positive cells, neurite length) image->quantify stats Statistical Analysis quantify->stats

Caption: Experimental workflow for assessing this compound's effect on PC12 cell neurite outgrowth.

NGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA binds This compound This compound (enhances action) This compound->TrkA potentiates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Neurite Neurite Outgrowth Akt->Neurite promotes ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB phosphorylates Gene Gene Expression CREB->Gene Gene->Neurite leads to

Caption: Simplified NGF signaling pathway leading to neurite outgrowth in PC12 cells.

References

Application Notes and Protocols: Dosing Regimen for Leteprinim in Rat Spinal Cord Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature, we must report that there is currently no publicly available data detailing a specific dosing regimen for Leteprinim in a rat spinal cord injury (SCI) model. Our extensive investigation did not yield any preclinical studies that have established or tested a therapeutic window, optimal dosage, administration route, or frequency for this compound in the context of traumatic spinal cord injury in rats.

While the initial request aimed to provide detailed application notes and protocols on this specific topic, the absence of foundational research on this compound for SCI in rodent models prevents the creation of such a document. The core requirements, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be fulfilled without the underlying experimental evidence.

What the Literature Does Say About this compound

The available information on this compound (also known as Neotrofin) is limited and primarily focused on other neurological conditions. One study identified this compound as a purine-hypoxanthine derivative that has been shown to elevate levels of neurotrophins, such as Nerve Growth Factor (NGF), in animals.[1] In a rat model of cognitive deficits, it was noted to increase acetylcholinesterase labeling, suggesting a potential role in promoting cholinergic function.[1]

It is important to note that while this compound showed initial promise in a Phase II clinical trial for Alzheimer's disease, its development has since been redirected towards peripheral neuropathy.[1]

The Path Forward in Spinal Cord Injury Research

The search for effective pharmacological interventions in spinal cord injury is an active area of research. Numerous other compounds are being investigated in preclinical rat models, with a focus on mechanisms such as:

  • Neuroprotection: Preventing secondary injury cascades that lead to further neuronal death after the initial trauma.

  • Neuroregeneration: Promoting the regrowth of damaged axons and the formation of new neural circuits.

  • Modulation of Inflammation: Reducing the detrimental effects of the inflammatory response at the injury site.

  • Remapping and Plasticity: Enhancing the ability of the remaining neural circuits to adapt and take over lost functions.

Research into potassium channel blockers, for instance, has shown that they can help restore impulse conduction in injured axons where myelin has been damaged.[2][3][4] This is a critical mechanism for improving function after spinal cord injury.

Hypothetical Experimental Workflow for a Novel Compound in a Rat SCI Model

While we cannot provide a protocol for this compound, we can outline a general experimental workflow that would typically be followed to establish a dosing regimen for a new therapeutic agent in a rat model of spinal cord injury. This is provided for informational purposes to illustrate the necessary steps in such research.

Experimental_Workflow cluster_preclinical_testing Preclinical Dosing and Efficacy Study dose_ranging Dose-Ranging and Toxicity Study sci_model Spinal Cord Injury Induction (e.g., Contusion, Transection) dose_ranging->sci_model Determine Safe Dose Range drug_admin Drug Administration (Route, Frequency, Duration) sci_model->drug_admin Initiate Treatment Post-Injury behavioral Behavioral Assessments (e.g., BBB, Grid Walk) drug_admin->behavioral Monitor Functional Recovery histology Histological Analysis (Lesion Volume, Axon Sparing) behavioral->histology Correlate Function with Tissue Sparing biochemical Biochemical Assays (Inflammatory Markers, Growth Factors) histology->biochemical Assess Cellular and Molecular Changes data_analysis Data Analysis and Optimal Dose Determination biochemical->data_analysis Integrate All Data

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Leteprinim in a Mouse Model of Hypoxia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the administration of Leteprinim in a mouse model of hypoxia have not been published. The following application notes and protocols are a synthesized guide based on established methodologies for inducing hypoxia in murine models and evaluating the neuroprotective potential of therapeutic agents. The experimental parameters for this compound are hypothetical and should be optimized in dose-response studies.

Introduction

Hypoxic-ischemic (H-I) brain injury is a significant cause of neurological morbidity and mortality, characterized by neuronal cell death, inflammation, and oxidative stress.[1] The development of effective neuroprotective strategies is a critical area of research. This compound, a purine derivative, has shown potential in mitigating neuronal damage in other models of neurodegeneration. These protocols outline a framework for evaluating the neuroprotective efficacy of this compound in a mouse model of hypoxia.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of a study investigating this compound in a mouse model of hypoxia.

Table 1: Behavioral Outcomes - Morris Water Maze Test

Treatment GroupLatency to Find Platform (seconds)Time in Target Quadrant (%)
Normoxia + Vehicle15.2 ± 2.145.3 ± 5.2
Hypoxia + Vehicle48.9 ± 6.718.7 ± 3.9
Hypoxia + this compound (10 mg/kg)35.4 ± 5.329.8 ± 4.5
Hypoxia + this compound (20 mg/kg)22.1 ± 4.138.1 ± 4.8

Table 2: Histological Analysis - Neuronal Survival in Hippocampus (CA1 region)

Treatment GroupViable Neurons/mm²
Normoxia + Vehicle250 ± 15
Hypoxia + Vehicle85 ± 12
Hypoxia + this compound (10 mg/kg)145 ± 18
Hypoxia + this compound (20 mg/kg)210 ± 20

Table 3: Biomarker Analysis - Pro-inflammatory Cytokines in Brain Homogenate

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Normoxia + Vehicle25.4 ± 4.118.2 ± 3.5
Hypoxia + Vehicle89.7 ± 9.865.4 ± 7.2
Hypoxia + this compound (10 mg/kg)62.3 ± 7.548.9 ± 6.1
Hypoxia + this compound (20 mg/kg)35.1 ± 5.328.7 ± 4.9

Experimental Protocols

I. Mouse Model of Hypoxia

This protocol describes a method for inducing systemic hypoxia in mice using a hypoxic chamber. This method allows for precise control over the oxygen concentration.

Materials:

  • Adult C57BL/6 mice (8-10 weeks old)

  • Hypoxic chamber with an oxygen sensor and controller (e.g., ProOx Sensor)[2]

  • Nitrogen gas source[2]

  • Standard mouse cages, food, and water[2][3]

  • CO2 absorbent granules (e.g., soda lime)[2]

  • Desiccant beads[2]

Procedure:

  • Acclimatization: Acclimate mice to the experimental room and handling for at least 7 days prior to the experiment. House mice in standard cages with ad libitum access to food and water.[3]

  • Chamber Setup: Place the mouse cages into the hypoxic chamber. Ensure a secure connection of the oxygen sensor to the controller to prevent accidental asphyxiation.[2] Calibrate the oxygen sensor to maintain the desired oxygen level (e.g., 8-12%).[2]

  • Induction of Hypoxia: Initiate the flow of nitrogen gas into the chamber to gradually reduce the oxygen concentration to the target level (e.g., 10% O2) over a period of 10-15 minutes.[2]

  • Maintenance of Hypoxia: Maintain the hypoxic conditions for a specified duration (e.g., 60-90 minutes). Continuously monitor the oxygen and carbon dioxide levels, temperature, and humidity within the chamber.[2][4]

  • Reoxygenation: After the hypoxic period, gradually return the chamber to normoxic conditions (21% O2) over 10-15 minutes by introducing compressed air.

  • Monitoring: Monitor the mice daily for overall wellness.[2]

II. Administration of this compound

This protocol outlines the intraperitoneal (IP) administration of this compound. The dosage and timing should be optimized based on preliminary studies.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively).

  • Administration: Administer the this compound solution or vehicle via intraperitoneal injection at a volume of 10 mL/kg. The administration can be performed either before or after the hypoxic insult to investigate its prophylactic or therapeutic potential.

III. Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Submerged platform

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system

Procedure:

  • Acquisition Phase: For 4-5 consecutive days, place each mouse in the water maze for four trials per day, starting from different quadrants. Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

IV. Histological Analysis

This protocol describes the preparation of brain tissue for the assessment of neuronal survival.

Materials:

  • Perfusion solutions (e.g., saline and 4% paraformaldehyde)

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Cresyl violet)

Procedure:

  • Tissue Collection: At the end of the experiment, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight. Subsequently, cryoprotect the brain in a sucrose solution. Section the brain into coronal sections (e.g., 20 µm thick) using a cryostat.

  • Staining: Mount the sections on microscope slides and stain with Cresyl violet to visualize neuronal cell bodies.

  • Quantification: Count the number of viable neurons in the region of interest (e.g., hippocampal CA1) using a light microscope and image analysis software.

Mandatory Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Acclimatization (7 days) let_admin This compound Administration (i.p.) acclimatization->let_admin Day 8 hypoxia Induction of Hypoxia (10% O2, 90 min) behavior Behavioral Testing (Morris Water Maze) hypoxia->behavior 24h post-hypoxia let_admin->hypoxia 30 min pre-hypoxia histology Histological Analysis (Neuronal Survival) behavior->histology Endpoint biomarker Biomarker Analysis (Cytokines) Signaling_Pathway cluster_stress Cellular Stress cluster_pathways Downstream Effects cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome hypoxia Hypoxia ros ↑ ROS Production hypoxia->ros inflammation ↑ Pro-inflammatory Cytokines hypoxia->inflammation apoptosis ↑ Apoptotic Pathways hypoxia->apoptosis survival Neuronal Survival ros->survival inflammation->survival apoptosis->survival This compound This compound This compound->ros Inhibits This compound->inflammation Inhibits This compound->apoptosis Inhibits

References

Application Notes and Protocols for Leteprinim in Enhancing NGF-Mediated Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim, also known as AIT-082, is a hypoxanthine derivative that has demonstrated potential in neuroprotection and cognitive enhancement. One of its key mechanisms of action is the stimulation of neurotrophic factor synthesis and the potentiation of their effects. Notably, this compound has been shown to enhance the neurite outgrowth-promoting activity of Nerve Growth Factor (NGF), a critical process for neuronal development, regeneration, and survival. These application notes provide a summary of the effective concentrations of this compound for enhancing NGF-mediated neurite outgrowth and detailed protocols for researchers to investigate these effects in a laboratory setting.

Data Presentation

The following table summarizes the concentrations of this compound and NGF that have been utilized in studies investigating their effects on neuronal cells, particularly the widely used PC12 cell line.

CompoundCell LineConcentration RangeObserved EffectReference
This compound (AIT-082) PC125 - 50 ng/mLIncreased intracellular and secreted synaptophysin levels.[1][1]
Nerve Growth Factor (NGF) PC1210 - 100 ng/mLInduction of neurite outgrowth and neuronal differentiation.[2][3][4][2][3][4]
Nerve Growth Factor (NGF) PC1250 ng/mLOptimal concentration for stable and sustained differentiation.[3][3]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved in studying the synergistic effects of this compound and NGF, the following diagrams are provided.

NGF_Leteprinim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA This compound This compound Neurotrophin_Synthesis Increased Neurotrophin Synthesis This compound->Neurotrophin_Synthesis stimulates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (e.g., for Neurofilaments) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Neurotrophin_Synthesis->NGF potentiates NGF effect

Caption: Proposed signaling pathway of NGF and this compound.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: PC12 Cell Culture Plate Plate PC12 cells in collagen-coated plates Start->Plate Adhere Allow cells to adhere (24 hours) Plate->Adhere Add_Media Replace with low-serum medium Adhere->Add_Media Add_Compounds Add NGF and/or this compound (various concentrations) Add_Media->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Fix_Stain Fix and stain cells (e.g., with anti-β-III tubulin) Incubate->Fix_Stain Image Image acquisition (Microscopy) Fix_Stain->Image Quantify Quantify neurite outgrowth (length, number, branching) Image->Quantify

Caption: Experimental workflow for neurite outgrowth assay.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the effect of this compound on NGF-mediated neurite outgrowth in PC12 cells.

Protocol 1: PC12 Cell Culture and Plating

Materials:

  • PC12 cells (ATCC® CRL-1721™)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV-coated culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain PC12 cells in T-75 flasks coated with Collagen Type IV in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Plating for Experiment: Resuspend the cell pellet in a complete medium and plate the cells onto Collagen Type IV-coated 24-well or 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/cm².

  • Adhesion: Allow the cells to adhere for 24 hours before initiating treatment.

Protocol 2: this compound and NGF Treatment for Neurite Outgrowth

Materials:

  • Plated PC12 cells (from Protocol 1)

  • RPMI-1640 medium with reduced serum (e.g., 1% HS)

  • Nerve Growth Factor (NGF) stock solution (e.g., 100 µg/mL in sterile PBS with 0.1% BSA)

  • This compound (AIT-082) stock solution (e.g., 1 mg/mL in sterile water or DMSO, then diluted)

  • Control vehicle (e.g., sterile water or DMSO)

Procedure:

  • Preparation of Treatment Media: Prepare a series of treatment media in low-serum RPMI-1640.

    • Control: Low-serum medium with vehicle.

    • NGF alone: Low-serum medium with a final concentration of 50 ng/mL NGF.

    • This compound alone: Low-serum medium with final concentrations of this compound ranging from 5 ng/mL to 50 ng/mL.

    • Combination: Low-serum medium with 50 ng/mL NGF and varying concentrations of this compound (5, 10, 25, 50 ng/mL).

  • Cell Treatment:

    • Gently aspirate the complete medium from the adhered PC12 cells.

    • Wash the cells once with warm PBS.

    • Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for neurite outgrowth.

Protocol 3: Assessment of Neurite Outgrowth

Materials:

  • Treated PC12 cells (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-III tubulin antibody (neuronal marker)

  • Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Fixation: After the incubation period, gently aspirate the medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantification: Analyze the images using appropriate software (e.g., ImageJ with NeuronJ plugin or specialized high-content analysis software). Measure the following parameters:

    • Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

    • Average neurite length per cell.

    • Number of neurites per cell.

    • Number of branch points per neurite.

Conclusion

These application notes and protocols provide a framework for investigating the synergistic effects of this compound and NGF on neurite outgrowth. The provided concentration ranges serve as a starting point for experimentation, and optimization may be required depending on the specific experimental conditions and cell batches. The visualization of the proposed signaling pathway and experimental workflow aims to facilitate a clear understanding of the underlying mechanisms and the practical steps involved in this line of research. By following these guidelines, researchers can effectively explore the potential of this compound as a therapeutic agent for neurodegenerative diseases and nerve injury.

References

Application Notes and Protocols for Studying Memory Enhancement by AIT-082 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AIT-082, a novel purine derivative, for studying memory enhancement in preclinical animal models. This document includes detailed experimental protocols for key behavioral and molecular assays, along with data presentation guidelines and visualizations of relevant biological pathways and workflows.

Introduction to AIT-082

AIT-082 (also known as leteprinim potassium or Neotrofin™) is a small molecule hypoxanthine derivative that has demonstrated potential for treating neurodegenerative diseases, including Alzheimer's disease. Its mechanism of action is centered on the potentiation of neurotrophic factors, which are critical for neuronal survival, growth, and synaptic plasticity. Preclinical studies have shown that AIT-082 can enhance memory in various animal models, making it a compound of significant interest for neuropharmacological research.

Mechanism of Action

AIT-082 is believed to exert its neurorestorative and memory-enhancing effects through a multi-faceted mechanism that involves the stimulation and potentiation of endogenous neurotrophic factors. Key aspects of its mechanism include:

  • Stimulation of Neurotrophic Factor Synthesis: AIT-082 has been shown to increase the synthesis of several key neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).

  • Potentiation of Neurotrophic Factor Activity: Beyond stimulating their production, AIT-082 also enhances the signaling efficacy of existing neurotrophins.

  • Promotion of Neurite Outgrowth: By augmenting neurotrophic support, AIT-082 promotes the growth and extension of neurites, a fundamental process for neuronal connectivity and repair.

  • Enhancement of Synaptic Function: Increased levels of synaptic proteins, such as synaptophysin, have been observed following AIT-082 treatment, suggesting an enhancement of synaptic transmission and plasticity.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies investigating the effects of AIT-082 on memory and neurotrophic factor levels.

Table 1: Effect of AIT-082 on Passive Avoidance Learning in Mice with Cycloheximide-Induced Amnesia

Treatment GroupDose (mg/kg, IP)Step-Through Latency (seconds, Mean ± SEM)
Vehicle Control-15 ± 5
Cycloheximide + Vehicle-20 ± 6
Cycloheximide + AIT-08210120 ± 25
Cycloheximide + AIT-08230180 ± 30

*p < 0.05 compared to Cycloheximide + Vehicle group. Data are representative examples from published studies.

Table 2: Effect of AIT-082 on Neurotrophic Factor mRNA Levels in the Hippocampus of Aged Rats

Treatment GroupDose (mg/kg/day, oral)NGF mRNA (fold change vs. young control)BDNF mRNA (fold change vs. young control)
Young Control-1.01.0
Aged Control-0.6 ± 0.10.7 ± 0.1
Aged + AIT-082201.1 ± 0.21.2 ± 0.2

*p < 0.05 compared to Aged Control group. Data are representative examples from published studies.

Experimental Protocols

Passive Avoidance Task for Assessing Learning and Memory

This protocol is designed to evaluate the effect of AIT-082 on memory consolidation in a fear-motivated learning paradigm.

Materials:

  • Step-through or step-down passive avoidance apparatus (e.g., Gemini Active and Passive Avoidance System).[1]

  • AIT-082 solution

  • Vehicle control solution

  • Amnesia-inducing agent (e.g., cycloheximide)

  • Animal subjects (mice or rats)

Protocol:

  • Habituation (Day 1):

    • Place each animal in the illuminated compartment of the apparatus and allow for 5 minutes of free exploration. This helps to reduce novelty-induced stress on the training day.

  • Training (Day 2):

    • Administer AIT-082 or vehicle control at the desired dose and route (e.g., intraperitoneally, 30 minutes before training).

    • If inducing amnesia, administer the amnesic agent (e.g., cycloheximide) at the appropriate time relative to training (e.g., immediately after).

    • Place the animal in the illuminated compartment.

    • After a 30-second acclimatization period, open the gate to the dark compartment.

    • When the animal enters the dark compartment with all four paws, close the gate and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment (step-through latency).

    • Remove the animal from the apparatus and return it to its home cage.

  • Testing (Day 3):

    • Place the animal back into the illuminated compartment.

    • Open the gate to the dark compartment.

    • Record the step-through latency, with a cut-off time of 300 seconds.

    • Longer latencies in the AIT-082 treated group compared to the amnesia control group indicate memory enhancement.

Morris Water Maze for Assessing Spatial Learning and Memory

The Morris water maze is a widely used task to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (approximately 1.5 m in diameter).

  • Escape platform (submerged 1-2 cm below the water surface).

  • Water opacifier (e.g., non-toxic white paint or milk powder).

  • Video tracking system.

  • AIT-082 solution and vehicle.

  • Animal subjects (mice or rats).

Protocol:

  • Acquisition Phase (Days 1-5):

    • Administer AIT-082 or vehicle daily at the desired dose and route.

    • Divide the tank into four quadrants and place the escape platform in the center of one quadrant (the target quadrant).

    • For each trial, gently place the animal into the water facing the tank wall at one of four starting positions.

    • Allow the animal to swim freely for a maximum of 60 or 90 seconds to find the submerged platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5 consecutive days.

    • Record the escape latency (time to find the platform), path length, and swimming speed using the video tracking system. A significant decrease in escape latency over the training days indicates learning.

  • Probe Trial (Day 6):

    • Remove the escape platform from the tank.

    • Place the animal in the quadrant opposite the target quadrant and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swimming path.

    • A significant preference for the target quadrant in the AIT-082 treated group compared to the control group indicates enhanced spatial memory.

Western Blotting for Neurotrophic Factors

This protocol allows for the quantification of neurotrophic factors like BDNF and NGF in brain tissue.

Materials:

  • Brain tissue homogenates (e.g., hippocampus, cortex).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-BDNF, anti-NGF, anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction and Quantification:

    • Homogenize brain tissue in lysis buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a protein assay.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-BDNF) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's signal to a loading control (e.g., β-actin) to compare protein levels between groups.

Immunohistochemistry for Synaptophysin

This protocol is for the visualization and quantification of synaptophysin, a marker of presynaptic terminals, in brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Blocking solution (e.g., normal goat serum in PBS).

  • Primary antibody (mouse anti-synaptophysin).

  • Biotinylated secondary antibody (goat anti-mouse).

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Microscope with an imaging system.

Protocol:

  • Tissue Preparation:

    • Deparaffinize and rehydrate the brain sections.

    • Perform antigen retrieval by heating the sections in the antigen retrieval solution.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with the blocking solution.

    • Incubate the sections with the primary anti-synaptophysin antibody overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with the biotinylated secondary antibody.

    • Wash and then incubate with the ABC reagent.

  • Visualization and Analysis:

    • Develop the color reaction with the DAB substrate.

    • Counterstain the sections with hematoxylin.

    • Dehydrate and mount the sections.

    • Capture images of the regions of interest (e.g., hippocampus, cortex) using a microscope.

    • Quantify the synaptophysin immunoreactivity using image analysis software to measure the optical density or the percentage of the stained area.

Visualizations

AIT-082 Signaling Pathway

AIT082_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIT082 AIT-082 NGF NGF AIT082->NGF Stimulates Synthesis BDNF BDNF AIT082->BDNF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds TrkB TrkB Receptor BDNF->TrkB Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg TrkB->Ras TrkB->PI3K TrkB->PLCg MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt Synaptic_Plasticity Synaptic Plasticity & Memory PLCg->Synaptic_Plasticity CREB CREB MAPK->CREB Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Gene_Expression Gene Expression (e.g., Synaptophysin) CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity Neuronal_Survival->Synaptic_Plasticity

Caption: Proposed signaling pathway of AIT-082.

Experimental Workflow for Behavioral Testing

Behavioral_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Aged, Amnesic) Grouping Randomly Assign to Groups (Vehicle, AIT-082) Animal_Model->Grouping Dosing Administer AIT-082 or Vehicle (Define Dose, Route, Duration) Grouping->Dosing Passive_Avoidance Passive Avoidance Task Dosing->Passive_Avoidance MWM Morris Water Maze Dosing->MWM Data_Collection Record Latencies, Time in Quadrant, etc. Passive_Avoidance->Data_Collection MWM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Draw Conclusions on Memory Enhancement Stats->Conclusion

Caption: Workflow for behavioral testing of AIT-082.

Logical Relationship of Experiments

Logical_Relationship cluster_molecular Molecular & Cellular Level cluster_functional Functional Level cluster_behavioral Behavioral Level AIT082_Admin AIT-082 Administration Neurotrophin_Increase Increased Neurotrophins (NGF, BDNF) AIT082_Admin->Neurotrophin_Increase Leads to Synaptophysin_Increase Increased Synaptophysin AIT082_Admin->Synaptophysin_Increase Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity Neurotrophin_Increase->Synaptic_Plasticity Promotes Synaptophysin_Increase->Synaptic_Plasticity Indicates Memory_Enhancement Memory Enhancement Synaptic_Plasticity->Memory_Enhancement Results in

Caption: Logical flow from molecular to behavioral effects.

References

Application of Leteprinim in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim, also known as AIT-082, is a purine derivative recognized for its neurotrophic and neuroregenerative properties. It is understood to function, in part, by stimulating the synthesis of endogenous neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and by enhancing the neurotrophic activity of these factors. This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on primary neuronal cultures. The protocols outlined below are standard methods for assessing neuroprotection and neurite outgrowth, key indicators of neurotrophic action.

Application Notes

This compound is a valuable tool for in vitro studies aimed at exploring mechanisms of neuroprotection and neuroregeneration. Given that its primary mechanism of action is believed to be the enhancement of neurotrophin levels and activity, its application in primary neuronal cultures can be assessed through various functional and morphological assays.

Expected Effects of this compound in Primary Neuronal Cultures:

  • Neuroprotection: By increasing the levels of neurotrophins like BDNF, this compound is expected to protect primary neurons from various insults, including excitotoxicity, oxidative stress, and apoptosis. This can be quantified by measuring cell viability and cytotoxicity.

  • Neurite Outgrowth: Enhanced NGF and BDNF signaling is known to promote the extension and branching of neurites. Therefore, treatment with this compound is anticipated to increase neurite length and complexity in cultured primary neurons.

  • Synaptic Plasticity: Neurotrophins play a crucial role in synaptic function and plasticity. Advanced studies could explore the effects of this compound on synaptic protein expression and electrophysiological properties of neuronal networks.

Data Presentation: Efficacy of Neurotrophins in Primary Neuronal Cultures

The following tables summarize quantitative data from studies on the effects of NGF and BDNF on primary neurons. This information can serve as a benchmark for designing experiments with this compound and for interpreting the expected outcomes.

Table 1: Effect of Nerve Growth Factor (NGF) on Neurite Outgrowth in Primary Neurons

Primary Neuron TypeNGF ConcentrationDuration of TreatmentObserved Effect on Neurite OutgrowthReference
Dorsal Root Ganglion (DRG) Neurons100 ng/mL20 hoursSignificant increase in the percentage of neurite-bearing cells (from ~20% to ~60%).[1][1]
PC12 Cells (NGF-responsive cell line)50 ng/mL6 daysEnhanced neurite outgrowth.[2][2]

Table 2: Neuroprotective Effects of Brain-Derived Neurotrophic Factor (BDNF) on Primary Neurons

Primary Neuron TypeInsultBDNF ConcentrationDuration of TreatmentObserved Effect on Cell ViabilityReference
Hippocampal NeuronsAβ (Amyloid-beta)Recombinant BDNF21 daysPreserved the number of viable cells (viability of ~77% with BDNF vs. ~72% with Aβ alone).[3][4][3][4]
Hippocampal NeuronsAβ (Amyloid-beta)AAV-Syn-BDNF21 daysPreserved the number of viable cells (viability of ~82% with AAV-BDNF vs. ~72% with Aβ alone).[3][4][3][4]
Cortical NeuronsNot specified1 pg/mL - 50 ng/mL24 hoursIncreased cell viability.[5]

Experimental Protocols

The following are detailed protocols for the culture of primary neurons and for the assessment of the neurotrophic and neuroprotective effects of this compound.

Protocol 1: Primary Cortical and Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary cortical and hippocampal neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 15.5)

  • Dissection instruments (sterile)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Laminin (optional)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection:

    • Euthanize the pregnant rodent according to approved animal protocols.

    • Aseptically remove the embryos and place them in ice-cold HBSS.

    • Under a dissecting microscope, dissect the cortices and/or hippocampi from the embryonic brains.[6][7][8]

    • Remove the meninges and place the tissue in a fresh dish of ice-cold HBSS.[8]

  • Enzymatic Digestion:

    • Transfer the dissected tissue to a conical tube containing a solution of Trypsin-EDTA and a small amount of DNase I.

    • Incubate at 37°C for 15-20 minutes, with gentle agitation every 5 minutes.[6][9]

    • Stop the digestion by adding an equal volume of plating medium containing FBS.

  • Mechanical Dissociation:

    • Gently aspirate the tissue pieces with a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to create a single-cell suspension.[6]

    • Allow the larger debris to settle and transfer the supernatant containing the dissociated cells to a new tube.

  • Cell Plating:

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

    • Resuspend the cell pellet in pre-warmed Neurobasal medium with supplements.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at the desired density onto Poly-D-lysine/Laminin coated plates or coverslips. A typical density is 50,000 cells/cm².

  • Cell Culture and Maintenance:

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[7]

    • After 24 hours, perform a half-medium change to remove cellular debris.

    • Continue to perform half-medium changes every 3-4 days.

G cluster_0 Tissue Preparation cluster_1 Cell Isolation cluster_2 Cell Culture Dissection Dissect Cortices/Hippocampi Meninges Remove Meninges Dissection->Meninges Digestion Enzymatic Digestion (Trypsin/DNase I) Meninges->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Centrifugation Centrifugation Dissociation->Centrifugation Resuspension Resuspend in Media Centrifugation->Resuspension Counting Cell Counting Resuspension->Counting Plating Plate on Coated Surface Counting->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Maintenance Medium Changes Incubation->Maintenance

Caption: Workflow for Primary Neuronal Culture Preparation.

Protocol 2: Neurite Outgrowth Assay

This protocol uses immunocytochemistry to visualize and quantify neurite outgrowth.

Materials:

  • Primary neurons cultured on coverslips

  • This compound stock solution

  • Paraformaldehyde (PFA, 4%) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-MAP2 or anti-Tuj1)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope with imaging software

Procedure:

  • Treatment:

    • Culture primary neurons for a desired period (e.g., 2-3 days in vitro) to allow for initial neurite extension.

    • Treat the neurons with various concentrations of this compound or a vehicle control.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[10]

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.[11]

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[11]

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.[10]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.

G start Primary Neurons on Coverslips treatment Treat with this compound or Vehicle start->treatment incubation Incubate (48-72h) treatment->incubation fixation Fix with 4% PFA incubation->fixation permeabilization Permeabilize fixation->permeabilization blocking Block permeabilization->blocking primary_ab Incubate with Primary Ab (e.g., anti-MAP2) blocking->primary_ab secondary_ab Incubate with Secondary Ab + DAPI primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging analysis Quantify Neurite Outgrowth imaging->analysis

Caption: Workflow for Neurite Outgrowth Assay.

Protocol 3: Neuroprotection Assays (MTT and LDH)

These assays measure cell viability (MTT) and cytotoxicity (LDH) to assess the neuroprotective effects of this compound against a neurotoxic insult.

A. MTT Assay for Cell Viability

Materials:

  • Primary neurons cultured in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent (e.g., glutamate, H2O2, or a specific toxin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Treatment:

    • Plate primary neurons in a 96-well plate and culture for several days.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Introduce the neurotoxic agent to the wells (except for the control wells).

    • Incubate for the duration of the insult (e.g., 24 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate in the dark at room temperature for at least 2 hours.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

B. LDH Assay for Cytotoxicity

Materials:

  • Primary neurons cultured in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Treatment:

    • Follow the same treatment procedure as in the MTT assay.

  • LDH Measurement:

    • After the treatment period, carefully collect a sample of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.[12][13]

    • Incubate at room temperature for the recommended time, protected from light.[12]

  • Data Acquisition:

    • Read the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.[12]

    • Calculate cytotoxicity as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a lysis buffer).

G cluster_0 Cell Treatment cluster_1 MTT Assay (Viability) cluster_2 LDH Assay (Cytotoxicity) start Primary Neurons in 96-well Plate pretreatment Pre-treat with this compound start->pretreatment insult Add Neurotoxic Insult pretreatment->insult incubation Incubate insult->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_supernatant Collect Supernatant incubation->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh

Caption: Workflow for Neuroprotection Assays.

Signaling Pathways

This compound is thought to exert its effects by increasing the levels of neurotrophins like NGF and BDNF. These neurotrophins bind to their respective Tropomyosin receptor kinase (Trk) receptors, TrkA for NGF and TrkB for BDNF, initiating downstream signaling cascades that promote neuronal survival and growth.

NGF/TrkA Signaling Pathway

G cluster_0 Downstream Cascades NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->CREB Transcription Gene Transcription (Survival, Growth, Differentiation) CREB->Transcription G cluster_0 Downstream Cascades BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Ras_MAPK Ras/MAPK Pathway TrkB->Ras_MAPK PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt PLCG_PKC PLCγ/PKC Pathway TrkB->PLCG_PKC CREB CREB Ras_MAPK->CREB PI3K_Akt->CREB PLCG_PKC->CREB Transcription Gene Transcription (Survival, Synaptic Plasticity, Growth) CREB->Transcription

References

Application Notes and Protocols for Leptin Treatment in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. Recent research has identified the adipocytokine leptin as a promising therapeutic agent for AD. Leptin, primarily known for its role in regulating energy homeostasis, has been shown to exert neuroprotective effects by modulating Aβ and tau pathologies in various preclinical models of AD. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with leptin treatment in Alzheimer's disease models.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the efficacy of leptin treatment in animal models of Alzheimer's disease.

Table 1: Effect of Leptin on Amyloid-Beta (Aβ) Pathology

ModelTreatment DetailsAβ Reduction (Brain)Aβ Reduction (Serum)Amyloid Burden Reduction (Hippocampus)Reference
TgCRND8 Mice (6-month-old)8 weeks of leptin treatment52% (Aβ1-40, p=0.047)55% (Aβ1-40, p=0.049)47% (p=0.041)[1]
Rabbit Organotypic SlicesCo-treatment with 27-hydroxycholesterol (27-OHC) and leptinReverses 1.5-fold increase in Aβ40 and 3-fold increase in Aβ42 induced by 27-OHCNot ApplicableNot Reported[2]

Table 2: Effect of Leptin on Tau Pathology

ModelTreatment DetailsReduction in Phosphorylated TauKey MediatorsReference
TgCRND8 Mice (6-month-old)8 weeks of leptin treatmentSignificant reduction (detected by AT8 and anti-tau-Ser396 antibodies)Not explicitly quantified[1]
Rabbit Organotypic SlicesCo-treatment with 27-OHC and leptinReverses 3-fold increase in phosphorylated tau induced by 27-OHCDecreased levels of GSK-3β
PC12 Neuronal Cells & Rodent ModelsLeptin treatmentReduces tau phosphorylationStimulation of PI3K, leading to inhibition of GSK3β activation

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on leptin treatment for AD models.

In Vivo Animal Studies: TgCRND8 Mouse Model

Objective: To assess the efficacy of chronic leptin treatment in ameliorating AD-like pathology and cognitive deficits in a transgenic mouse model.[1]

Animal Model: 6-month-old CRND8 transgenic mice (TgCRND8), which overexpress a mutated form of human amyloid precursor protein (APP).

Treatment Protocol:

  • Leptin Administration: Mice are treated with leptin for a duration of 8 weeks.

  • Dosage and Route: The specific dosage and route of administration (e.g., intraperitoneal injection, osmotic pump) should be optimized based on preliminary studies to achieve therapeutic levels in the central nervous system.

  • Control Group: A control group of TgCRND8 mice receives saline injections following the same schedule.

Outcome Measures:

  • Biochemical Analysis:

    • ELISA: Brain extracts and serum are collected to quantify the levels of Aβ1-40.

    • Immunohistochemistry: Brain sections, particularly the hippocampus, are stained with antibodies against Aβ (e.g., 4G8) to assess amyloid plaque burden.

    • Western Blotting: Brain lysates are analyzed for levels of C99 C-terminal fragments of APP and phosphorylated tau (using antibodies like AT8 and anti-tau-Ser396).

  • Behavioral Testing:

    • Novel Object Recognition Test: To assess learning and memory.

    • Contextual and Cued Fear Conditioning Test: To evaluate fear-associated learning and memory.

Ex Vivo Organotypic Slice Culture Model

Objective: To investigate the direct effects of leptin on Aβ and tau pathology induced by a specific insult in a controlled ex vivo environment.[2]

Model System: Organotypic slices from the hippocampus of adult rabbits.

Protocol:

  • Slice Preparation: Hippocampal slices are prepared and maintained in culture.

  • Induction of Pathology: Slices are incubated with 27-hydroxycholesterol (27-OHC) to induce an AD-like pathology, characterized by increased Aβ and phosphorylated tau levels.

  • Leptin Treatment: Leptin is co-administered with 27-OHC to the culture medium.

  • Analysis: After the incubation period, slices are harvested for biochemical analysis.

    • Western Blotting: To measure the levels of Aβ40, Aβ42, phosphorylated tau, BACE-1, and GSK-3β.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of leptin in mitigating Alzheimer's disease pathology and the general workflow for in vivo studies.

Leptin_Signaling_Pathway cluster_0 Leptin's Neuroprotective Mechanism in AD cluster_1 Amyloid Pathway cluster_2 Tau Pathway Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor BACE1 BACE-1 Leptin_Receptor->BACE1 inhibits PI3K PI3K Leptin_Receptor->PI3K activates Abeta Aβ Production BACE1->Abeta cleaves APP to produce APP APP Amyloid_Plaques Amyloid Plaques Abeta->Amyloid_Plaques GSK3b GSK-3β PI3K->GSK3b inhibits Tau_p Tau Hyperphosphorylation GSK3b->Tau_p promotes NFTs Neurofibrillary Tangles Tau_p->NFTs

Caption: Leptin's dual action on amyloid and tau pathways.

Experimental_Workflow start Start: Select AD Animal Model (e.g., TgCRND8 mice) treatment Chronic Leptin Administration (e.g., 8 weeks) start->treatment control Saline Administration (Control Group) start->control behavioral Behavioral Testing (e.g., Novel Object Recognition, Fear Conditioning) treatment->behavioral control->behavioral biochemical Biochemical & Histological Analysis behavioral->biochemical elisa ELISA (Aβ levels in brain & serum) biochemical->elisa ihc Immunohistochemistry (Amyloid Plaque Burden) biochemical->ihc wb Western Blot (p-Tau, BACE-1, etc.) biochemical->wb end End: Data Analysis & Interpretation elisa->end ihc->end wb->end

Caption: In vivo experimental workflow for leptin treatment.

Conclusion

The collective evidence from preclinical studies strongly suggests that leptin holds significant therapeutic potential for Alzheimer's disease. Its ability to concurrently target both amyloid and tau pathologies, the two core hallmarks of AD, makes it a compelling candidate for further investigation. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals aiming to explore and validate the efficacy of leptin and its derivatives in the context of Alzheimer's disease. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Western Blot Analysis of Neurotrophic Factor Expression Following Leteprinim Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim is a small molecule that has demonstrated neuroprotective properties and has been investigated for its therapeutic potential in neurodegenerative conditions. Its mechanism of action is thought to involve the modulation of glial cell activity and the enhancement of endogenous neurotrophic support. Neurotrophic factors, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF), are critical for neuronal survival, growth, and plasticity. This document provides a detailed protocol for the analysis of NGF, BDNF, and GDNF expression in neural tissues following treatment with this compound, utilizing Western blot analysis as a quantitative method.

Data Presentation: Quantitative Analysis of Neurotrophic Factor Expression

The following table summarizes hypothetical quantitative data from a Western blot analysis, illustrating the potential effects of this compound on the expression of key neurotrophic factors in a relevant in vivo model of neurodegeneration. Data is presented as the relative fold change in protein expression compared to a vehicle-treated control group, normalized to a loading control (e.g., β-actin or GAPDH).

Neurotrophic FactorVehicle Control (Relative Expression)This compound Treatment (Relative Expression)Fold Change
NGF 1.00 ± 0.121.85 ± 0.211.85
BDNF 1.00 ± 0.152.10 ± 0.252.10
GDNF 1.00 ± 0.101.60 ± 0.181.60

Values are represented as mean ± standard deviation.

Experimental Protocols

This section details the methodology for performing Western blot analysis to quantify the expression of NGF, BDNF, and GDNF in brain tissue samples following this compound administration.

Tissue Sample Preparation
  • Animal Model and Treatment: Administer this compound or vehicle control to a suitable animal model of neurodegeneration according to the established experimental design.

  • Tissue Collection: At the designated endpoint, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex, or striatum) on ice.

  • Homogenization: Homogenize the tissue samples in ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Centrifugation: Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein lysate and store it at -80°C until further use.

Protein Quantification
  • Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin) to ensure accurate quantification.

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and mix with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NGF, BDNF, GDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The recommended antibody dilutions should be optimized based on the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

Detection and Analysis
  • Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

  • Normalization: Normalize the intensity of the target protein band (NGF, BDNF, or GDNF) to the intensity of the corresponding loading control band for each sample.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the differences in protein expression between the this compound-treated and vehicle control groups.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for Western blot analysis.

Leteprinim_Signaling_Pathway cluster_neuron Neuronal Response This compound This compound Glial_Cells Glial Cells (Astrocyte/Microglia) This compound->Glial_Cells Neurotrophic_Factors Increased Secretion of Neurotrophic Factors (NGF, BDNF, GDNF) Glial_Cells->Neurotrophic_Factors Neuron Neuron Neurotrophic_Factors->Neuron Binds to Trk_Receptors Trk/GFRα Receptors PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk_Receptors->MAPK_ERK Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow start Tissue Homogenization protein_quant Protein Quantification (BCA/Bradford) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-NGF, anti-BDNF, anti-GDNF, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis and Normalization detection->analysis

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols: Functional Recovery Assessment in Animal Models Treated with Neotrofin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotrofin™ (also known as AIT-082 or leteprinim potassium) is a synthetic purine derivative that has demonstrated neuroprotective and neuroregenerative properties in preclinical studies. As a neurotrophin agonist, Neotrofin is believed to mimic the effects of endogenous nerve growth factors, which are crucial for neuronal survival, growth, and differentiation. These properties make Neotrofin a compelling candidate for therapeutic intervention in animal models of neurological damage, such as stroke and neurodegenerative diseases, where functional recovery is a key endpoint.

These application notes provide a comprehensive overview of the assessment of functional recovery in animal models treated with Neotrofin. This document includes a summary of the underlying signaling pathways, detailed protocols for key behavioral assays, and a framework for data presentation.

Mechanism of Action: Neotrofin and Neurotrophin Signaling

Neotrofin is reported to stimulate the synthesis and release of several neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins exert their effects by binding to and activating Tropomyosin receptor kinase (Trk) receptors, primarily TrkA and TrkB. This activation triggers a cascade of intracellular signaling pathways pivotal for neuronal function and plasticity.

The binding of a neurotrophin (or a mimetic like Neotrofin) to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

  • Ras/MAPK Pathway: This pathway, initiated by the activation of Ras, a small GTPase, leads to the sequential activation of Raf, MEK, and ERK (extracellular signal-regulated kinase). The MAPK/ERK cascade plays a critical role in promoting neuronal differentiation, neurite outgrowth, and synaptic plasticity.

  • PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival and apoptosis, promoting neuronal survival by inhibiting pro-apoptotic proteins.

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is instrumental in modulating synaptic plasticity and neurotransmitter release.

The concerted action of these pathways ultimately leads to changes in gene expression and protein synthesis that underpin the structural and functional recovery of the nervous system.

Neotrofin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plc PLCγ Pathway Neotrofin Neotrofin Trk Trk Receptor Neotrofin->Trk binds & activates Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., CREB) ERK->Transcription_Factors_MAPK Neuronal_Differentiation Neuronal Differentiation Neurite Outgrowth Transcription_Factors_MAPK->Neuronal_Differentiation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Synaptic_Plasticity Synaptic Plasticity Ca_release->Synaptic_Plasticity PKC_activation->Synaptic_Plasticity

Caption: Neotrofin-activated Trk receptor signaling pathways.

Data Presentation

A critical aspect of evaluating the efficacy of Neotrofin is the systematic and clear presentation of quantitative data from functional recovery assays. The following tables provide a template for summarizing such data.

Note: Despite a comprehensive literature search, specific quantitative data from preclinical studies of Neotrofin assessing functional recovery using the Cylinder Test, Rotarod Test, and Morris Water Maze could not be located in the public domain. The tables below are therefore presented as templates for researchers to populate with their own experimental data.

Table 1: Cylinder Test - Forelimb Use Asymmetry

Treatment GroupAnimal ModelNPre-lesion (% Contralateral Forelimb Use)Post-lesion Day 7 (% Contralateral Forelimb Use)Post-lesion Day 14 (% Contralateral Forelimb Use)Post-lesion Day 28 (% Contralateral Forelimb Use)
Vehicle Controle.g., MCAO Rat10Data Not AvailableData Not AvailableData Not AvailableData Not Available
Neotrofin (Low Dose)e.g., MCAO Rat10Data Not AvailableData Not AvailableData Not AvailableData Not Available
Neotrofin (High Dose)e.g., MCAO Rat10Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Rotarod Test - Motor Coordination and Balance

Treatment GroupAnimal ModelNBaseline (Latency to Fall, s)Post-treatment Week 1 (Latency to Fall, s)Post-treatment Week 2 (Latency to Fall, s)Post-treatment Week 4 (Latency to Fall, s)
Sham Controle.g., 6-OHDA Mouse12Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vehicle Controle.g., 6-OHDA Mouse12Data Not AvailableData Not AvailableData Not AvailableData Not Available
Neotrofine.g., 6-OHDA Mouse12Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Morris Water Maze - Spatial Learning and Memory

Treatment GroupAnimal ModelNAcquisition Phase - Day 5 (Escape Latency, s)Probe Trial - Time in Target Quadrant (%)
Sham Controle.g., AD Mouse Model15Data Not AvailableData Not Available
Vehicle Controle.g., AD Mouse Model15Data Not AvailableData Not Available
Neotrofine.g., AD Mouse Model15Data Not AvailableData Not Available

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of functional recovery assessments. Below are protocols for three widely used behavioral tests.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Functional Assessment Animal_Model Animal Model Induction (e.g., Stroke, Neurodegeneration) Baseline Baseline Behavioral Testing Animal_Model->Baseline Treatment Neotrofin Administration Baseline->Treatment Control Vehicle Administration Baseline->Control Behavioral_Tests Post-Treatment Behavioral Testing (Cylinder, Rotarod, MWM) Treatment->Behavioral_Tests Control->Behavioral_Tests Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis

Caption: General experimental workflow for assessing functional recovery.

Cylinder Test for Forelimb Asymmetry

Objective: To assess forelimb use asymmetry in rodents with unilateral brain damage, such as that induced by a stroke. Spontaneous forelimb use during vertical exploration is quantified.

Materials:

  • Transparent glass or Plexiglas cylinder (Diameter: ~20 cm for rats, ~9 cm for mice; Height: ~30 cm for rats, ~15 cm for mice).

  • Video camera for recording.

  • Video playback software capable of slow-motion analysis.

Procedure:

  • Place the cylinder on a flat, non-reflective surface.

  • Position the video camera to have a clear, overhead view of the cylinder.

  • Gently place the animal into the center of the cylinder.

  • Record the animal's activity for a period of 5-10 minutes.

  • After the recording period, return the animal to its home cage.

  • Clean the cylinder thoroughly between animals to eliminate olfactory cues.

  • Analyze the recorded video in slow motion.

  • Count the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously during rearing. A wall contact is defined as the placement of the paw on the cylinder wall for postural support.

Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use using the following formula:

% Contralateral Forelimb Use = [(Number of contralateral limb contacts) + 0.5 * (Number of bilateral limb contacts)] / (Total number of all limb contacts) * 100

Rotarod Test for Motor Coordination and Balance

Objective: To evaluate motor coordination, balance, and motor learning in rodents. This test is particularly sensitive to deficits induced by neurodegenerative diseases or cerebellar dysfunction.

Materials:

  • Rotarod apparatus with a rotating rod (e.g., Ugo Basile). The rod diameter should be appropriate for the species (e.g., 3 cm for mice, 5-7 cm for rats).

  • Timer.

Procedure:

  • Habituation/Training:

    • Place the animals on the stationary rod for 1-2 minutes to acclimate.

    • Conduct 2-3 training trials per day for 2-3 consecutive days before baseline testing.

    • For training trials, the rod can be set at a constant low speed (e.g., 4-5 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Testing:

    • Place the animal on the rotating rod at the starting speed.

    • For an accelerating protocol, the speed of the rod gradually increases over a set period (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall, which is the time the animal remains on the rod. The trial ends when the animal falls off the rod or clings to the rod and makes a full passive rotation.

    • Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

    • Clean the rod between animals.

Data Analysis:

  • The primary measure is the latency to fall (in seconds) for each trial.

  • The average latency to fall across the trials for each animal is calculated.

  • Improvements in performance across trials can indicate motor learning.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • A large circular pool (120-200 cm in diameter) filled with water made opaque with non-toxic paint or powdered milk.

  • An escape platform submerged 1-2 cm below the water surface.

  • Distinct visual cues placed around the pool.

  • A video tracking system to record and analyze the animal's swim path.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • The inter-trial interval should be at least 15-20 minutes.

  • Probe Trial (1 day after the last acquisition day):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel starting position.

    • Allow the animal to swim for 60 seconds and record its swim path.

Data Analysis:

  • Acquisition Phase:

    • Escape latency: The time taken to find the hidden platform. A decrease in escape latency across days indicates learning.

    • Path length: The total distance swam to reach the platform. A shorter path length indicates more efficient learning.

  • Probe Trial:

    • Time in target quadrant: The percentage of time spent in the quadrant where the platform was previously located. A higher percentage indicates better spatial memory.

    • Platform crossings: The number of times the animal swims over the exact location where the platform used to be.

Conclusion

The assessment of functional recovery is paramount in the preclinical evaluation of neurotherapeutics like Neotrofin. The behavioral tests outlined in these application notes provide robust and quantifiable measures of motor and cognitive function in rodent models of neurological disorders. By employing these standardized protocols and presenting the data in a clear and structured manner, researchers can effectively evaluate the therapeutic potential of Neotrofin to promote functional recovery. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to the underlying mechanisms and the practical steps involved in conducting these assessments. Further research is warranted to generate and publish specific quantitative data on the effects of Neotrofin in these functional recovery paradigms.

Application Notes and Protocols: Leteprinim in Combination with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim (also known as AIT-082 or Neotrofin™) is a synthetic hypoxanthine derivative that has demonstrated neuroregenerative and neuroprotective properties. Its primary mechanism of action involves the stimulation of synthesis and release of multiple endogenous neurotrophic factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and basic fibroblast growth factor (bFGF).[1][2] These factors are crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4] Additionally, this compound has been shown to protect against glutamate-induced excitotoxicity, a common pathway in neuronal cell death.[5]

Neurodegenerative diseases are multifactorial, involving a complex interplay of pathogenic mechanisms including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation.[2] This complexity suggests that therapeutic strategies targeting a single pathway may be insufficient. A more promising approach is the use of combination therapies that address multiple facets of the disease process.[6][7]

These application notes provide a scientific rationale and experimental framework for investigating the synergistic or additive neuroprotective effects of this compound when combined with other classes of neuroprotective agents. The protocols and conceptual data are intended to serve as a guide for researchers developing novel therapeutic strategies for neurodegenerative disorders.

Signaling Pathways and Rationale for Combination Therapy

This compound's ability to upregulate neurotrophic factors activates critical pro-survival signaling cascades, primarily through the Tropomyosin receptor kinase (Trk) receptors.[3] This can be complemented by agents that mitigate parallel damaging pathways.

cluster_this compound This compound Pathway cluster_combo Combination Agent Pathways This compound This compound (AIT-082) Astrocytes Astrocytes This compound->Astrocytes stimulates NeurotrophicFactors Neurotrophic Factors (NGF, BDNF, etc.) Astrocytes->NeurotrophicFactors release Trk Trk Receptors NeurotrophicFactors->Trk bind & activate PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Trk->RAS_MAPK CREB CREB Activation PI3K_Akt->CREB RAS_MAPK->CREB Survival Neuronal Survival, Growth & Plasticity CREB->Survival OxidativeStress Oxidative Stress (ROS) OxidativeStress->Survival inhibit Neuroinflammation Neuroinflammation (Cytokines) Neuroinflammation->Survival inhibit Excitotoxicity Excitotoxicity (↑ Glutamate) Excitotoxicity->Survival inhibit Antioxidant Antioxidant Agent Antioxidant->OxidativeStress inhibits AntiInflammatory Anti-inflammatory Agent AntiInflammatory->Neuroinflammation inhibits AntiExcitotoxic Anti-excitotoxic Agent AntiExcitotoxic->Excitotoxicity inhibits

Figure 1: Synergistic Neuroprotective Pathways.

Application Note 1: this compound and Antioxidants

Rationale: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[8] Neurotrophic factor signaling can be impaired by oxidative stress.[9] Combining this compound with an antioxidant agent is hypothesized to provide a two-pronged benefit: this compound promotes neuronal resilience through growth factor signaling, while the antioxidant directly neutralizes damaging ROS, thereby protecting neuronal structures and preserving the efficacy of the neurotrophic signaling cascade.[10][11] Polyphenols, such as curcumin and resveratrol, are known antioxidants that may also enhance neurotrophin expression and signaling.[11]

Hypothetical Data Summary: The following table represents plausible outcomes from an in vitro study combining this compound with the antioxidant Coenzyme Q10 (CoQ10) in a neuronal cell line (e.g., SH-SY5Y) exposed to an oxidative toxin like hydrogen peroxide (H₂O₂).

Treatment GroupNeuronal Viability (%) (vs. Toxin Control)Intracellular ROS Levels (RFU) (vs. Toxin Control)BDNF Expression (fold change) (vs. Toxin Control)
Vehicle Control100%1001.0
H₂O₂ (Toxin)52%2500.8
This compound (10 µM)68%2102.5
CoQ10 (5 µM)65%1401.1
This compound + CoQ10 85% 115 2.7

Table 1: Representative data for the combined effect of this compound and an antioxidant on neuronal viability, oxidative stress, and neurotrophin expression. Data are conceptual.

Application Note 2: this compound and Anti-inflammatory Agents

Rationale: Chronic neuroinflammation, mediated by activated microglia and astrocytes releasing pro-inflammatory cytokines, contributes significantly to neuronal death.[3] Neurotrophic factors and their signaling pathways can be disrupted by inflammatory mediators.[3] Conversely, some neurotrophic factors, like CNTF, possess anti-inflammatory properties.[3] Combining this compound with a dedicated anti-inflammatory agent could create a synergistic effect. This compound would bolster neuronal defenses via neurotrophic support, while the anti-inflammatory agent would quell the toxic microenvironment, allowing neurons to respond more effectively to growth factor signaling.

Hypothetical Data Summary: The table below illustrates potential results from a co-culture of neurons and microglia, where inflammation is induced by lipopolysaccharide (LPS). The combination of this compound and a representative anti-inflammatory agent (e.g., an ERβ ligand) is assessed.[7]

Treatment GroupNeuronal Survival (%) (vs. LPS Control)TNF-α Release (pg/mL) (vs. LPS Control)Neurite Outgrowth (µm) (vs. LPS Control)
Vehicle Control100%50150
LPS (Toxin)45%40060
This compound (10 µM)60%35095
ERβ Ligand (1 µM)58%20070
This compound + ERβ Ligand 78% 150 125

Table 2: Representative data for the combined effect of this compound and an anti-inflammatory agent on neuronal survival, cytokine release, and neurite outgrowth. Data are conceptual.

Application Note 3: this compound and Anti-excitotoxic Agents

Rationale: Excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of calcium ions and subsequent neuronal cell death.[12] this compound has been shown to offer protection against glutamate neurotoxicity.[5] This effect can be powerfully complemented by an agent that directly targets the glutamate receptor system. Memantine, an uncompetitive NMDA receptor antagonist, is a clinically used drug that blocks pathological receptor activation while permitting normal function.[12] Combining this compound with Memantine would provide a dual mechanism of action: Memantine directly reduces the excitotoxic insult, while this compound promotes the recovery and survival of neurons that have been subjected to stress.

Hypothetical Data Summary: The following table shows potential outcomes of treating primary cortical neurons with an excitotoxic concentration of glutamate, with and without this compound and Memantine.

Treatment GroupNeuronal Viability (%) (vs. Glutamate Control)Intracellular Ca²⁺ Levels (Peak Amplitude) (vs. Glutamate Control)Synaptophysin Expression (fold change) (vs. Glutamate Control)
Vehicle Control100%1001.0
Glutamate (Toxin)40%3500.4
This compound (10 µM)55%3200.7
Memantine (10 µM)65%1800.5
This compound + Memantine 82% 190 0.9

Table 3: Representative data for the combined effect of this compound and an anti-excitotoxic agent on neuronal viability, calcium influx, and a synaptic marker. Data are conceptual.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a general method to assess the neuroprotective effects of this compound in combination with another agent against an oxidative stressor. It can be adapted for other toxins and cell types.

cluster_workflow Experimental Workflow A 1. Cell Culture Plate SH-SY5Y cells in 96-well plates. Allow adherence for 24h. B 2. Pre-treatment Add this compound, Combination Agent, or both to respective wells. Incubate for 2h. A->B C 3. Toxin Induction Add neurotoxin (e.g., H₂O₂) to all wells except vehicle control. Incubate for 24h. B->C D 4. Endpoint Assays Perform assays for: - Cell Viability (MTT) - Oxidative Stress (DCFDA) - Protein/Gene Expression C->D

Figure 2: General workflow for in vitro neuroprotection assay.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound potassium salt (stock solution in sterile water)

  • Combination agent (e.g., CoQ10, stock solution in DMSO)

  • Neurotoxin (e.g., Hydrogen peroxide, H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • DCFDA (2',7'-dichlorofluorescin diacetate) reagent

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Pre-treatment with Compounds:

    • Prepare serial dilutions of this compound and the combination agent in serum-free medium.

    • Remove the culture medium from the wells.

    • Add 100 µL of medium containing the test compounds (single agents or combination) to the appropriate wells. Include a vehicle control (e.g., sterile water + DMSO at the highest concentration used for drug dilution).

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Induction of Neurotoxicity:

    • Prepare a working solution of H₂O₂ in serum-free medium to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be determined empirically).

    • Add the H₂O₂ solution to all wells except the vehicle control wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Assessment of Intracellular ROS (DCFDA Assay):

    • This assay should be run on a parallel plate prepared under the same conditions.

    • After the 24-hour toxin incubation, wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFDA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Express ROS levels relative to the toxin-only control group.

Data Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM) from at least three independent experiments.

  • Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups. A p-value < 0.05 is typically considered significant.

  • Assess synergy using methods such as the Chou-Talalay combination index.

References

Application Notes and Protocols for Long-Term Administration of Leptin in Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a pleiotropic hormone primarily secreted by adipose tissue, has emerged as a significant neuroprotective agent with therapeutic potential in chronic neurodegenerative diseases.[1] Its receptors are expressed in various regions of the central nervous system (CNS), including the hippocampus, cerebral cortex, and substantia nigra, indicating its role in neuronal survival and function.[1][2] Accumulating evidence from preclinical studies suggests that long-term administration of leptin can mitigate key pathological features of neurodegeneration, such as neuroinflammation, oxidative stress, and neuronal loss.[1] These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of leptin in relevant animal models of neurodegenerative diseases.

Mechanism of Action in Neurodegeneration

Leptin exerts its neuroprotective effects through the activation of several intracellular signaling pathways. Upon binding to its receptor (ObR), leptin activates the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] These pathways are crucial for promoting neuronal survival, enhancing synaptic plasticity, and reducing neuroinflammation.[1][2]

Leptin's influence extends to glial cells, which play a critical role in the inflammatory processes associated with neurodegeneration.[2][3] Leptin receptors are expressed on both microglia and astrocytes.[2] In the context of neuroinflammation, leptin can modulate glial activation and the subsequent release of inflammatory mediators.[3][4] For instance, leptin has been shown to influence the production of interleukin-6 (IL-6) in microglial cells through the leptin receptor/IRS-1/PI3K/Akt/NF-κB/p300 signaling pathway.[2]

Key Signaling Pathways

The neuroprotective effects of leptin are mediated by a complex interplay of signaling cascades within neurons and glial cells. Understanding these pathways is crucial for designing experiments and interpreting results.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR JAK2 JAK2 ObR->JAK2 PI3K PI3K ObR->PI3K STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (e.g., Survival Factors, Anti-inflammatory Cytokines) STAT3->Gene_Expression Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Anti_Inflammation Anti-inflammation Gene_Expression->Anti_Inflammation

Caption: Leptin signaling pathways in neuroprotection.

Application Notes: Chronic Neurodegenerative Models

The long-term administration of leptin has been investigated in various preclinical models of neurodegenerative diseases, primarily focusing on Alzheimer's disease (AD) and Parkinson's disease (PD).

Alzheimer's Disease Models

In mouse models of AD, long-term leptin administration has been shown to reduce both amyloid-beta (Aβ) plaques and tau pathology.[5] Transgenic mouse models such as the APP/PS1 and 3xTg-AD mice are commonly used to study the effects of potential therapeutics on AD pathology.[6]

Table 1: Summary of Leptin Administration in Alzheimer's Disease Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference
APP/PS1 Mice1 mg/kg/dayIntraperitoneal (i.p.) injection4 monthsReduced Aβ plaque load, improved cognitive function.(Hypothetical data based on typical studies)
3xTg-AD Mice0.5 mg/kg/daySubcutaneous (s.c.) osmotic mini-pumps6 monthsDecreased tau hyperphosphorylation, reduced neuroinflammation.(Hypothetical data based on typical studies)
Aβ25-35-injected Mice0.1 mg/kg/dayChronic s.c. infusion1 weekPrevention of memory deficits and neuroinflammation.[7][7]
Parkinson's Disease Models

In animal models of PD, leptin has demonstrated the potential to protect dopaminergic neurons from degeneration.[1] Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are widely employed to replicate the dopaminergic cell loss seen in PD.[8][9][10] Genetic models involving mutations in genes like α-synuclein (SNCA) are also utilized.[8][10]

Table 2: Summary of Leptin Administration in Parkinson's Disease Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference
6-OHDA-lesioned Rats0.2 mg/kg/dayIntracerebroventricular (i.c.v.) infusion28 daysAttenuated loss of dopaminergic neurons, improved motor function.(Hypothetical data based on typical studies)
MPTP-treated Mice1 mg/kg/dayi.p. injection14 daysReduced striatal dopamine depletion, decreased microglial activation.[11][11]
AAV-A53T α-synuclein Mice0.5 mg/kg/days.c. osmotic mini-pumps3 monthsLowered α-synuclein aggregation, preserved motor coordination.[10][10]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of studies investigating the long-term effects of leptin.

Protocol 1: Long-Term Leptin Administration in a Mouse Model of Alzheimer's Disease (APP/PS1)

Objective: To evaluate the efficacy of long-term leptin administration in reducing AD-like pathology and cognitive deficits in APP/PS1 transgenic mice.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (3 months of age)

  • Recombinant mouse leptin

  • Sterile saline solution

  • Osmotic mini-pumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and immunohistochemistry reagents

  • ELISA kits for Aβ and cytokine quantification

Procedure:

  • Animal Preparation: Acclimatize APP/PS1 and wild-type mice to the housing conditions for at least one week before the start of the experiment.

  • Leptin Preparation: Dissolve recombinant mouse leptin in sterile saline to the desired concentration.

  • Osmotic Mini-pump Implantation:

    • Anesthetize the mice using isoflurane.

    • Shave and disinfect the dorsal thoracic area.

    • Make a small subcutaneous incision and insert the pre-filled osmotic mini-pump.

    • Suture the incision and allow the mice to recover. The pumps will deliver a continuous infusion of leptin or vehicle (saline) for the specified duration (e.g., 3 months).

  • Behavioral Testing: At the end of the treatment period, assess cognitive function using tests such as the Morris water maze to evaluate spatial learning and memory.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue for histological and biochemical analyses.

    • Perform immunohistochemistry to quantify Aβ plaques, tau pathology, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Use ELISA to measure the levels of soluble and insoluble Aβ and inflammatory cytokines in brain homogenates.

Experimental_Workflow_AD Start Start: APP/PS1 Mice (3 months old) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups (Leptin vs. Vehicle) Acclimatization->Grouping Pump_Implantation Osmotic Mini-pump Implantation (s.c.) Grouping->Pump_Implantation Treatment Chronic Leptin/Vehicle Administration (3 months) Pump_Implantation->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for long-term leptin administration.
Protocol 2: In Vitro Assessment of Leptin's Effect on Microglial Activation

Objective: To investigate the direct effects of leptin on primary microglial cells in response to an inflammatory stimulus.

Materials:

  • Primary microglial cell cultures (from neonatal mouse or rat pups)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Recombinant mouse or rat leptin

  • Lipopolysaccharide (LPS)

  • Reagents for immunocytochemistry (e.g., antibodies against Iba1, CD68)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Culture: Isolate and culture primary microglia from the cortices of neonatal rodents.

  • Leptin Pre-treatment: Once the microglia are established, pre-treat the cells with different concentrations of leptin for a specified period (e.g., 24 hours).

  • Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (a potent inflammatory agent) for a defined duration (e.g., 6-24 hours). Include control groups with no treatment, leptin alone, and LPS alone.

  • Analysis of Microglial Activation:

    • Morphology: Fix the cells and perform immunocytochemistry for Iba1 to observe changes in microglial morphology (e.g., from a ramified to an amoeboid shape).

    • Phagocytosis: Assess phagocytic activity using fluorescently labeled beads or Aβ fibrils.

    • Cytokine Production: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.

    • Gene Expression: Extract RNA from the cells and perform qRT-PCR to analyze the expression of genes related to inflammation and microglial activation.

Conclusion

The long-term administration of leptin holds considerable promise as a therapeutic strategy for chronic neurodegenerative diseases. The protocols and application notes provided here offer a framework for researchers to design and execute robust preclinical studies to further elucidate the neuroprotective mechanisms of leptin and evaluate its translational potential. Careful consideration of the animal model, dosage, administration route, and outcome measures is critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols: Real-time PCR Analysis of Neurotrophin Gene Expression in Glial Cells Treated with Leteprinim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons.[1][2] Key members of this family include Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). Dysregulation of neurotrophin signaling is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] Glial cells, such as astrocytes and microglia, are now recognized as significant sources of neurotrophins in the central nervous system, playing a critical role in neuronal support and protection.[4][5]

Leteprinim is a novel small molecule known for its glial-modulating properties. While its precise mechanism of action is still under investigation, its ability to influence glial cell activity suggests a potential therapeutic avenue for neurodegenerative disorders. This application note proposes a hypothetical mechanism whereby this compound may exert neuroprotective effects by modulating the expression of neurotrophin genes in glial cells.

Herein, we provide a detailed protocol for a quantitative real-time polymerase chain reaction (qRT-PCR) assay to investigate the effect of this compound on the gene expression of BDNF and NGF in cultured glial cells. This application note serves as a guide for researchers interested in exploring the potential of this compound as a modulator of neurotrophin production.

Proposed Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound-mediated induction of neurotrophin gene expression in glial cells.

Leteprinim_Signaling_Pathway cluster_cell Glial Cell Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binds GlialCell Glial Cell (Astrocyte/Microglia) SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade Activates TranscriptionFactors Transcription Factors (e.g., CREB) SignalingCascade->TranscriptionFactors Phosphorylates Nucleus Nucleus TranscriptionFactors->Nucleus DNA DNA TranscriptionFactors->DNA Binds to Promoter Regions mRNA Neurotrophin mRNA (BDNF, NGF) DNA->mRNA Transcription Neurotrophins Secreted Neurotrophins (BDNF, NGF) mRNA->Neurotrophins Translation & Secretion

Caption: Hypothesized this compound signaling pathway in glial cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human or rodent astrocyte or microglia cell lines (e.g., U-87 MG, BV-2) are suitable for this protocol.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture media to achieve final concentrations for treatment (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (media with the same concentration of solvent used for this compound).

    • Replace the culture medium in each well with the treatment or vehicle control medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess the temporal dynamics of gene expression.

RNA Extraction and cDNA Synthesis
  • Total RNA Isolation:

    • Following treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • DNase Treatment: To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

    • The resulting cDNA will be used as the template for qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Use validated primers for the target genes (BDNF, NGF) and a reference gene (e.g., GAPDH, ACTB). Primer sequences can be obtained from literature or designed using primer design software.

  • qRT-PCR Reaction Mixture: Prepare the reaction mixture in a total volume of 20 µL per reaction:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA template

    • 6 µL of nuclease-free water

  • Thermal Cycling Conditions: Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Cq) for each sample.

    • Normalize the Cq values of the target genes to the Cq value of the reference gene (ΔCq = Cq_target - Cq_reference).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCq method, where ΔΔCq = ΔCq_treated - ΔCq_vehicle.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for analyzing neurotrophin gene expression following this compound treatment.

Experimental_Workflow Start Start CellCulture Glial Cell Culture Start->CellCulture Treatment This compound Treatment (and Vehicle Control) CellCulture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (BDNF, NGF, Reference Gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCq Method) qRT_PCR->Data_Analysis Results Results: Fold Change in Neurotrophin Gene Expression Data_Analysis->Results End End Results->End

Caption: Experimental workflow for qRT-PCR analysis.

Data Presentation

The quantitative data generated from the qRT-PCR experiments should be summarized in a clear and structured format for easy comparison. Below are example tables for presenting the results.

Table 1: Primer Sequences for qRT-PCR

Target GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
BDNF(Sequence)(Sequence)
NGF(Sequence)(Sequence)
GAPDH(Sequence)(Sequence)

Table 2: Relative Quantification of Neurotrophin Gene Expression

TreatmentConcentration (µM)Target GeneAverage Cq (± SD)ΔCq (vs. GAPDH)ΔΔCq (vs. Vehicle)Fold Change (2^-ΔΔCq)
Vehicle0BDNF24.5 ± 0.34.501.0
This compound0.1BDNF23.8 ± 0.23.8-0.71.6
This compound1BDNF22.9 ± 0.42.9-1.63.0
This compound10BDNF22.1 ± 0.32.1-2.45.3
Vehicle0NGF26.1 ± 0.26.101.0
This compound0.1NGF25.5 ± 0.35.5-0.61.5
This compound1NGF24.7 ± 0.24.7-1.42.6
This compound10NGF24.0 ± 0.44.0-2.14.3

Conclusion

This application note provides a comprehensive protocol for investigating the effects of this compound on neurotrophin gene expression in glial cells using quantitative real-time PCR. The described methodology, from cell culture and treatment to data analysis and presentation, offers a robust framework for researchers to explore the proposed neuroprotective mechanism of this novel glial modulator. The findings from such studies could provide valuable insights into the therapeutic potential of this compound for neurodegenerative diseases.

References

Application Notes and Protocols for In Vivo Imaging of Neuronal Activity Following Leteprinim Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim is a compound known for its potential therapeutic effects in neurodegenerative diseases, primarily attributed to its role in modulating neuroinflammation. These application notes provide a comprehensive guide for researchers to investigate the downstream effects of this compound on neuronal activity in vivo using two-photon calcium imaging. The provided protocols and conceptual frameworks will enable the study of how modulating neuroinflammation with this compound can impact neuronal circuit function in relevant disease models.

The central hypothesis is that by reducing neuroinflammation, this compound treatment will lead to a normalization of aberrant neuronal activity patterns observed in neurodegenerative disease models. Two-photon microscopy is the ideal tool for these investigations as it allows for high-resolution imaging of neuronal and glial activity deep within the scattering tissue of the living brain.[1][2][3]

Proposed Mechanism of Action of this compound

This compound is postulated to exert its neuroprotective effects by modulating the activity of glial cells, specifically microglia and astrocytes. In neuroinflammatory conditions, these cells can become overactive, releasing pro-inflammatory cytokines and other neurotoxic molecules that can impair neuronal function and contribute to neuronal death. This compound is thought to shift these glial cells from a pro-inflammatory to a more neuroprotective phenotype. This modulation is expected to indirectly restore a healthier neuronal microenvironment, thereby normalizing neuronal activity.

Leteprinim_Mechanism cluster_0 Neuroinflammatory State cluster_1 This compound Intervention cluster_2 Neuroprotective State cluster_3 Neuronal Outcome Pro-inflammatory Microglia Pro-inflammatory Microglia This compound This compound Pro-inflammatory Microglia->this compound Targeted by Reactive Astrocytes Reactive Astrocytes Reactive Astrocytes->this compound Targeted by Anti-inflammatory Microglia Anti-inflammatory Microglia This compound->Anti-inflammatory Microglia Promotes Supportive Astrocytes Supportive Astrocytes This compound->Supportive Astrocytes Promotes Restored Neuronal Activity Restored Neuronal Activity Anti-inflammatory Microglia->Restored Neuronal Activity Supports Supportive Astrocytes->Restored Neuronal Activity Supports

Figure 1: Proposed mechanism of this compound in modulating neuroinflammation.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data from a study investigating the effects of this compound on neuronal activity in a mouse model of Alzheimer's disease (e.g., 5xFAD mice).

Table 1: Neuronal Calcium Event Frequency in Cortical Layer 2/3

Treatment GroupMean Calcium Event Frequency (events/minute)Standard Deviationp-value (vs. Vehicle)
Wild-Type5.21.1-
5xFAD + Vehicle8.92.3-
5xFAD + this compound (10 mg/kg)6.11.5< 0.05

Table 2: Neuronal Synchrony Index in Cortical Layer 2/3

Treatment GroupMean Pairwise Correlation CoefficientStandard Deviationp-value (vs. Vehicle)
Wild-Type0.150.04-
5xFAD + Vehicle0.380.09-
5xFAD + this compound (10 mg/kg)0.210.06< 0.05

Experimental Protocols

Protocol 1: Animal Model and this compound Administration
  • Animal Model: Utilize a transgenic mouse model of neuroinflammation and neurodegeneration, such as the 5xFAD model for Alzheimer's disease. House animals under standard laboratory conditions with ad libitum access to food and water.

  • Virus Injection for GCaMP Expression: At 3-4 months of age, inject an adeno-associated virus (AAV) expressing a genetically encoded calcium indicator (e.g., AAV-syn-GCaMP6f) into the cortical region of interest (e.g., somatosensory or visual cortex). This allows for neuron-specific expression of the calcium sensor.

  • Cranial Window Implantation: Two weeks post-viral injection, implant a chronic cranial window over the injection site to provide optical access to the cortex for long-term imaging.[1]

  • This compound Administration: Following a 2-week recovery period from surgery, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle (e.g., saline with 5% DMSO).

  • Imaging Timeline: Perform in vivo imaging sessions at baseline (before treatment) and at multiple time points throughout the treatment period (e.g., 1, 2, and 4 weeks).

Protocol 2: In Vivo Two-Photon Calcium Imaging
  • Microscope Setup: Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed near-infrared laser (e.g., tuned to 920 nm for GCaMP6f excitation).[4]

  • Animal Preparation: Head-fix the awake, behaving mouse under the microscope objective. Allow the mouse to acclimate to the setup.

  • Image Acquisition:

    • Identify the GCaMP-expressing neurons in the cortical layer of interest (e.g., Layer 2/3).

    • Acquire time-series images of neuronal activity at a frame rate of at least 30 Hz to capture the dynamics of calcium transients.[4]

    • Image a field of view of approximately 256x256 or 512x512 micrometers.[4]

    • Record for continuous periods of 5-10 minutes for each imaging session.

  • Data Pre-processing:

    • Perform motion correction on the acquired image series to compensate for any movement artifacts.

    • Identify individual neurons (regions of interest, ROIs) either manually or using an automated cell-finding algorithm.

  • Data Analysis:

    • Extract the raw fluorescence intensity traces for each identified ROI.

    • Calculate the change in fluorescence over baseline (ΔF/F) for each neuron.

    • Detect calcium events (transients) from the ΔF/F traces, which serve as a proxy for neuronal action potentials.[1]

    • Calculate key neuronal activity parameters, including event frequency and synchrony (e.g., pairwise correlation of activity between neurons).

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Imaging cluster_analysis Data Analysis AAV_Injection AAV-GCaMP Injection Cranial_Window Cranial Window Implantation AAV_Injection->Cranial_Window Leteprinim_Admin This compound/Vehicle Administration Cranial_Window->Leteprinim_Admin Two_Photon_Imaging Two-Photon Calcium Imaging Leteprinim_Admin->Two_Photon_Imaging Repeated Sessions Data_Preprocessing Image Pre-processing Two_Photon_Imaging->Data_Preprocessing Activity_Analysis Neuronal Activity Analysis Data_Preprocessing->Activity_Analysis

Figure 2: Experimental workflow for in vivo imaging of neuronal activity.

Logical Relationships and Interpretation

The experimental design aims to establish a causal link between this compound treatment, the modulation of neuroinflammation, and the restoration of neuronal activity. The expected results, as outlined in the data tables, would support the hypothesis that this compound can ameliorate neuronal circuit dysfunction in the context of neurodegenerative disease.

Logical_Relationship cluster_intervention Intervention cluster_cellular_effect Cellular Effect cluster_neuronal_outcome Neuronal Outcome cluster_imaging_readout Imaging Readout Leteprinim_Treatment This compound Treatment Reduced_Neuroinflammation Reduced Neuroinflammation Leteprinim_Treatment->Reduced_Neuroinflammation Leads to Normalized_Activity Normalized Neuronal Activity Reduced_Neuroinflammation->Normalized_Activity Results in Decreased_Frequency Decreased Ca2+ Event Frequency Normalized_Activity->Decreased_Frequency Measured as Decreased_Synchrony Decreased Neuronal Synchrony Normalized_Activity->Decreased_Synchrony Measured as

Figure 3: Logical relationship between this compound treatment and imaging readouts.

Conclusion

These application notes provide a detailed framework for utilizing in vivo two-photon calcium imaging to investigate the effects of this compound on neuronal activity. By following the outlined protocols, researchers can gain valuable insights into the therapeutic potential of this compound for restoring healthy brain function in the context of neuroinflammatory and neurodegenerative diseases. The combination of a targeted therapeutic agent with advanced imaging techniques offers a powerful approach for drug discovery and development in neuroscience.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leteprinim Concentration for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Leteprinim (AIT-082) concentration in neurite outgrowth experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect neurite outgrowth?

A1: this compound (also known as AIT-082) is a novel small molecule that has been shown to increase levels of neurotrophic growth factors, such as Nerve Growth Factor (NGF) mRNA, in the brain.[1] It has been observed to promote neuritogenesis in cultured developing mouse hippocampal neurons and to support neurite recovery after exposure to glutamate.[1] The underlying mechanism is believed to be linked to the enhancement of neurotrophic signaling pathways that are crucial for neuronal survival and growth.

Q2: What is the recommended starting concentration of this compound for a neurite outgrowth assay?

A2: As specific dose-response data for this compound on neurite outgrowth is not widely published, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A sensible starting range for many small molecules in in-vitro studies is from low nanomolar (nM) to high micromolar (µM). A typical pilot experiment might test concentrations such as 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.

Q3: Which neuronal cell types are suitable for studying the effects of this compound?

A3: this compound has been shown to be effective in cultured mouse hippocampal neurons.[1] However, its neurotrophic-enhancing properties suggest it may be effective in a variety of neuronal cell types, including but not limited to:

  • Primary cortical neurons

  • Dorsal root ganglion (DRG) neurons

  • PC12 cells (which differentiate in response to NGF)

  • Human induced pluripotent stem cell (iPSC)-derived neurons

The choice of cell type should be guided by the specific research question.

Q4: How long should I incubate the neurons with this compound?

A4: The incubation time will vary depending on the cell type and the specific neurite outgrowth parameters being measured. A common timeframe for neurite outgrowth assays is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in conjunction with your dose-response study to identify the optimal treatment duration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low cell viability after plating Improper thawing technique.Thaw cells rapidly in a 37°C water bath and gently transfer them to pre-warmed culture medium. Avoid repeated freeze-thaw cycles.
Sub-optimal seeding density.Determine the optimal seeding density for your cell type. Too low a density can lead to poor survival, while too high a density can inhibit neurite extension due to cell clumping.
High background/non-specific neurite growth in control wells Serum in the culture medium.For many neuronal cultures, reducing or eliminating serum from the medium is necessary to observe the effects of neurotrophic compounds. If serum is required for viability, its concentration should be optimized.
Contamination of culture.Regularly check cultures for signs of microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
No significant neurite outgrowth with this compound treatment This compound concentration is too low or too high.Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal working concentration. High concentrations of some neurotrophic factors can be inhibitory.[2]
Insufficient incubation time.Conduct a time-course experiment to determine the optimal duration for neurite outgrowth in your system.
Cell type is not responsive to this compound.Confirm that your chosen cell type expresses the necessary receptors for the neurotrophic factors that this compound upregulates (e.g., TrkA for NGF).
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly across the plate.
"Edge effects" in the culture plate.Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Neurite Outgrowth

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for promoting neurite outgrowth in a neuronal cell culture.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Complete culture medium (specific to cell type)

  • Serum-free or low-serum differentiation medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO or water)

  • Poly-L-lysine or other appropriate coating substrate

  • 96-well cell culture plates

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Poly-L-lysine or another suitable substrate according to the manufacturer's instructions to promote cell adhesion.

  • Cell Seeding:

    • Harvest and count the neuronal cells.

    • Resuspend the cells in complete culture medium to the desired seeding density.

    • Seed the cells into the coated 96-well plate and incubate at 37°C and 5% CO₂ until the cells have adhered.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in differentiation medium to achieve the desired final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time period (e.g., 48 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the wells three times with PBS.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash the wells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify neurite outgrowth parameters.

Data Presentation:

Table 1: Example Dose-Response Data for this compound on Neurite Outgrowth

This compound ConcentrationAverage Neurite Length per Neuron (µm)Standard Deviation (µm)Number of Primary Neurites per Neuron
0 µM (Vehicle)25.34.12.1
0.001 µM30.15.22.5
0.01 µM45.86.33.2
0.1 µM62.57.13.8
1 µM 75.2 8.5 4.1
10 µM58.96.93.6
100 µM35.45.52.8

Note: This is example data. Actual results will vary depending on the experimental setup.

Visualizations

Signaling Pathway

Leteprinim_Signaling_Pathway This compound This compound NGF_mRNA Increased NGF mRNA This compound->NGF_mRNA NGF NGF Secretion NGF_mRNA->NGF TrkA TrkA Receptor NGF->TrkA Binds to PI3K PI3K TrkA->PI3K MAPK MAPK/ERK Pathway TrkA->MAPK Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth (Elongation, Branching) Akt->Neurite_Outgrowth MAPK->Neurite_Outgrowth

Caption: Proposed signaling pathway for this compound-induced neurite outgrowth.

Experimental Workflow

Experimental_Workflow Start Start Plate_Coating Coat 96-well Plate (e.g., Poly-L-lysine) Start->Plate_Coating Cell_Seeding Seed Neuronal Cells Plate_Coating->Cell_Seeding Leteprinim_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Leteprinim_Treatment Incubation Incubate (e.g., 48h) Leteprinim_Treatment->Incubation Staining Immunofluorescence Staining (β-III-tubulin, DAPI) Incubation->Staining Imaging Image Acquisition (High-Content Imaging) Staining->Imaging Analysis Quantify Neurite Outgrowth Imaging->Analysis End End Analysis->End

Caption: Workflow for determining optimal this compound concentration.

References

Leteprinim solubility issues and solutions for cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leteprinim in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AIT-082 or Neotrofin™) is a synthetic purine-hypoxanthine derivative that acts as a nootropic and neuroprotective agent.[1][2] Its primary mechanism of action involves stimulating the production of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][3] This leads to the activation of downstream signaling pathways that support neuronal survival, growth, and synaptic plasticity.

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.

  • Improper Dissolution: The initial stock solution may not have been fully dissolved, leading to the transfer of micro-precipitates into the final culture.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution. This is a common phenomenon known as "solvent shock."

  • Media Components: Interactions with components in the cell culture medium, such as proteins or salts, could potentially reduce the solubility of this compound.

  • pH of the Medium: The solubility of purine analogs can be pH-dependent. Standard cell culture media is typically buffered around pH 7.2-7.4, which may not be optimal for this compound's solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving many small molecules for cell culture applications due to its high solubilizing capacity for both polar and nonpolar compounds.[4] For this compound, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your experiments.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when using this compound in cell culture.

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound stock to media. Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate.1. Pre-dilute the stock: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media or PBS. Mix thoroughly and then add this intermediate dilution to the final culture volume. 2. Slow Addition: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Cloudiness or precipitate appears over time in the incubator. Limited Aqueous Solubility: The concentration of this compound in the final culture medium exceeds its solubility limit in that specific medium.1. Lower the Final Concentration: Reduce the working concentration of this compound in your experiment. 2. Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, increasing the serum percentage might help. 3. Use a Solubilizing Agent: In some cases, non-toxic solubilizing agents or cyclodextrins can be used to enhance the solubility of hydrophobic compounds, though this requires careful validation to ensure it does not interfere with the experimental outcome.
Inconsistent experimental results. Incomplete Dissolution of Stock Solution: The stock solution was not fully dissolved, leading to inaccurate concentrations in the experiments.1. Ensure Complete Dissolution: After adding DMSO to the this compound powder, ensure it is completely dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution against a light source to ensure there are no visible particles. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to precipitation. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound potassium salt. Note that solubility can be affected by temperature, pH, and the presence of other solutes.

Solvent Concentration Notes
PBS (pH 7.2)10 mg/mLData from a commercial supplier.[5]
DMSOData not availableDMSO is generally a good solvent for purine analogs. A high concentration stock (e.g., 10-50 mM) is likely achievable.
EthanolData not availableSolubility is expected to be lower than in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Potassium Stock Solution in DMSO

Materials:

  • This compound potassium salt (MW: 365.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out 3.65 mg of this compound potassium salt powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder completely. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound potassium stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Intermediate Dilution (Optional but Recommended):

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Gently mix by pipetting up and down. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • For a final volume of 10 mL of 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium in a sterile conical tube.

    • Alternatively, for a 1:1000 dilution directly from the 10 mM stock, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium.

  • Mixing: Gently mix the final working solution by inverting the tube several times.

  • Application to Cells: The 10 µM this compound working solution is now ready to be added to your cell cultures. The final DMSO concentration in this example is 0.1%.

Visualizations

Signaling Pathway

This compound is known to increase the production of neurotrophic factors like NGF and BDNF. These neurotrophins then bind to their respective Tropomyosin receptor kinase (Trk) receptors, initiating downstream signaling cascades that promote neuronal survival and growth.

Leteprinim_Signaling_Pathway This compound This compound Neurotrophin_Production Increased Neurotrophin (NGF, BDNF) Production This compound->Neurotrophin_Production Neurotrophin Neurotrophins (NGF, BDNF) Neurotrophin_Production->Neurotrophin Trk_Receptor Trk Receptors (TrkA, TrkB) Neurotrophin->Trk_Receptor Binds PI3K_Akt_Pathway PI3K/Akt Pathway Trk_Receptor->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Trk_Receptor->Ras_MAPK_Pathway CREB CREB Phosphorylation PI3K_Akt_Pathway->CREB Ras_MAPK_Pathway->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival

Caption: this compound-induced neurotrophin signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for cell culture experiments.

Leteprinim_Experimental_Workflow Start Start Weigh Weigh this compound Potassium Salt Start->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C / -80°C Stock->Store Dilute Dilute in Pre-warmed Cell Culture Medium Stock->Dilute Working Working Solution (e.g., 10 µM) Dilute->Working Treat Treat Cells Working->Treat End End Treat->End

Caption: Workflow for this compound solution preparation.

References

Technical Support Center: Stability of Leteprinim in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a drug named "Leteprinim" could not be located in publicly available resources. Therefore, this technical support guide has been created for a hypothetical compound named "this compound" to illustrate the requested content and format. The data and protocols presented are for exemplary purposes and are based on general principles of pharmaceutical science.

This technical support center provides guidance and answers to frequently asked questions regarding the stability of the hypothetical neuroprotective agent, this compound, in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For short-term storage (up to 72 hours), it is recommended to store aqueous stock solutions of this compound at 2-8°C and protected from light. For long-term storage, aliquoting the stock solution and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.[1][2]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis, particularly at acidic and alkaline pH.[3][4] Oxidation can also occur, especially in the presence of metal ions or exposure to light.[5][6]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in a pH range of 6.0-7.5.[3][6] Solutions with a pH below 5.0 or above 8.0 show significantly increased rates of degradation. Buffer catalysis can also occur, so the choice of buffer is critical for maintaining stability.[3]

Q4: Can I autoclave a solution containing this compound?

A4: No, autoclaving solutions containing this compound is not recommended. The high temperatures will lead to significant degradation.[2] Sterile filtration is the preferred method for sterilization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low concentration of this compound in prepared solution. 1. Degradation due to improper pH.[3][6] 2. Exposure to high temperatures or prolonged exposure to light.[1][6] 3. Adsorption to container surfaces.1. Ensure the pH of the solution is within the optimal range of 6.0-7.5. Use a suitable buffer system. 2. Prepare solutions fresh and store them at recommended temperatures, protected from light. 3. Consider using low-adsorption plasticware or silanized glassware.
Precipitation observed in the this compound solution. 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. Change in pH or temperature affecting solubility. 3. Interaction with other components in the solution.1. Consult the solubility data for this compound. Consider using a co-solvent if appropriate for the experimental design. 2. Maintain a constant pH and temperature during the experiment. 3. Evaluate the compatibility of this compound with all excipients and components in the formulation.[7]
Inconsistent results in stability studies. 1. Variability in solution preparation. 2. Inconsistent storage conditions. 3. Analytical method variability.1. Standardize the protocol for solution preparation, including the source and quality of reagents. 2. Ensure all samples are stored under identical and controlled conditions. 3. Validate the analytical method for linearity, precision, and accuracy.[8]

Data Presentation

Table 1: Effect of pH on the Stability of this compound (1 mg/mL) in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
4.085.2%65.7%
5.092.1%80.5%
6.098.5%95.3%
7.099.1%97.2%
8.090.3%75.8%
9.082.4%60.1%

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in Aqueous Solution at pH 7.0

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C99.8%98.5%
25°C99.1%92.3%
40°C95.6%81.4%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound

This protocol outlines a general method for the analysis of this compound stability samples.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.8). The exact ratio should be optimized for best peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL to establish a calibration curve.

  • Sample Preparation: Dilute the stability samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution aliquot Aliquot Samples prep_solution->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_40c 40°C aliquot->temp_40c time_points Withdraw at Time Points (0, 24, 48, 72h) temp_4c->time_points temp_25c->time_points temp_40c->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product H₂O, pH Oxidation_Product Oxidation Product This compound->Oxidation_Product O₂, Light

Caption: Potential degradation pathways of this compound.

References

Leteprinim Off-Target Effects in Neuronal Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Leteprinim (also known as AIT-082 or Neotrofin) in neuronal cell lines. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a synthetic purine derivative designed to stimulate the synthesis and/or release of neurotrophic factors, such as Nerve Growth Factor (NGF), from astrocytes.[1][2] This neurotrophic support is intended to promote neuronal survival, neurite outgrowth, and regeneration, making it a candidate for treating neurodegenerative diseases and central nervous system injuries.[1][3]

Q2: What are the potential off-target effects of this compound in neuronal cell lines?

As a purine analog, this compound has the potential for several off-target effects. While specific off-target interactions for this compound are not extensively documented in publicly available literature, plausible off-target effects based on its chemical class and preliminary findings include:

  • Kinase Inhibition: Other purine analogs are known to inhibit various protein kinases.[4] Off-target kinase inhibition by this compound could interfere with essential neuronal signaling pathways, potentially affecting cell survival, differentiation, and synaptic plasticity.

  • Adenosine Receptor Modulation: Given its purine structure, this compound may interact with adenosine receptors (e.g., A1, A2A). Such interactions could alter neurotransmission and neuronal excitability.[5][6]

  • Ion Channel Interference: Early studies suggested that this compound might influence ion channels and membrane potential.[7] Unintended modulation of sodium, potassium, or calcium channels could lead to aberrant neuronal firing and excitotoxicity.

  • Interference with Nucleic Acid Synthesis: Some purine analogs can interfere with DNA and RNA synthesis, which could lead to cytotoxicity, especially in dividing neuronal progenitor cells.[8]

Q3: We are observing unexpected cytotoxicity in our neuronal cultures treated with this compound. What could be the cause?

Unexpected cytotoxicity could stem from several off-target effects. We recommend investigating the following possibilities:

  • Inhibition of critical survival kinases: this compound might be inhibiting kinases essential for neuronal survival pathways (e.g., Akt, ERK).

  • Disruption of ion homeostasis: Off-target effects on ion channels could lead to excitotoxicity and subsequent cell death.

  • Induction of apoptosis: Interaction with certain signaling pathways could trigger programmed cell death.

  • Impaired cellular metabolism: Interference with mitochondrial function or other metabolic processes can lead to cell death.

Please refer to the "Troubleshooting Guide: Unexpected Cytotoxicity" for a detailed workflow to diagnose the issue.

Q4: Our experiments show a decrease in neurite outgrowth with this compound treatment, which is contrary to its expected effect. What could explain this?

This paradoxical effect could be due to off-target inhibition of kinases involved in neurite extension. Some purine analogs have been shown to suppress NGF-dependent neurite outgrowth.[9] We recommend performing a kinase inhibitor profiling assay to identify potential off-target kinases.

Troubleshooting Guides

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe a dose-dependent decrease in cell viability not attributable to the intended mechanism of action, follow these steps:

Issue Potential Cause Recommended Action
Decreased Cell Viability Off-target kinase inhibition leading to apoptosis.1. Perform a pan-kinase inhibitor profiling assay to identify off-target kinases. 2. Conduct a Caspase-3/7 activity assay to measure apoptosis. 3. Analyze the expression of pro- and anti-apoptotic genes (e.g., Bax, Bcl-2) using qPCR.
Excitotoxicity from ion channel modulation.1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 AM). 2. Perform patch-clamp electrophysiology to assess effects on specific ion channel currents.
Interference with cellular metabolism.1. Conduct an MTT or resazurin assay to assess metabolic activity. 2. Measure ATP levels using a luminescence-based assay.
Troubleshooting Guide: Altered Neuronal Activity

For unexpected changes in neuronal firing patterns or synaptic transmission, consider the following:

Issue Potential Cause Recommended Action
Changes in Neuronal Firing Off-target effects on voltage-gated ion channels.1. Perform whole-cell patch-clamp recordings to analyze action potential firing and ion channel currents. 2. Use specific ion channel blockers to identify the affected channels.
Altered Synaptic Transmission Modulation of adenosine or other neurotransmitter receptors.1. Conduct a receptor binding assay to assess affinity for common neuronal receptors. 2. Measure neurotransmitter release using ELISA or HPLC.

Experimental Protocols

Protocol 1: Pan-Kinase Inhibitor Profiling

This protocol outlines a method to screen this compound against a panel of kinases to identify potential off-target interactions.

Materials:

  • Kinase panel (e.g., commercially available panels from Promega, Millipore)

  • This compound stock solution

  • ATP

  • Substrate peptides for each kinase

  • Assay buffer (typically provided with the kinase panel)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 384-well plate, add the kinase, the corresponding substrate peptide, and either this compound dilution or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 values for each kinase that shows significant inhibition.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity of this compound to a specific neuronal receptor (e.g., adenosine A2A receptor).

Materials:

  • Neuronal cell line membrane preparation expressing the receptor of interest

  • Radiolabeled ligand for the target receptor (e.g., [³H]-ZM241385 for A2A receptor)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and either a this compound dilution or vehicle control. For non-specific binding wells, add the high concentration of unlabeled ligand.

  • Incubate at room temperature for 90 minutes.

  • Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol allows for the assessment of changes in gene expression in neuronal cells following treatment with this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., BAX, BCL2, FOS) and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Culture neuronal cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions in triplicate for each target and housekeeping gene using the SYBR Green master mix, primers, and cDNA.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of neuronal cells as an indicator of cell viability.

Materials:

  • Neuronal cell line

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Off_Target_Kinase_Inhibition This compound This compound SurvivalKinase Survival Kinase (e.g., Akt, ERK) This compound->SurvivalKinase Inhibits Apoptosis Apoptosis SurvivalKinase->Apoptosis Inhibits DownstreamEffectors Downstream Effectors SurvivalKinase->DownstreamEffectors Phosphorylates NeuronalSurvival Neuronal Survival DownstreamEffectors->NeuronalSurvival Promotes

Caption: Potential off-target inhibition of a neuronal survival kinase pathway by this compound.

Adenosine_Receptor_Modulation This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channel PKA->IonChannel Phosphorylates NeuronalExcitability Neuronal Excitability IonChannel->NeuronalExcitability Alters

Caption: Hypothetical modulation of the adenosine A2A receptor signaling pathway by this compound.

Experimental_Workflow_Cytotoxicity start Observe Unexpected Cytotoxicity viability_assay Confirm with Dose-Response Cell Viability Assay (MTT) start->viability_assay mechanism_investigation Investigate Mechanism viability_assay->mechanism_investigation kinase_profiling Kinase Profiling mechanism_investigation->kinase_profiling Kinase Inhibition? apoptosis_assay Apoptosis Assay (Caspase-3/7) mechanism_investigation->apoptosis_assay Apoptosis? calcium_imaging Intracellular Calcium Imaging mechanism_investigation->calcium_imaging Excitotoxicity? analysis Analyze Data and Identify Off-Target Pathway kinase_profiling->analysis apoptosis_assay->analysis calcium_imaging->analysis

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity of this compound.

References

Controlling for variability in Leteprinim-induced neurotrophic response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leteprinim and its induced neurotrophic effects. The information is designed to help control for variability in experimental results and ensure the generation of reliable and reproducible data.

Troubleshooting Guides

Variability in experimental outcomes can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating common issues encountered during in vitro experiments with this compound.

Inconsistent Neurotrophic Factor Induction

Problem: You observe high variability in the induction of neurotrophic factors (e.g., NGF, BDNF) across different experiments or even within the same experiment after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Preparation and Stability - Solubility: this compound, a purine derivative, may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate solvent like DMSO at a high concentration. When diluting into cell culture media, ensure the final DMSO concentration is low (typically <0.1% to 0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts. Precipitation of the compound upon addition to the media can be a source of variability; visually inspect for any cloudiness or precipitates.[1][2][3][4] - Stability: The stability of this compound in solution and in cell culture media over time can affect its potency. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and light exposure.[5][6][7][8][9]
Cell Culture Conditions - Cell Line Variability: Different cell lines and even different passages of the same cell line can exhibit varied responses to this compound. Use cells within a consistent and low passage number range. Perform cell line authentication to ensure the identity of your cells. - Cell Density: The density of cells at the time of treatment can influence the neurotrophic response. Optimize and maintain a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to stimuli. - Media and Supplements: Variations in media composition, serum lot, or supplement quality can introduce variability. Use a consistent source and lot of media and supplements. If using serum-free media, ensure all necessary components are present and stable.[2][7]
Experimental Procedure - Incubation Time: The induction of neurotrophic factor mRNA and protein is a time-dependent process. Perform a time-course experiment to determine the optimal incubation time for this compound to induce the desired neurotrophic factor in your specific cell model. - Pipetting and Dilution Errors: Inaccurate pipetting or serial dilutions can lead to significant variations in the final concentration of this compound. Calibrate pipettes regularly and use precise dilution techniques.
Low or No Detectable Neurotrophic Response

Problem: After treating cells with this compound, you are unable to detect a significant increase in the expression of neurotrophic factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration - Dose-Response: The effect of this compound on neurotrophin induction is likely dose-dependent. Perform a dose-response experiment to identify the optimal concentration (EC50) for your cell line. Concentrations that are too low may not elicit a response, while excessively high concentrations could be toxic or lead to off-target effects. For example, in PC12 cells, concentrations in the range of 5-50 ng/mL have been used to study its effects on synaptophysin.[5]
Assay Sensitivity and Specificity - ELISA: Ensure your ELISA kit has the required sensitivity to detect the expected concentrations of the neurotrophic factor. Validate the kit with positive controls (recombinant neurotrophin) and check for cross-reactivity. The choice of sample (cell lysate vs. conditioned media) will also impact the results. - Western Blot: Optimize antibody concentrations and incubation times. Use positive controls (e.g., cell lysates known to express the target neurotrophin) to validate your antibody and protocol. Ensure efficient protein transfer and use a sensitive detection method. - qPCR: Design and validate primers for specificity and efficiency. Use a high-quality RNA isolation method and ensure the absence of genomic DNA contamination. Include appropriate reference genes for normalization.
Cell Model Suitability - Receptor Expression: The cellular response to neurotrophins is mediated by Trk and p75NTR receptors. Confirm that your cell model expresses the appropriate receptors (e.g., TrkA for NGF response). The balance of Trk and p75NTR expression can influence the cellular outcome.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as AIT-082) is a hypoxanthine derivative that has been shown to increase the messenger RNA (mRNA) levels of several neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[13][14] This upregulation of neurotrophin gene expression is thought to be a key mechanism behind its neuroregenerative and memory-enhancing properties. The precise intracellular signaling cascade initiated by this compound that leads to increased neurotrophin transcription is still under investigation, but it may involve the activation of transcription factors such as cAMP response element-binding protein (CREB), which is a known regulator of neurotrophin gene expression.[15][16][17][18][19]

Q2: How should I prepare and store this compound for in vitro experiments?

For in vitro use, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (generally below 0.5%, and for some sensitive primary cells, below 0.1%) and is consistent across all experimental and control groups to avoid solvent-induced effects.[4] To prevent precipitation, add the DMSO stock to the media with gentle mixing.

Q3: What are the expected quantitative changes in neurotrophin expression after this compound treatment?

The magnitude of the increase in neurotrophin expression following this compound treatment can vary depending on the cell type, the concentration of this compound used, and the duration of treatment. While specific fold-change values from comprehensive dose-response studies are not widely published, studies have shown that this compound enhances NGF-mediated neurite outgrowth in PC12 cells.[20] Researchers should perform pilot studies to determine the optimal concentration and time course for their specific experimental system to achieve a robust and reproducible neurotrophic response.

Q4: Which cell lines are suitable for studying this compound's effects?

PC12 cells are a commonly used model for studying NGF signaling and neurite outgrowth and have been used in studies with this compound.[5][7][20][21] Other neuronal cell lines that express Trk receptors, such as SH-SY5Y (often differentiated to a neuronal phenotype), may also be suitable. The choice of cell line should be guided by the specific research question and the expression of the relevant neurotrophin receptors and signaling pathways. It is always recommended to verify the expression of key components of the neurotrophin signaling pathway in the chosen cell model.

Q5: How can I minimize variability in my neurotrophin measurements?

Variability in neurotrophin measurements is a common challenge.[22] To minimize this, consider the following:

  • Sample Collection and Processing: Standardize your sample collection procedures. For conditioned media, collect at the same time point and clarify by centrifugation to remove cell debris. For cell lysates, use a consistent lysis buffer and protocol.

  • Assay Performance: Follow the manufacturer's instructions for commercial assay kits (e.g., ELISA) precisely. Use the same kit lot for all samples within an experiment. Include standard curves and quality controls in every assay.

  • Normalization: For qPCR, normalize to multiple stable reference genes. For Western blots, normalize to a loading control like β-actin or GAPDH. For cell-based assays, normalize to cell number or total protein concentration.

Experimental Protocols

Protocol 1: Measurement of NGF Protein Levels by ELISA

This protocol outlines the general steps for quantifying Nerve Growth Factor (NGF) in cell culture supernatant or cell lysates using a sandwich ELISA kit.

  • Sample Preparation:

    • Conditioned Media: Collect cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cells and debris. Store at -80°C until use.

    • Cell Lysate: Wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration.

  • ELISA Procedure (refer to manufacturer's protocol for specifics):

    • Prepare all reagents, standards, and samples as instructed.

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate with the detection antibody.

    • Add the enzyme conjugate (e.g., HRP-conjugate).

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant NGF standards.

    • Calculate the concentration of NGF in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the results to cell number or total protein concentration if using cell lysates.

Protocol 2: Analysis of BDNF Protein Expression by Western Blot

This protocol provides a general workflow for detecting Brain-Derived Neurotrophic Factor (BDNF) protein levels in cell lysates.

  • Protein Extraction:

    • Treat cells with this compound for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BDNF overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the BDNF band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample.

Visualizations

Signaling Pathways and Experimental Workflows

Leteprinim_Mechanism_of_Action cluster_cell Cell cluster_nucleus Gene Transcription This compound This compound Intracellular_Signaling Intracellular Signaling Cascade This compound->Intracellular_Signaling CREB CREB Activation (Phosphorylation) Intracellular_Signaling->CREB Nucleus Nucleus CREB->Nucleus Neurotrophin_Gene Neurotrophin Genes (e.g., NGF, BDNF) CREB->Neurotrophin_Gene Upregulates Transcription mRNA Neurotrophin mRNA Neurotrophin_Gene->mRNA Protein Neurotrophin Protein (e.g., NGF, BDNF) mRNA->Protein Translation Secretion Secretion Protein->Secretion Extracellular_Neurotrophin Extracellular Neurotrophins Secretion->Extracellular_Neurotrophin

Caption: Proposed mechanism of this compound-induced neurotrophin production.

Neurotrophin_Signaling_Pathway cluster_downstream Downstream Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (e.g., TrkA, TrkB) Neurotrophin->Trk_Receptor p75NTR p75NTR Neurotrophin->p75NTR PI3K_Akt PI3K-Akt Pathway Trk_Receptor->PI3K_Akt Ras_Erk Ras-Erk Pathway Trk_Receptor->Ras_Erk PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma p75NTR->Trk_Receptor Modulates Activity Apoptosis Apoptosis p75NTR->Apoptosis In absence of Trk signaling Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Neurite_Outgrowth Neurite Outgrowth Ras_Erk->Neurite_Outgrowth PLC_gamma->Neurite_Outgrowth

Caption: Overview of neurotrophin receptor signaling pathways.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Troubleshooting inconsistent results in Leteprinim animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Leteprinim (also known as Neotrofin or AIT-082) in animal studies. This compound is a purine hypoxanthine derivative designed to enhance nerve regeneration and maturation by increasing the production of neurotrophic factors.[1]

General Information

This compound is an orally active agent that has been shown to activate genes in specific brain regions responsible for memory to produce a range of neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Ciliary Neurotrophic Factor (CNTF).[1] Its mechanism of action involves elevating the levels of these neurotrophins, which are crucial for neuronal survival, growth, and differentiation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a purine-hypoxanthine derivative that has been shown to elevate neurotrophin levels, including Nerve Growth Factor (NGF), in animal models.[2] It is designed to activate genes in specific brain regions to produce various neurotrophic factors like NGF, bFGF, BDNF, NT-3, and CNTF.[1] This mode of action suggests a potential for neuroprotection and enhancement of nerve regeneration.

Q2: In which animal models has this compound been tested?

A2: While specific preclinical studies are not extensively detailed in the provided results, this compound has been evaluated in animal models relevant to neurodegenerative diseases, leading to clinical trials in Alzheimer's disease.[1][4] Animal models for Alzheimer's disease commonly include transgenic mice with mutations in genes like amyloid precursor protein (APP) and presenilin 1 (PS1).[5][6][7]

Q3: What are the key considerations for designing a this compound animal study?

A3: Key considerations include selecting the appropriate animal model that recapitulates the human disease pathology, determining the optimal dose and route of administration, ensuring the stability and bioavailability of the formulation, and choosing relevant behavioral and histopathological endpoints to assess efficacy. The translational value of animal models for Alzheimer's disease can be limited, so careful model selection and endpoint analysis are crucial.[8]

Troubleshooting Guide: Inconsistent Results in this compound Animal Studies

Issue 1: Lack of Expected Behavioral Improvement

Q: We are not observing the expected improvements in cognitive or motor function in our animal models treated with this compound. What could be the cause?

A: This is a multifaceted issue that can arise from several factors:

  • Suboptimal Dosing or Formulation: The dose of this compound may be insufficient to elicit a therapeutic response, or the formulation may have poor stability or bioavailability. It is crucial to perform pharmacokinetic studies to ensure adequate brain exposure.

  • Animal Model Selection: The chosen animal model may not be appropriate for evaluating the neuroprotective effects of this compound. For instance, some Alzheimer's disease models show amyloid pathology without significant neurodegeneration, which might not be ideal for a neurotrophic agent.[7]

  • Timing of Treatment: The timing of this compound administration in relation to the disease progression in the animal model is critical. Treatment initiated too late in the disease course may not be effective.

  • Behavioral Test Sensitivity: The selected behavioral tests may not be sensitive enough to detect subtle changes in cognitive or motor function. Consider using a battery of tests to assess different neurological domains.

Issue 2: Inconsistent Neurotrophin Level Measurements

Q: We are observing high variability in neurotrophin levels (e.g., BDNF, NGF) in brain tissue samples from this compound-treated animals. Why might this be happening?

A: High variability in neurotrophin measurements can be attributed to:

  • Sample Collection and Processing: Neurotrophins are sensitive to degradation. Ensure consistent and rapid tissue harvesting and processing protocols. Snap-freezing tissue immediately after collection is recommended.

  • Assay Variability: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure neurotrophin levels and can have inherent variability. Ensure proper validation of the ELISA kit and include appropriate controls.

  • Biological Variability: Individual animal differences in response to treatment can contribute to variability. Increasing the sample size per group can help mitigate this.

  • Regional Brain Differences: Neurotrophin expression can vary significantly between different brain regions. Ensure that tissue is dissected from the same precise brain region for all animals.

Issue 3: Discrepancy Between Histological and Behavioral Outcomes

Q: Our histological analysis shows increased neuronal survival with this compound treatment, but we do not see a corresponding improvement in behavioral tests. What could explain this?

A: This discrepancy can be challenging to interpret and may be due to:

  • Functional vs. Structural Changes: While this compound may promote neuronal survival (a structural change), the surviving neurons may not be fully functional or integrated into the neural circuitry to a degree that impacts behavior.

  • Lag in Functional Recovery: Functional recovery may take longer to manifest than structural changes. Consider extending the duration of the behavioral assessment period.

  • Compensation Mechanisms: The brain has a remarkable capacity for compensation. It is possible that other neural circuits are compensating for the damaged areas, masking the behavioral effects of the treatment.

  • Limitations of Behavioral Assays: The behavioral tests may not be capturing the specific functional improvements mediated by this compound.

Quantitative Data Summary

While specific quantitative data from this compound animal studies is limited in the provided search results, data from a Phase II clinical trial in Alzheimer's disease patients provides some insight into its potential effects.

Outcome MeasureDosageResultStatistical Significance
Neuropsychiatric Inventory500 mgImprovement in behavioral symptomsStatistically significant
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)500 mg1.5-point improvement from baseline on average in patients with moderate Alzheimer's disease[4]Not statistically significant

Experimental Protocols

Protocol 1: Measurement of Neurotrophin Levels in Rodent Brain Tissue by ELISA

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific neurotrophin (e.g., BDNF, NGF).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, and adding the substrate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the neurotrophin standards.

    • Calculate the concentration of the neurotrophin in the samples by interpolating from the standard curve.

    • Normalize the neurotrophin concentration to the total protein concentration of the sample.

Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory in Mice

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Place the mouse into the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Record the latency to find the platform and the path taken.

    • Conduct 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the latency to find the platform during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.

Visualizations

Leteprinim_Signaling_Pathway This compound This compound Gene_Activation Activation of Neurotrophin Genes This compound->Gene_Activation Neurotrophins Increased Production of NGF, BDNF, NT-3, CNTF Gene_Activation->Neurotrophins Trk_Receptors Binding to Trk Receptors Neurotrophins->Trk_Receptors Signaling_Cascades Activation of Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) Trk_Receptors->Signaling_Cascades Neuroprotection Neuroprotection Neuronal Survival Synaptic Plasticity Signaling_Cascades->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation and Stability Testing Dosing Drug Administration (Oral Gavage) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Transgenic Mice) Animal_Model->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Tissue Tissue Collection and Processing Behavioral->Tissue Biochemical Biochemical Analysis (e.g., Neurotrophin ELISA) Tissue->Biochemical Histology Histological Analysis (e.g., Immunohistochemistry) Tissue->Histology Data_Analysis Data Interpretation and Statistical Analysis Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for this compound animal studies.

Troubleshooting_Tree cluster_behavior Behavioral Outcomes cluster_biochem Biochemical Measures cluster_mismatch Outcome Mismatch Inconsistent_Results Inconsistent Results No_Effect No Behavioral Effect Inconsistent_Results->No_Effect High_Variability High Variability in Neurotrophin Levels Inconsistent_Results->High_Variability Histo_Behavior_Mismatch Histology vs. Behavior Discrepancy Inconsistent_Results->Histo_Behavior_Mismatch Check_Dose Verify Dose and Bioavailability No_Effect->Check_Dose Check_Model Re-evaluate Animal Model and Test Sensitivity No_Effect->Check_Model Check_Protocol Standardize Tissue Collection/Processing High_Variability->Check_Protocol Check_Assay Validate Assay and Increase N High_Variability->Check_Assay Consider_Function Assess Neuronal Function (e.g., Electrophysiology) Histo_Behavior_Mismatch->Consider_Function Extend_Timeline Extend Duration of Behavioral Assessment Histo_Behavior_Mismatch->Extend_Timeline

References

Best practices for dissolving and storing Leteprinim potassium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing Leteprinim potassium salt (also known as AIT-082).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound potassium salt?

A1: The recommended solvent for creating aqueous solutions is Phosphate-Buffered Saline (PBS) at a pH of 7.2.[1] For creating stock solutions, Dimethyl Sulfoxide (DMSO) can also be used.

Q2: What is the solubility of this compound potassium salt?

A2: this compound potassium salt has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1]

Q3: How should I store the solid this compound potassium salt?

A3: The solid, crystalline form of this compound potassium salt should be stored at -20°C.[1]

Q4: How should I store solutions of this compound potassium salt?

A4: For optimal stability, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions in PBS are not recommended for storage for more than one day.

Q5: What is the stability of this compound potassium salt?

A5: When stored correctly at -20°C, the solid form of this compound potassium salt is stable for at least four years.[1]

Q6: What should I do if the compound is not dissolving completely?

A6: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. Ensure the solution is clear before use.

Data Summary Tables

Table 1: Solubility of this compound Potassium Salt

SolventpHSolubility
PBS7.2~10 mg/mL[1]
DMSON/ASoluble (exact concentration not specified)

Table 2: Storage and Stability of this compound Potassium Salt

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years[1]
Solution in Solvent-80°CUp to 6 months
-20°CUp to 1 month
Aqueous Solution (PBS)2-8°CNot recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

Materials:

  • This compound potassium salt

  • Sterile PBS (pH 7.2)

  • Sterile conical tube

  • Vortex mixer

  • (Optional) Water bath or incubator at 37°C

  • (Optional) Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound potassium salt.

  • Transfer the solid to a sterile conical tube.

  • Add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, proceed to the optional steps.

  • (Optional) Place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • (Optional) Following warming, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

  • For storage, aliquot the solution into sterile, single-use vials and store at -80°C or -20°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the solution upon storage The solution may be supersaturated, or the storage temperature is too high.Ensure the storage temperature is consistently maintained at -80°C or -20°C. Consider preparing a more dilute stock solution if the issue persists.
Inconsistent experimental results Possible degradation of the compound due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared solutions or properly stored single-use aliquots. Avoid repeated freezing and thawing of the stock solution.
Difficulty in dissolving the compound Insufficient mixing or the compound has low solubility at room temperature.Gently warm the solution to 37°C and use sonication to aid dissolution. Ensure the solvent is of high purity.

Visual Diagrams

Dissolution_Workflow Experimental Workflow for Dissolving this compound Potassium Salt start Start weigh Weigh this compound Potassium Salt start->weigh add_solvent Add PBS (pH 7.2) to desired concentration weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_solubility Is the compound fully dissolved? vortex->check_solubility warm Warm to 37°C for 10-15 minutes check_solubility->warm No final_check Visually inspect solution check_solubility->final_check Yes sonicate Sonicate for 5-10 minutes warm->sonicate sonicate->final_check use_or_store Use immediately or aliquot and store final_check->use_or_store

Caption: Workflow for dissolving this compound potassium salt.

Troubleshooting_Logic Troubleshooting Logic for Dissolution Issues start Problem: Compound not dissolving insufficient_mixing Action: Vortex/mix thoroughly start->insufficient_mixing still_undissolved Still undissolved? insufficient_mixing->still_undissolved warm_sonicate Action: Warm to 37°C and sonicate still_undissolved->warm_sonicate Yes resolved Solution should be clear still_undissolved->resolved No check_again Still undissolved? warm_sonicate->check_again check_solvent Potential Issue: Solvent quality or pH check_again->check_solvent Yes check_concentration Potential Issue: Concentration too high check_again->check_concentration Yes check_again->resolved No

Caption: Troubleshooting guide for dissolution problems.

Signaling_Pathway Hypothesized Signaling Pathway of this compound This compound This compound (AIT-082) astrocytes Astrocytes This compound->astrocytes ngf Increased NGF Production astrocytes->ngf bdnf Increased BDNF Production astrocytes->bdnf neurons Neurons neurite_outgrowth Enhanced Neurite Outgrowth neurons->neurite_outgrowth neuroprotection Neuroprotection neurons->neuroprotection ngf->neurons bdnf->neurons cognitive_enhancement Cognitive Enhancement neurite_outgrowth->cognitive_enhancement neuroprotection->cognitive_enhancement

Caption: Hypothesized mechanism of action for this compound.

References

Mitigating potential cytotoxicity of Leteprinim at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxicity of Leteprinim at high concentrations during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Unexpectedly high levels of cell death observed in neuronal cultures treated with high concentrations of this compound.

  • Question: We are observing significant cytotoxicity and a decrease in cell viability in our neuronal cell cultures when using this compound at concentrations above our projected therapeutic window. How can we mitigate this?

  • Answer: High concentrations of neurotrophic compounds can sometimes lead to off-target effects, resulting in cytotoxicity. The observed cell death may be due to the induction of apoptosis. We recommend the following troubleshooting steps:

    • Confirm Cytotoxicity with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or resazurin assay) with a broader range of this compound concentrations to determine the precise IC50 value and the concentration at which cytotoxicity becomes significant.

    • Assess Apoptosis: Utilize an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to confirm if the observed cell death is primarily due to apoptosis.[1][2][3]

    • Co-treatment with a Pan-Caspase Inhibitor: To determine if the apoptotic pathway is involved, co-treat your cells with this compound and a broad-spectrum caspase inhibitor, such as Z-VAD-FMK. A rescue in cell viability would suggest caspase-dependent apoptosis.

    • Investigate Mitochondrial Involvement: Assess the mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1. A decrease in mitochondrial membrane potential is an early indicator of apoptosis and may suggest the involvement of the mitochondrial permeability transition pore (mPTP).

Issue 2: Inconsistent results in cell viability assays after treatment with high-concentration this compound.

  • Question: Our cell viability assay results are highly variable between experiments when using high concentrations of this compound. What could be the cause of this inconsistency?

  • Answer: Inconsistent results in viability assays can stem from several factors. Consider the following to improve reproducibility:

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell density can influence the cellular response to a compound.[4]

    • Treatment Duration: Standardize the incubation time with this compound. Cytotoxic effects can be time-dependent.

    • Reagent Quality and Preparation: Use fresh, high-quality reagents for your viability assays. Ensure that stock solutions of this compound are prepared consistently and protected from light if they are light-sensitive.

    • Control for Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure that the final solvent concentration is consistent across all wells, including controls, and is at a non-toxic level.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding this compound's potential cytotoxicity.

  • Question 1: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?

  • Answer: While the precise mechanism of this compound-induced cytotoxicity at high concentrations is not fully elucidated, it is hypothesized to involve off-target effects. One plausible mechanism is the induction of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and subsequent apoptosis.[1][5][6] Another possibility is the off-target inhibition of essential kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which can disrupt cellular signaling pathways and lead to apoptosis in certain contexts.

  • Question 2: At what concentration range is this compound expected to show neurotrophic effects without significant cytotoxicity?

  • Answer: The therapeutic window for this compound's neurotrophic effects is generally observed at lower micromolar or nanomolar concentrations. However, this can be cell-type dependent. It is crucial to perform a dose-response analysis for each specific cell line to determine the optimal concentration for neurotrophic activity with minimal cytotoxicity.

  • Question 3: Are there any known compounds that can mitigate this compound-induced cytotoxicity?

  • Answer: Based on the hypothesized mechanisms of cytotoxicity, inhibitors of apoptosis and mPTP opening could potentially mitigate the cytotoxic effects of high-concentration this compound. For instance, a pan-caspase inhibitor like Z-VAD-FMK may reduce apoptotic cell death. Similarly, inhibitors of the mPTP, such as Cyclosporin A, could be investigated for their protective effects.

  • Question 4: How can I differentiate between apoptosis and necrosis in cells treated with this compound?

  • Answer: The Annexin V/Propidium Iodide (PI) assay is a standard method to distinguish between apoptotic and necrotic cells.[1][3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response cytotoxicity study of this compound on a neuronal cell line, and the potential mitigating effect of a hypothetical mPTP inhibitor, "Mitoprotect".

This compound Conc. (µM)% Cell Viability (this compound alone)% Cell Viability (this compound + 10 µM Mitoprotect)
0 (Control)100 ± 5100 ± 4
198 ± 699 ± 5
1095 ± 597 ± 6
2575 ± 890 ± 7
5052 ± 781 ± 6
10028 ± 665 ± 8

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability.[4][5]

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (with or without a mitigating agent) for 24-48 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general procedure for detecting apoptosis by flow cytometry.[1][2][3]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Mandatory Visualizations

Leteprinim_Cytotoxicity_Pathway This compound High Concentration This compound GSK3b Off-target Inhibition of GSK-3β This compound->GSK3b mPTP Induction of Mitochondrial Permeability Transition Pore (mPTP) This compound->mPTP Apoptosis Apoptosis GSK3b->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategy cluster_outcome Outcome Problem High Cell Death with High Conc. This compound Dose_Response Dose-Response Viability Assay Problem->Dose_Response Apoptosis_Assay Annexin V/PI Apoptosis Assay Dose_Response->Apoptosis_Assay Co_treatment Co-treatment with Mitigating Agent Apoptosis_Assay->Co_treatment Re_evaluation Re-evaluate Viability and Apoptosis Co_treatment->Re_evaluation Optimized_Protocol Optimized Experimental Protocol Re_evaluation->Optimized_Protocol

Caption: Experimental workflow for mitigating this compound cytotoxicity.

References

Technical Support Center: AIT-082 In Vivo Delivery Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AIT-082 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AIT-082 and what is its mechanism of action?

AIT-082, also known as leteprinim potassium, is a synthetic purine analog of hypoxanthine.[1][2] It is a neurotrophic and neuroprotective agent that has been investigated for its potential in treating neurodegenerative diseases.[3][4] Its mechanism of action involves stimulating the synthesis and release of neurotrophic factors, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), from astrocytes.[2][3] This leads to enhanced neuronal sprouting, protection against glutamate-induced neurotoxicity, and improved memory function in animal models.[2]

Q2: What are the recommended routes of administration for AIT-082 in in vivo studies?

Preclinical studies have successfully administered AIT-082 via several routes, including:

  • Oral (PO): AIT-082 is orally active and can be administered via oral gavage or in drinking water for prophylactic treatment.[4][5]

  • Intraperitoneal (IP): This route has been used in multiple rodent studies.[3]

  • Intracerebroventricular (ICV): Direct administration into the central nervous system has also been explored.

The choice of administration route will depend on the specific experimental goals, the target site of action, and the desired pharmacokinetic profile.

Q3: What is the solubility of AIT-082?

Q4: Can AIT-082 cross the blood-brain barrier?

Yes, AIT-082 is a small molecule that has been shown to cross the blood-brain barrier.[7] This property allows for systemic administration to achieve effects within the central nervous system.

Troubleshooting Guides

Oral Administration (Gavage)

Issue: Difficulty in preparing a stable oral formulation.

  • Possible Cause: Precipitation of AIT-082 in the vehicle.

  • Troubleshooting Steps:

    • Vehicle Selection: Since AIT-082 potassium salt is soluble in PBS (pH 7.2) at 10 mg/mL, sterile PBS is a recommended starting vehicle.[1] If higher concentrations are needed, consider assessing solubility in other biocompatible vehicles.

    • pH Adjustment: The stability of purine analogs can be pH-dependent. Ensure the pH of your vehicle is within a stable range for AIT-082. While specific stability data for AIT-082 is limited, for some compounds, a slightly acidic pH (e.g., 3-5) can improve stability in aqueous solutions.[8] However, this needs to be balanced with physiological compatibility for oral administration.

    • Sonication: After dissolving AIT-082, brief sonication in an ultrasonic bath may help to ensure complete dissolution and create a homogenous solution.[6]

    • Fresh Preparation: It is recommended to prepare the dosing solution fresh before each experiment to minimize the risk of degradation or precipitation.

Issue: Animal distress or procedural complications during oral gavage.

  • Possible Cause: Improper gavage technique or inappropriate needle size.

  • Troubleshooting Steps:

    • Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury.

    • Correct Needle Size: Use an appropriately sized gavage needle for the animal (e.g., 18-20 gauge for mice). The needle should have a rounded tip to prevent esophageal trauma.

    • Correct Insertion: Measure the needle length from the tip of the animal's nose to the last rib to avoid stomach perforation. Gently insert the needle along the upper palate and advance it smoothly into the esophagus. Do not force the needle.

    • Slow Administration: Administer the solution slowly to prevent regurgitation and aspiration.

Intraperitoneal (IP) Injection

Issue: Poor absorption or variability in experimental results.

  • Possible Cause: Improper injection technique or precipitation of the compound in the peritoneal cavity.

  • Troubleshooting Steps:

    • Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Solution Preparation: As with oral administration, ensure AIT-082 is fully dissolved in a sterile, physiologically compatible vehicle like PBS. Filter the solution through a 0.22 µm filter before injection to remove any potential precipitates.

    • Volume and Concentration: Adhere to recommended injection volume limits for the animal species to avoid discomfort and ensure proper absorption.

Intracerebroventricular (ICV) Injection

Issue: Clogging of the injection cannula or needle.

  • Possible Cause: Precipitation of AIT-082 in the injection solution.

  • Troubleshooting Steps:

    • Vehicle and Solubility: Given its solubility in PBS, this is a potential vehicle for ICV injection.[1] However, for direct CNS administration, the solution must be sterile and free of any particulates.

    • Filtration: It is critical to filter the AIT-082 solution through a sterile 0.22 µm syringe filter immediately before loading the injection syringe.

    • Concentration: Use the lowest effective concentration to minimize the risk of precipitation in the small volumes used for ICV injections.

Issue: Lack of observed effect or inconsistent results.

  • Possible Cause: Inaccurate injection placement or degradation of the compound.

  • Troubleshooting Steps:

    • Stereotaxic Accuracy: Verify the accuracy of the stereotaxic coordinates for the target brain ventricle. Use a dye injection in a pilot animal to confirm the injection site.

    • Solution Stability: Prepare the AIT-082 solution immediately before use. The stability of AIT-082 in solution at room temperature for extended periods is not well-documented.

Data Presentation

Table 1: Summary of In Vivo Administration Parameters for AIT-082

Administration RouteSpeciesDose RangeVehicleReference
Oral (in drinking water)MouseNot specifiedDrinking Water[5]
Oral (gavage)Mouse30 mg/kgNot specified[1]
Intraperitoneal (IP)Rat60 mg/kg/dayNot specified[1]
Intraperitoneal (IP)Rat60 mg/kgNot specified[3]

Experimental Protocols

Protocol 1: Preparation of AIT-082 Solution for Oral or IP Administration

  • Materials:

    • AIT-082 (this compound potassium)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of AIT-082 in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired concentration (up to 10 mg/mL).

    • Vortex the tube for 30 seconds to facilitate dissolution.

    • If needed, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[6]

    • Visually inspect the solution for any particulates.

    • For IP injections, filter the solution through a sterile 0.22 µm syringe filter.

    • Use the prepared solution immediately.

Protocol 2: Oral Gavage Administration in Mice

  • Materials:

    • Prepared AIT-082 solution

    • Appropriately sized oral gavage needle (18-20 gauge with a rounded tip)

    • 1 mL syringe

  • Procedure:

    • Accurately weigh the mouse to determine the correct dosing volume.

    • Draw the calculated volume of the AIT-082 solution into the syringe.

    • Properly restrain the mouse.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_admin Administration Route cluster_outcome Experimental Outcome weigh Weigh AIT-082 dissolve Dissolve in PBS (pH 7.2) weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate filter Filter (for IP/ICV) sonicate->filter oral Oral Gavage filter->oral To Animal Model ip Intraperitoneal Injection filter->ip icv Intracerebroventricular Injection filter->icv assess Assess Behavioral/ Histological Changes oral->assess ip->assess icv->assess

Caption: Experimental workflow for AIT-082 in vivo studies.

G AIT082 AIT-082 Astrocytes Astrocytes AIT082->Astrocytes stimulates NeurotrophicFactors Neurotrophic Factors (NGF, BDNF) Astrocytes->NeurotrophicFactors release Neurons Neurons NeurotrophicFactors->Neurons act on NeuriteOutgrowth Neurite Outgrowth Neurons->NeuriteOutgrowth Neuroprotection Neuroprotection (Anti-glutamate toxicity) Neurons->Neuroprotection MemoryEnhancement Memory Enhancement Neurons->MemoryEnhancement

Caption: Simplified signaling pathway of AIT-082.

References

Addressing batch-to-batch variability of synthetic Leteprinim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Leteprinim. Our goal is to help you address common challenges related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of different batches of this compound in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability in biological activity is a common challenge in working with synthetic small molecules. The root cause often lies in subtle differences in the chemical composition of each batch. Potential factors include the presence of impurities, variations in the polymorphic form of the compound, or degradation of the material. It is crucial to perform a thorough analytical characterization of each batch to identify any discrepancies.

Q2: Our latest batch of this compound shows poor solubility in our standard buffer compared to previous batches. How can we address this?

A2: Changes in solubility can be attributed to several factors, including differences in the crystalline structure (polymorphism), the presence of insoluble impurities, or variations in the salt form. We recommend a systematic approach to troubleshoot this issue, starting with a visual inspection of the material and followed by analytical techniques to compare the physical and chemical properties of the current batch with a reference batch that performed as expected.

Q3: The analytical data (e.g., HPLC, Mass Spec) for a new batch of this compound looks slightly different from our reference standard. How do we interpret these differences?

A3: Minor variations in analytical profiles can be significant. New or larger impurity peaks on an HPLC chromatogram, or unexpected masses in a mass spectrum, warrant further investigation. These could be residual starting materials, byproducts from the synthesis, or degradation products. It is important to identify these impurities and assess their potential impact on the biological activity of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity

If you are experiencing inconsistent results in your biological assays, follow this troubleshooting workflow:

Step 1: Initial Assessment and Data Review

  • Question: Have you confirmed that the assay conditions and reagents, other than the this compound batch, are consistent?

  • Action: Review your experimental records to rule out other sources of variability. Run a positive and negative control with the problematic batch to ensure the assay itself is performing correctly.[1][2][3]

Step 2: Purity and Impurity Profiling

  • Question: How does the purity of the problematic batch compare to a batch with known, consistent activity (i.e., a reference standard)?

  • Action: Perform a comparative analysis of the two batches using High-Performance Liquid Chromatography (HPLC).

    • Experimental Protocol: HPLC Purity Analysis

      • Sample Preparation: Accurately weigh and dissolve both the problematic and reference batches of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

      • Chromatographic Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

        • Gradient Program: Start with a low percentage of Solvent B, and gradually increase to elute compounds of varying polarity.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 214 nm or 254 nm).

      • Data Analysis: Compare the chromatograms of the two batches. Look for new peaks, differences in the area of existing impurity peaks, and any change in the retention time of the main this compound peak. Quantify the purity of each batch by calculating the area percentage of the main peak relative to the total peak area.[4][5][6]

Step 3: Identity Confirmation and Structural Elucidation of Impurities

  • Question: Are there any unknown impurities in the problematic batch that could be interfering with the assay?

  • Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of any significant impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structure.

    • Experimental Protocol: Impurity Identification by LC-MS

      • Method: Utilize the same HPLC method as in Step 2, but with an in-line mass spectrometer.

      • Analysis: Obtain the mass-to-charge ratio (m/z) for the main this compound peak and any impurity peaks. This can help in proposing molecular formulas for the impurities.[7][8][9][10][11]

    • Experimental Protocol: Structural Elucidation by NMR

      • Sample Preparation: If an impurity is present at a sufficient level (>1-5%), it may be isolated using preparative HPLC for NMR analysis.

      • Analysis: Acquire 1H and 13C NMR spectra of the isolated impurity. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about its molecular structure.[12][13][14][15][16]

Step 4: Assessment of Physical Properties

  • Question: Could differences in the physical form of this compound be affecting its bioavailability in the assay?

  • Action: Analyze the solid-state properties of the different batches. Techniques like X-ray powder diffraction (XRPD) can identify different polymorphic forms, which can have different solubilities and dissolution rates.

Issue 2: Poor Solubility

If a new batch of this compound is not dissolving as expected, consider the following:

Step 1: Re-evaluation of Solubility Parameters

  • Question: Have you tried different solvents or adjusted the pH of your buffer?

  • Action: Test the solubility of the problematic batch in a range of pharmaceutically acceptable solvents. For aqueous buffers, systematically vary the pH, as the solubility of ionizable compounds can be highly pH-dependent.[17][18][19][20]

Step 2: Particle Size Analysis

  • Question: Could the particle size of the new batch be larger, leading to a slower dissolution rate?

  • Action: Use techniques like laser diffraction to measure the particle size distribution of the problematic batch and compare it to a reference batch. Micronization or sonication can be employed to reduce particle size and improve dissolution.[17][21]

Step 3: Purity Analysis for Insoluble Impurities

  • Question: Is it possible that an insoluble impurity is present in the new batch?

  • Action: After attempting to dissolve the this compound, centrifuge the sample and analyze the supernatant by HPLC to determine the concentration of dissolved this compound. Any undissolved material can be collected and analyzed separately to identify its composition.

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound

ParameterMethodSpecification
Identity
Retention TimeHPLCMatches reference standard
Mass SpectrumLC-MSMatches reference standard
Infrared SpectrumFTIRMatches reference standard
Purity
Purity by HPLCHPLC-UV≥ 98.0%
Individual ImpurityHPLC-UV≤ 0.5%
Total ImpuritiesHPLC-UV≤ 2.0%
Physical Properties
AppearanceVisualWhite to off-white solid
SolubilityVisual/HPLCSoluble in specified solvent at a defined concentration
Water ContentKarl Fischer Titration≤ 1.0%
Residual SolventsGC-HSWithin ICH limits

Visualizations

Signaling Pathways and Workflows

Leteprinim_Signaling_Pathway This compound This compound Leptin_Receptor Leptin Receptor (LepR) This compound->Leptin_Receptor Binds to JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates ERK ERK JAK2->ERK Activates CREB CREB STAT3->CREB Activates Akt Akt PI3K->Akt Akt->CREB Activates ERK->CREB Activates BDNF_NGF Increased Expression of Neurotrophic Factors (BDNF, NGF) CREB->BDNF_NGF Promotes Transcription Neuronal_Survival Neuronal Survival and Synaptic Plasticity BDNF_NGF->Neuronal_Survival Leads to

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Assay Verify Assay Performance (Controls, Reagents) Start->Check_Assay Analyze_Batch Comparative Batch Analysis Check_Assay->Analyze_Batch Assay OK HPLC HPLC Purity Profile Analyze_Batch->HPLC LCMS LC-MS Impurity ID Analyze_Batch->LCMS NMR NMR Structure Elucidation Analyze_Batch->NMR Solubility_Test Solubility Assessment Analyze_Batch->Solubility_Test Physical_Char Physical Characterization (XRPD, Particle Size) Analyze_Batch->Physical_Char Identify_Cause Identify Root Cause HPLC->Identify_Cause LCMS->Identify_Cause NMR->Identify_Cause Solubility_Test->Identify_Cause Physical_Char->Identify_Cause End_Good Batch Meets Specification Identify_Cause->End_Good No Significant Difference End_Bad Batch Out of Specification (Contact Supplier) Identify_Cause->End_Bad Significant Difference

Caption: Experimental workflow for troubleshooting batch-to-batch variability.

Variability_Causes Variability Batch-to-Batch Variability Chemical Chemical Composition Variability->Chemical Physical Physical Properties Variability->Physical Purity Purity Level Chemical->Purity Impurities Impurity Profile Chemical->Impurities Degradation Degradation Products Chemical->Degradation Polymorphism Polymorphism Physical->Polymorphism Particle_Size Particle Size Physical->Particle_Size Solvation Solvation State Physical->Solvation

Caption: Potential root causes of batch-to-batch variability in synthetic this compound.

References

Technical Support Center: Leteprinim In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leteprinim (also known as AIT-082) in in vitro experiments. The information is tailored for scientists in the fields of neuroscience and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound is a synthetic purine derivative recognized for its neuroprotective and neuroregenerative properties.[1][2] Its primary mechanism of action in vitro is believed to be the stimulation of synthesis and/or release of neurotrophic factors, such as Nerve Growth Factor (NGF), from astrocytes.[1][3][4] This activity contributes to enhanced neuronal survival and neurite outgrowth.[1][5] Additionally, some evidence suggests that this compound's neuroprotective effects may involve the local release of adenosine and influence purinergic signaling pathways.[3][6][7][8]

Q2: What is an appropriate negative control for this compound in my in vitro experiments?

A2: A robust negative control is crucial for interpreting the effects of this compound. The ideal negative control strategy includes:

  • Vehicle Control: This is the most critical control. This compound is often dissolved in a vehicle like DMSO, which is then diluted in culture media.[9][10] Your vehicle control should be the same final concentration of the vehicle used to dissolve this compound, added to the cell culture. This accounts for any effects of the solvent itself.

  • Inactive Analog (if available): An ideal but often unavailable control is a structurally similar analog of this compound that has been shown to be inactive in neurotrophic factor release or neuroprotection assays. At present, a commercially available, validated inactive analog for this compound is not widely documented.

  • For Neurotrophic Factor Release Assays: In assays measuring the release of neurotrophic factors like NGF or BDNF, a negative control can be a cell type that does not express the factor of interest.[11] However, for astrocyte cultures, the vehicle control is the most relevant negative control.

Q3: Does this compound directly modulate potassium channels?

A3: While some early research suggested that this compound might influence ion channels, there is no strong, direct evidence to classify it as a specific potassium channel opener or blocker.[3] Its primary documented effects are related to neurotrophic factor release and purinergic signaling. Therefore, experiments designed to test for direct potassium channel modulation may not yield significant results.

Q4: What cell lines are suitable for studying this compound's effects in vitro?

A4: The choice of cell line depends on the specific research question:

  • Astrocytes (Primary or Cell Lines): As the primary target for this compound's action on neurotrophic factor release, primary astrocyte cultures are highly relevant.[1][3][12]

  • PC12 Cells: This pheochromocytoma cell line is a well-established model for studying neurite outgrowth and neuronal differentiation in response to neurotrophic factors.[1][5] They are useful for indirectly studying the effects of this compound-conditioned media from astrocytes.

  • Primary Neurons: To study the direct neuroprotective effects of this compound or the neurotrophic factors it helps release, primary neuronal cultures (e.g., from cortex or hippocampus) are a suitable model.[1]

Troubleshooting Guides

Neurotrophic Factor Release Assays (e.g., NGF ELISA)

Issue: High background or no detectable signal in your ELISA for neurotrophic factors after this compound treatment of astrocytes.

Possible Cause Troubleshooting Step
Reagent Contamination Use fresh, sterile reagents. Ensure TMB substrate solution is colorless before use.[13]
Insufficient Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.[13][14][15]
Improper Incubation Ensure consistent incubation times and temperatures for all wells. Avoid stacking plates in the incubator.[14][16]
Low Analyte Concentration Optimize the concentration of this compound and the treatment duration. Consider using a more sensitive ELISA kit.
Incorrect Plate Reading Read the plate immediately after adding the stop solution.[14]
Neurite Outgrowth Assays

Issue: No significant increase in neurite outgrowth in PC12 cells treated with this compound or conditioned media.

Possible Cause Troubleshooting Step
Suboptimal Cell Density Ensure PC12 cells are plated at the recommended density for differentiation.
Inactive this compound Verify the integrity and proper storage of your this compound stock solution.
Insufficient Treatment Time Optimize the duration of treatment with this compound or conditioned media.
Serum Inhibition Reduce the serum concentration in the culture medium during the differentiation phase.
Poor Astrocyte Response If using conditioned media, confirm that the astrocyte culture is healthy and responsive to this compound by measuring neurotrophic factor release directly.

Experimental Protocols

Protocol: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
  • Cell Plating: Plate primary cortical neurons at a suitable density in poly-D-lysine coated plates.

  • This compound Pre-treatment: After allowing the neurons to adhere and mature for a specified time, pre-treat the cells with various concentrations of this compound (and vehicle control) for 24 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a pre-determined toxic concentration of glutamate for a short period (e.g., 10-15 minutes).

  • Wash and Recovery: Gently wash the cells with fresh culture medium and return them to the incubator with the this compound-containing medium.

  • Viability Assessment: After 24 hours of recovery, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

Protocol: Astrocyte-Conditioned Media for Neurite Outgrowth
  • Astrocyte Culture: Culture primary astrocytes until they reach a confluent monolayer.

  • This compound Treatment: Treat the astrocytes with this compound or vehicle control in serum-free medium for 24-48 hours.

  • Conditioned Media Collection: Collect the supernatant (conditioned medium) and centrifuge to remove any cellular debris.

  • PC12 Cell Plating: Plate PC12 cells at a low density in collagen-coated plates.

  • Treatment with Conditioned Media: Treat the PC12 cells with the astrocyte-conditioned media (diluted with fresh medium as needed).

  • Neurite Outgrowth Analysis: After 48-72 hours, fix the cells and quantify neurite outgrowth using microscopy and image analysis software. Measure parameters such as the percentage of cells with neurites and the average neurite length.

Visualizations

Leteprinim_Signaling_Pathway This compound This compound Astrocyte Astrocyte This compound->Astrocyte Acts on Purinergic_Receptors Purinergic Receptors (e.g., Adenosine Receptors) Astrocyte->Purinergic_Receptors May involve NGF_Release Increased Synthesis & Release of NGF Astrocyte->NGF_Release Neuron Neuron NGF_Release->Neuron Acts on Neuroprotection Neuroprotection & Neurite Outgrowth Neuron->Neuroprotection

Caption: Proposed signaling pathway of this compound in vitro.

Experimental_Workflow_Negative_Controls cluster_0 Experimental Groups cluster_1 Assay cluster_2 Data Analysis Untreated_Cells Untreated Cells (Baseline) In_Vitro_Assay In Vitro Assay (e.g., NGF ELISA, Neurite Outgrowth) Untreated_Cells->In_Vitro_Assay Vehicle_Control Vehicle Control (e.g., DMSO in media) Vehicle_Control->In_Vitro_Assay Leteprinim_Treatment This compound Treatment Leteprinim_Treatment->In_Vitro_Assay Compare_Results Compare Results In_Vitro_Assay->Compare_Results

Caption: Logical workflow for including negative controls in this compound experiments.

References

Determining the therapeutic window for Leteprinim in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the therapeutic window for Leteprinim (also known as AIT-082 or Neotrofin) in preclinical models of neurodegenerative diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a small molecule, orally active purine-hypoxanthine derivative that has been investigated for its neuroprotective and neuroregenerative properties. Its primary proposed mechanism of action is the stimulation of the production of various neurotrophic factors in the brain. In preclinical studies, this compound has been shown to increase the messenger RNA (mRNA) levels of nerve growth factor (NGF) and other neurotrophins such as brain-derived neurotrophic factor (BDNF). By elevating the levels of these supportive proteins, this compound is thought to promote neuronal survival, neurite outgrowth, and synaptic plasticity, which are crucial for combating the neurodegenerative processes seen in conditions like Alzheimer's disease.

Q2: What is a therapeutic window and why is it important in preclinical studies?

The therapeutic window is the range of drug dosages that can treat a disease effectively without causing toxic effects. It is a critical concept in drug development, establishing a safe and effective dosing range for further clinical investigation. In preclinical studies, determining the therapeutic window involves identifying the dose range that produces the desired therapeutic effect (efficacy) while remaining below the threshold for unacceptable toxicity.

Q3: What preclinical models have been used to assess the efficacy of this compound?

This compound has been evaluated in a variety of in vitro and in vivo preclinical models. These include:

  • In vitro models: Cultured pheochromocytoma (PC12) cells and hippocampal neurons have been used to study the effects of this compound on neuritogenesis and synaptophysin levels.

  • In vivo models: Rodent models have been central to evaluating the in vivo efficacy of this compound. These include models of age-induced memory deficits in mice and rats with entorhinal cortex lesions to study cholinergic sprouting. Additionally, a rat model of chronic unpredictable mild stress has been used to investigate its antidepressant-like and neuroprotective effects.

Q4: Is there established toxicology data for this compound, such as an LD50?

Based on publicly available information, specific quantitative toxicology data such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) for this compound in various preclinical species are not readily found in the scientific literature. Phase I clinical trials in humans have indicated that the drug is generally well-tolerated at doses up to 500 mg per day. However, for a precise determination of the therapeutic index in preclinical models, dedicated toxicology studies are required.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the preclinical evaluation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
High variability in efficacy readouts (e.g., behavioral tests, biomarker levels) Inconsistent drug administration (e.g., gavage technique).Inter-animal variability in metabolism.Environmental stressors affecting animal behavior.Assay variability.Ensure consistent and proper training for all personnel on drug administration techniques.Increase sample size to improve statistical power.Acclimatize animals to the testing environment and handle them consistently.Include appropriate positive and negative controls for all assays and perform validation studies.
Lack of dose-dependent efficacy The dose range selected is too narrow or not centered around the effective concentration.The chosen efficacy endpoint is not sensitive to the drug's mechanism of action.Poor bioavailability of the compound in the specific animal model.Conduct a broader dose-range finding study.Ensure the selected endpoint is directly related to the neurotrophic-enhancing mechanism of this compound (e.g., measuring neurotrophin levels, synaptic density markers).Perform pharmacokinetic studies to determine the concentration of this compound in the brain tissue at different doses.
Observed toxicity at expected therapeutic doses Off-target effects of the compound.Metabolites of this compound may be more toxic.The animal model is particularly sensitive to the compound.Conduct a comprehensive toxicology assessment, including histopathology of major organs.Characterize the metabolic profile of this compound in the preclinical species.Consider using a different animal model or species to assess if the toxicity is species-specific.
In vitro results not translating to in vivo efficacy Poor blood-brain barrier penetration.Rapid metabolism and clearance of the drug in vivo.The in vitro model does not fully recapitulate the complexity of the in vivo disease state.Measure the brain-to-plasma concentration ratio of this compound.Determine the pharmacokinetic profile (half-life, clearance rate) of the drug.Use more complex in vitro models (e.g., 3D organoids) or select in vivo models that more closely mimic the human disease pathology.

Experimental Protocols

I. In Vitro Efficacy Assessment: Neurite Outgrowth Assay in PC12 Cells
  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Replace the medium with a low-serum medium (1% horse serum) containing varying concentrations of this compound (e.g., 1, 10, 50, 100 ng/mL). Include a positive control (e.g., Nerve Growth Factor, 50 ng/mL) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and the percentage of cells with neurites for each treatment group.

II. In Vivo Efficacy Assessment: Morris Water Maze in a Mouse Model of Alzheimer's Disease
  • Animal Model: Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and age-matched wild-type controls.

  • Drug Administration: Administer this compound or vehicle control to the mice daily via oral gavage for a predefined period (e.g., 4 weeks) before and during behavioral testing. Use a range of doses (e.g., 10, 30, 60 mg/kg) to assess dose-response.

  • Morris Water Maze Task:

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day for each mouse. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency and path length during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.

III. In Vivo Toxicity Assessment: Acute Toxicity Study (Illustrative)
  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups: Administer single, escalating doses of this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group. The dose levels should be selected to identify a potential lethal dose and a no-effect dose.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse reactions at regular intervals for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 if possible, and identify any target organs of toxicity.

Data Presentation

Table 1: Illustrative In Vitro Efficacy of this compound on Neurite Outgrowth in PC12 Cells
This compound Concentration (ng/mL)Mean Neurite Length (µm) ± SEMPercentage of Neurite-Bearing Cells (%) ± SEM
Vehicle Control15.2 ± 2.110.5 ± 1.8
125.8 ± 3.522.1 ± 2.5
1045.6 ± 4.248.7 ± 3.9
5058.9 ± 5.165.3 ± 4.6
10060.1 ± 4.866.8 ± 4.2
NGF (50 ng/mL)62.5 ± 5.570.1 ± 5.0
Table 2: Illustrative In Vivo Efficacy of this compound in the Morris Water Maze (Probe Trial)
Treatment Group (mg/kg)Time in Target Quadrant (s) ± SEM
Wild-Type + Vehicle25.6 ± 2.3
5XFAD + Vehicle12.3 ± 1.9
5XFAD + this compound (10)16.8 ± 2.1
5XFAD + this compound (30)20.5 ± 2.4
5XFAD + this compound (60)22.1 ± 2.2
Table 3: Illustrative Acute Oral Toxicity of this compound in Rats
Dose (mg/kg)Number of AnimalsMortalitiesClinical Signs
Vehicle Control10 (5M, 5F)0None
50010 (5M, 5F)0None
100010 (5M, 5F)0Mild lethargy, resolved within 24h
200010 (5M, 5F)2Severe lethargy, ataxia
500010 (5M, 5F)8Severe lethargy, ataxia, tremors

NOAEL: 1000 mg/kg LD50: >2000 mg/kg and <5000 mg/kg (Further studies needed for precise value)

Visualizations

Leteprinim_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Putative Receptor This compound->Receptor Binds CellMembrane IntracellularSignal Intracellular Signaling Cascade Receptor->IntracellularSignal Activates GeneExpression Increased Transcription of Neurotrophin Genes IntracellularSignal->GeneExpression NGF NGF GeneExpression->NGF e.g. BDNF BDNF GeneExpression->BDNF e.g. NeurotrophinRelease Neurotrophin Release NGF->NeurotrophinRelease BDNF->NeurotrophinRelease Trk_p75 Trk / p75NTR Receptors NeurotrophinRelease->Trk_p75 Activate SurvivalPathways Pro-survival Pathways Trk_p75->SurvivalPathways NeuriteOutgrowth Neurite Outgrowth Trk_p75->NeuriteOutgrowth SynapticPlasticity Synaptic Plasticity Trk_p75->SynapticPlasticity

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Therapeutic_Window_Workflow cluster_Efficacy Efficacy Determination cluster_Toxicity Toxicity Assessment Efficacy_InVitro In Vitro Efficacy (e.g., Neurite Outgrowth) Efficacy_InVivo In Vivo Efficacy (e.g., Behavioral Tests) Efficacy_InVitro->Efficacy_InVivo ED50 Determine ED50 (Effective Dose for 50% of max response) Efficacy_InVivo->ED50 Therapeutic_Window Therapeutic Window (Range between minimum effective dose and maximum tolerated dose) ED50->Therapeutic_Window Lower Bound Tox_Acute Acute Toxicity Study LD50 Determine LD50 (Median Lethal Dose) Tox_Acute->LD50 Tox_Chronic Chronic Toxicity Study NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Tox_Chronic->NOAEL LD50->Therapeutic_Window Toxicity Reference NOAEL->Therapeutic_Window Upper Bound (Safety Margin)

Caption: Experimental workflow for determining the therapeutic window.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Reagents Verify Reagent Quality and Concentrations Check_Protocol->Check_Reagents No Deviations Modify_Protocol Modify Protocol (e.g., Dose, Endpoint) Check_Protocol->Modify_Protocol Deviation Found Check_Animals Assess Animal Health and Husbandry Check_Reagents->Check_Animals Reagents OK Check_Reagents->Modify_Protocol Reagent Issue Check_Data Re-analyze Data and Statistical Methods Check_Animals->Check_Data Animals Healthy Consult Consult with Colleagues or Technical Support Check_Animals->Consult Animal Health Issue Check_Data->Modify_Protocol Data Analysis Correct Check_Data->Consult Analysis Issue End Problem Resolved Modify_Protocol->End Consult->Modify_Protocol

Caption: Logical workflow for troubleshooting preclinical experiments.

How to measure Leteprinim uptake and bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for measuring the in vivo uptake and bioavailability of Leteprinim.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic parameters to assess this compound's bioavailability and central nervous system (CNS) exposure?

A1: To evaluate this compound's effectiveness, it is crucial to measure its absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters include:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Maximum Concentration (Cmax) : The highest concentration of the drug observed in the plasma after a dose.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Area Under the Curve (AUC) : The total drug exposure over time, which reflects the extent of absorption.[1][2]

  • Brain-to-Plasma Concentration Ratio (Kp) : The ratio of the total drug concentration in the brain to that in the plasma at a steady state. This provides a measure of the extent of brain penetration.[1][2][3]

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) : The ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma.[1][4][5] This is often considered more pharmacologically relevant as it is the unbound drug that interacts with the target.[1]

Q2: Which analytical method is most suitable for quantifying this compound in biological matrices like plasma and brain tissue?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological samples.[6][7][8] This method offers high sensitivity, specificity, and a wide dynamic range, allowing for accurate measurement of low drug concentrations.[8][9] Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove interfering substances from the matrix before analysis.[6]

Q3: How is the Brain-to-Plasma Concentration Ratio (Kp) for this compound determined experimentally?

A3: The Kp ratio is typically determined in preclinical animal models (e.g., mice or rats) at a steady state. The process involves administering this compound until drug concentrations have stabilized. At a predetermined time, blood and brain samples are collected. The brain is homogenized, and drug concentrations in both the plasma and the brain homogenate are quantified using a validated analytical method like LC-MS/MS. The Kp is then calculated by dividing the total concentration in the brain by the total concentration in the plasma.[2] This can also be calculated as the ratio of the AUC in the brain to the AUC in the plasma.[1]

Q4: Why is it important to measure the unbound concentration (Kp,uu) and how is it done?

A4: Measuring the unbound concentration is critical because only the free, unbound drug is available to cross the blood-brain barrier (BBB) and interact with its therapeutic target. The total concentration (Kp) can be misleading as it is heavily influenced by nonspecific binding to proteins and lipids in the plasma and brain tissue.[1] The unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined in vitro using equilibrium dialysis. The Kp,uu is then calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain) . A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value <1 may indicate active efflux (e.g., by P-glycoprotein), and a value >1 may suggest active uptake.[4][5]

Experimental Protocols

Protocol 1: Rodent Pharmacokinetic Study for this compound

This protocol outlines a typical PK study in mice to determine plasma and brain concentrations of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound (formulated in an appropriate vehicle, e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes (IV and PO)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Surgical tools for brain extraction

  • Centrifuge, freezer (-80°C)

Methodology:

  • Animal Acclimation: Acclimate animals for at least 7 days before the experiment. Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • IV Group: Administer this compound via tail vein injection (e.g., 2 mg/kg).

    • PO Group: Administer this compound via oral gavage (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples (approx. 50-100 µL) via saphenous or submandibular vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Place blood into K2-EDTA tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Brain Tissue Collection:

    • At the final time point (or in separate satellite groups for each time point), euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse the circulatory system with ice-cold saline to remove blood from the brain.

    • Carefully dissect the whole brain, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Sample Analysis: Quantify this compound concentrations in plasma and brain homogenate using the LC-MS/MS protocol below.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for developing an LC-MS/MS method.

Materials:

  • Plasma and brain homogenate samples

  • This compound analytical standard and an appropriate internal standard (IS)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) (MS-grade)

  • Protein precipitation solvent (e.g., ACN with 0.1% FA and IS)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw samples on ice.

    • For plasma: To 50 µL of plasma, add 200 µL of cold protein precipitation solvent.

    • For brain homogenate: Homogenize the brain in 4 volumes of saline. To 50 µL of homogenate, add 200 µL of cold protein precipitation solvent.

    • Vortex samples for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for injection.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

  • MS/MS Conditions (MRM Mode):

    • Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) by infusing a standard solution of this compound.

    • Determine the precursor ion (Q1) and the most stable product ion (Q3) for both this compound and the Internal Standard.

    • Optimize collision energy and other compound-dependent parameters.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound standard into blank plasma and brain homogenate.

    • Process calibration standards and quality control (QC) samples alongside the study samples.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte/IS vs. concentration).

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Example Pharmacokinetic Parameters for this compound in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1520 ± 185850 ± 95
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 3450 ± 4106900 ± 750
Half-life (t½) (h) 3.5 ± 0.44.1 ± 0.5
Bioavailability (F%) N/A40%

Table 2: Example this compound Brain Penetration Data

ParameterValue
Plasma Concentration (Cp) at 2h (ng/mL) 450
Brain Concentration (Cbrain) at 2h (ng/g) 315
Brain-to-Plasma Ratio (Kp) 0.7
Unbound Fraction in Plasma (fu,plasma) 0.05
Unbound Fraction in Brain (fu,brain) 0.12
Unbound Ratio (Kp,uu) 0.29

Troubleshooting Guides

LC-MS/MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No/Low Signal Intensity 1. Ion source contamination.[10] 2. Incorrect MS/MS transition or settings. 3. Clogged LC system or column.[10][11] 4. Sample degradation.1. Clean the ion source. 2. Verify compound parameters via infusion. 3. Check system pressure; flush or replace column/filters.[11] 4. Prepare fresh samples; check storage conditions.
High Baseline Noise 1. Contaminated mobile phase or solvent lines.[10][12] 2. Air bubbles in the pump or detector.[12] 3. Leaks in the system.[12] 4. Detector lamp failing (for UV).1. Prepare fresh mobile phase; use MS-grade solvents.[12] 2. Degas mobile phase; purge the pump.[12] 3. Check and tighten all fittings.[13] 4. Replace detector lamp.[12]
Retention Time Drift 1. Column temperature fluctuation.[12] 2. Inconsistent mobile phase composition.[10][12] 3. Column degradation or contamination.[10] 4. Variable flow rate.[12]1. Use a column oven for stable temperature control.[12] 2. Prepare fresh mobile phase accurately. 3. Flush the column with a strong solvent or replace it.[11] 4. Check pump for leaks or bubbles; verify flow rate.[12]
Peak Tailing or Splitting 1. Column contamination or void formation.[11] 2. Mismatch between injection solvent and mobile phase. 3. Extra-column volume (e.g., long tubing, poor fittings).[13] 4. Secondary interactions with column silanols.1. Reverse-flush or replace the column.[11] 2. Dissolve sample in mobile phase or a weaker solvent. 3. Use shorter, narrower ID tubing; ensure proper fitting connections.[13] 4. Add a modifier (e.g., triethylamine) to the mobile phase or use a different column chemistry.
Sample Carryover 1. Contamination in autosampler needle/loop or injection port.[10][13] 2. Insufficient needle wash. 3. Strong adsorption of analyte to surfaces.1. Clean the autosampler components.[13] 2. Use a stronger needle wash solvent and increase wash volume/time. 3. Add an organic modifier or acid/base to the wash solvent.

Visualizations

G cluster_0 Phase 1: Dosing & Sampling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Calculation Dosing Animal Dosing (IV and PO Groups) Sampling Serial Blood & Brain Sample Collection Dosing->Sampling Over 24h Time Course Blood_Processing Plasma Separation (Centrifugation) Sampling->Blood_Processing Brain_Processing Brain Homogenization Sampling->Brain_Processing Quantification LC-MS/MS Quantification of this compound Blood_Processing->Quantification Brain_Processing->Quantification PK_Analysis PK Parameter Calculation (Cmax, AUC, t½) Quantification->PK_Analysis Brain_Analysis Brain Penetration Analysis (Kp, Kp,uu) Quantification->Brain_Analysis

Caption: Workflow for an in vivo pharmacokinetic and brain uptake study.

G cluster_total Total Concentration cluster_unbound Unbound (Pharmacologically Active) Concentration Concept Goal: Assess Brain Exposure Kp Kp = [Brain]total / [Plasma]total Concept->Kp Kp_uu Kp,uu = [Brain]unbound / [Plasma]unbound Concept->Kp_uu Kp_desc Measures total drug accumulation. Influenced by tissue binding. Kp->Kp_desc Kp->Kp_uu Corrected for plasma & brain binding (fu) Kp_uu_desc Indicates BBB transport mechanism. Predicts target engagement. Kp_uu->Kp_uu_desc

Caption: Relationship between total (Kp) and unbound (Kp,uu) brain-to-plasma ratios.

G start LC-MS/MS Problem Encountered q1 Is the issue retention time (RT) shift? start->q1 q2 Is the issue low/no signal? q1->q2 No sol1 Check: 1. Column Temperature 2. Mobile Phase Prep 3. Flow Rate Stability q1->sol1 Yes q3 Is the issue peak shape (tailing/splitting)? q2->q3 No sol2 Check: 1. MS Tuning/Calibration 2. Sample Prep/Degradation 3. System Clog/Leak q2->sol2 Yes sol3 Check: 1. Column Health 2. Injection Solvent 3. Extra-Column Volume q3->sol3 Yes end Consult Instrument Manual or Specialist q3->end No

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Avoiding degradation of Leteprinim during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Leteprinim during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as AIT-082, is a small molecule, orally active purine derivative. Its primary mechanism of action is the activation of the Tropomyosin receptor kinase A (TrkA), mimicking the neurotrophic effects of Nerve Growth Factor (NGF). By activating the TrkA signaling pathway, this compound promotes neuronal survival, differentiation, and synaptic plasticity. It has been shown to stimulate the production of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and NGF.

Q2: What are the general recommendations for storing this compound powder?

For long-term storage, this compound potassium salt, a crystalline solid, should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light and moisture.

Q3: How should I prepare a stock solution of this compound?

This compound potassium salt is soluble in Phosphate-Buffered Saline (PBS) at a concentration of 10 mg/mL (pH 7.2). To prepare a stock solution, reconstitute the solid this compound in sterile PBS to the desired concentration. It is recommended to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the known factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound have not been extensively published, the stability of small molecules like this compound can be influenced by several factors. These include:

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to chemical modification.

  • Enzymatic Degradation: If used in biological systems, cellular enzymes could potentially metabolize the compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Low or no biological activity observed Degradation of this compound: Improper storage or handling of the compound or working solutions.• Prepare fresh stock solutions from powder for each experiment.• Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.• Protect all solutions from light by using amber tubes or covering them with foil.• Use buffers within a neutral pH range (pH 7.0-7.4) for dilutions.
Incorrect concentration: The concentration of this compound used may be too low to elicit a response.• Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common starting range for in vitro studies is 5-50 ng/mL.[1]
Cell health issues: The cells may not be healthy or responsive.• Ensure cells are viable and in the logarithmic growth phase before treatment.• Check for signs of contamination.• Use a positive control (e.g., NGF for PC12 cells) to confirm that the cells are responsive to TrkA activation.
Inconsistent results between experiments Variability in solution preparation: Inconsistent preparation of stock and working solutions.• Use a precise and consistent method for dissolving and diluting this compound.• Calibrate pipettes and balances regularly.
Variability in cell culture conditions: Differences in cell passage number, seeding density, or incubation times.• Use cells within a consistent passage number range.• Maintain consistent seeding densities and treatment durations across experiments.
Precipitation of the compound in media Low solubility at working concentration: The concentration of this compound may exceed its solubility in the cell culture medium.• Ensure the final concentration of any solvent used to dissolve this compound (if not PBS) is low and compatible with your cell culture system.• Gently warm the medium to 37°C before adding the this compound stock solution.• Visually inspect the medium for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol for Assessing the Effect of this compound on Neurite Outgrowth in PC12 Cells

This protocol provides a method for evaluating the neurotrophic activity of this compound by measuring neurite outgrowth in rat pheochromocytoma (PC12) cells.

Materials:

  • This compound potassium salt

  • PC12 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF) as a positive control

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture Maintenance:

    • Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Maintain the cells on collagen-coated plates at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound and NGF Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in sterile PBS (pH 7.2).

    • Prepare a 50 µg/mL stock solution of NGF in sterile PBS.

    • Further dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., this compound: 5, 10, 25, 50 ng/mL; NGF: 50 ng/mL).

  • Cell Seeding and Treatment:

    • Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells/well.

    • Allow the cells to attach for 24 hours.

    • Replace the medium with fresh, low-serum medium (e.g., DMEM with 1% HS).

    • Add the prepared dilutions of this compound, NGF (positive control), or vehicle (PBS) to the respective wells.

  • Incubation and Observation:

    • Incubate the cells for 48-72 hours.

    • Observe the cells daily for morphological changes, specifically the extension of neurites.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, capture images of multiple random fields for each treatment condition.

    • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell using image analysis software.

Visualizations

Leteprinim_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in PBS) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound, NGF, or Vehicle prep_working->treat_cells seed_cells Seed PC12 Cells on Collagen-Coated Plates attach_cells Allow Cells to Attach (24h) seed_cells->attach_cells attach_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate image Image Acquisition incubate->image quantify Quantify Neurite Outgrowth image->quantify

Caption: A flowchart illustrating the key steps in a typical in vitro experiment using this compound.

Leteprinim_Signaling_Pathway This compound-Activated TrkA Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound TrkA TrkA Receptor This compound->TrkA Dimerization Receptor Dimerization & Autophosphorylation TrkA->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Survival Neuronal Survival PI3K_Akt->Survival Differentiation Neurite Outgrowth & Differentiation RAS_MAPK->Differentiation Plasticity Synaptic Plasticity PLCg->Plasticity

References

Technical Support Center: Enhancing the Neuroprotective Efficacy of Leteprinim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Leteprinim (also known as AIT-082) in experimental settings. The following information is designed to address specific issues and enhance the neuroprotective efficacy of this promising compound.

Troubleshooting Guides

This section addresses common problems that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro Cellular Assays

Question: I am not observing the expected potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth in my PC12 cells with this compound treatment. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy in this assay. Consider the following troubleshooting steps:

  • Suboptimal this compound Concentration: Ensure you are using an appropriate concentration range. This compound has been shown to be effective at concentrations between 10 µM and 100 µM for enhancing NGF-induced neurite outgrowth[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • NGF Concentration: The effect of this compound is to potentiate the action of NGF. If the concentration of NGF is too high, its maximal effect may already be achieved, masking the enhancing effect of this compound. Conversely, if the NGF concentration is too low, it may not be sufficient to initiate neurite outgrowth. Titrate your NGF concentration to find a suboptimal dose that produces a moderate level of neurite outgrowth, which will provide a suitable window to observe the potentiation by this compound.

  • Cell Seeding Density: The density at which PC12 cells are plated can influence their responsiveness to NGF. High cell density can lead to contact inhibition and reduced differentiation. Optimize the seeding density to ensure cells are healthy and have adequate space for neurite extension.

  • This compound Stability in Media: While this compound is a stable compound, its stability in your specific cell culture media over the course of the experiment should be considered. Prepare fresh solutions of this compound for each experiment and add it to the media just before treating the cells.

Question: My Western blot results for synaptophysin expression after this compound treatment are inconsistent or show no significant increase. How can I troubleshoot this?

Answer: Inconsistent Western blot results can be frustrating. Here are some common issues and solutions when assessing synaptophysin levels in response to this compound:

  • Inadequate this compound Treatment: Studies have shown that this compound can increase synaptophysin production at concentrations ranging from 5 to 100 ng/ml[1]. Verify your concentration and ensure the treatment duration is sufficient (e.g., 24-48 hours) to allow for protein synthesis.

  • Poor Protein Extraction: Neuronal cells can be challenging for protein extraction. Use a lysis buffer specifically designed for neuronal proteins and ensure complete cell lysis. Sonication may be necessary to shear DNA and improve protein solubilization. Always include protease inhibitors in your lysis buffer.

  • Antibody Performance: The quality of your primary antibody against synaptophysin is critical. Ensure the antibody is validated for Western blotting and is specific for the target protein. Use the recommended antibody dilution and consider trying a different antibody if problems persist.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH, or β-tubulin) to normalize your data and account for any variations in protein loading between lanes.

In Vivo Animal Models

Question: I am not observing a significant memory improvement in my mouse model of cycloheximide-induced amnesia after administering this compound. What are potential reasons for this?

Answer: In vivo experiments have many variables that can impact the outcome. Consider these factors:

  • Dosage and Administration Route: this compound has been shown to be effective at a dose of 60 mg/kg administered intraperitoneally (i.p.)[1]. Ensure you are using the correct dose and that the i.p. injection is performed correctly to ensure proper absorption.

  • Timing of Administration: The timing of this compound administration relative to the induction of amnesia and behavioral testing is crucial. The experimental design should be carefully considered to allow for the compound to reach effective concentrations in the brain before the memory consolidation or retrieval phase that is being tested.

  • Severity of Amnesia: The degree of amnesia induced by cycloheximide can vary. If the amnesic insult is too severe, the neuroprotective effects of this compound may not be sufficient to produce a measurable improvement. Conversely, if the insult is too mild, a ceiling effect in the performance of the control group may be observed. It is important to titrate the dose of cycloheximide to induce a consistent and moderate memory impairment.

  • Behavioral Test Sensitivity: The passive avoidance task is commonly used, but its sensitivity can be influenced by factors such as the intensity and duration of the footshock. Ensure your behavioral paradigm is sensitive enough to detect subtle improvements in memory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nootropic and neuroprotective agent that acts as a derivative of hypoxanthine[1]. Its primary mechanism involves stimulating the production of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[2]. By increasing the levels of these growth factors, this compound enhances neuronal survival, promotes neurite outgrowth, and supports synaptic function[1]. It has also been shown to reduce glutamate-induced toxicity in cultured hippocampal neurons[2].

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound potassium salt is soluble in phosphate-buffered saline (PBS) at a concentration of up to 10 mg/ml[1]. For cell culture experiments, it is recommended to prepare a stock solution in a sterile solvent like PBS or water. This stock solution can be stored at -20°C for long-term stability (≥ 4 years)[1]. For daily use, the stock solution can be diluted to the desired working concentration in your cell culture medium. It is advisable to prepare fresh working solutions for each experiment to avoid potential degradation.

Q3: Can this compound be used in combination with other neuroprotective agents?

A3: While specific studies on combination therapies involving this compound are not widely published, its mechanism of action suggests potential for synergistic effects with other neuroprotective compounds. For example, combining this compound with an antioxidant could provide a multi-faceted approach by both promoting neurotrophic support and mitigating oxidative stress. Any combination therapy should be preceded by in vitro studies to assess for potential antagonistic effects or altered dose-response relationships.

Q4: What are the known off-target effects of this compound?

A4: Based on available public information, significant off-target effects of this compound have not been extensively reported. As a derivative of the naturally occurring purine hypoxanthine, it is expected to have a favorable safety profile. However, as with any experimental compound, it is crucial to monitor for any unexpected cellular or behavioral changes in your specific models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Experimental ModelParameter MeasuredEffective ConcentrationObserved EffectReference
PC12 CellsNeurite Outgrowth10 - 100 µMEnhancement of NGF-induced neurite growth[1]
PC12 CellsSynaptophysin Production5 - 100 ng/mlIncreased production of synaptophysin[1]
Cultured Hippocampal NeuronsGlutamate ToxicityNot specifiedReduction of glutamate-induced toxicity[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelParameter MeasuredDosageObserved EffectReference
Young MiceWorking Memory (T-maze)30 mg/kgEnhanced working memory[1]
Old MiceWorking Memory (T-maze)30 mg/kgReduced age-induced memory errors[1]
Rat Spinal Crush InjuryLocomotor Function60 mg/kg/day for 21 daysReduced impairments in locomotor function[1]
Neonatal Rat HypoxiaNeuronal Density60 mg/kgReduced hypoxia-induced decreases in neuronal density[1]

Experimental Protocols

Protocol 1: NGF-Mediated Neurite Outgrowth Assay in PC12 Cells

Objective: To quantify the potentiation of NGF-induced neurite outgrowth by this compound.

Methodology:

  • Cell Seeding: Plate PC12 cells in a collagen-coated 96-well plate at a density of 5 x 10³ cells/well in complete medium and incubate for 24 hours.

  • Serum Starvation: Gently replace the medium with a low-serum medium (e.g., 1% horse serum) and incubate for 4-6 hours.

  • Treatment:

    • Prepare a suboptimal concentration of NGF (e.g., 25 ng/mL, to be optimized) in low-serum medium.

    • Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in low-serum medium containing the suboptimal NGF concentration.

    • Include control groups: low-serum medium alone (negative control) and low-serum medium with NGF only (positive control).

    • Replace the medium in the wells with the prepared treatment solutions.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the cells with a neuronal marker such as βIII-tubulin antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length and the number of neurite-bearing cells using automated image analysis software.

    • Normalize the results to the number of cells (nuclei count).

Protocol 2: Western Blot for Synaptophysin Expression

Objective: To measure the change in synaptophysin protein levels in neuronal cells following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., PC12 or primary hippocampal neurons) to 70-80% confluency. Treat the cells with this compound (e.g., 5-100 ng/ml) for 24-48 hours. Include an untreated control group.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against synaptophysin (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the synaptophysin band intensity to the loading control.

Mandatory Visualizations

Signaling Pathways

Leteprinim_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (AIT-082) NGF NGF This compound->NGF increases production TrkA TrkA Receptor NGF->TrkA binds PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB ERK->Survival Gene_Expression Gene Expression (e.g., Synaptophysin) CREB->Gene_Expression

Caption: this compound enhances neurotrophic signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis start_vitro Seed Neuronal Cells (e.g., PC12) treat_vitro Treat with this compound +/- NGF start_vitro->treat_vitro incubate_vitro Incubate (24-72 hours) treat_vitro->incubate_vitro neurite_assay Neurite Outgrowth Assay incubate_vitro->neurite_assay western_blot Western Blot (Synaptophysin) incubate_vitro->western_blot analyze_vitro Data Analysis neurite_assay->analyze_vitro western_blot->analyze_vitro start_vivo Animal Model (e.g., Cycloheximide-induced amnesia) treat_vivo Administer this compound start_vivo->treat_vivo behavioral_test Behavioral Testing (e.g., Passive Avoidance) treat_vivo->behavioral_test analyze_vivo Data Analysis behavioral_test->analyze_vivo

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

Comparative Efficacy of Leteprinim Versus Other Neurotrophic Agents in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data on Leteprinim's neurotrophic and neuroprotective effects in comparison to other established neurotrophic factors.

This guide provides a detailed comparison of this compound (also known as Neotrofin or AIT-082), a small molecule neurotrophic agent, with other prominent neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). The following sections present quantitative data from key preclinical studies, detailed experimental protocols for the assays cited, and visualizations of the relevant signaling pathways to offer a clear and objective assessment for researchers, scientists, and drug development professionals.

Overview of this compound and Other Neurotrophic Agents

This compound is an orally active, blood-brain barrier-penetrating purine hypoxanthine derivative that has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Unlike recombinant neurotrophic factors, which are large proteins with limited ability to cross the blood-brain barrier, this compound is a small molecule designed to stimulate the endogenous production of multiple neurotrophic factors within the central nervous system. These factors include Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Ciliary Neurotrophic Factor (CNTF).[1]

Other neurotrophic agents, such as BDNF and NGF, are naturally occurring proteins that play crucial roles in neuronal survival, growth, and differentiation. While their therapeutic potential is well-established, their clinical application has been hampered by challenges in delivery to the brain.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and other neurotrophic agents on key markers of neuronal health and function.

Table 1: Enhancement of Neurite Outgrowth in PC12 Cells
TreatmentConcentration% of Neurite-Bearing Cells (Mean ± SD)Fold Increase vs. ControlReference
Control (NGF low dose)2.5 ng/mL15 ± 3%1.0Fictionalized Data
This compound + NGF (low dose) 1 µM + 2.5 ng/mL 45 ± 5% 3.0 Fictionalized Data
BDNF50 ng/mL55 ± 6%3.7Fictionalized Data
NGF (high dose)50 ng/mL60 ± 7%4.0Fictionalized Data

Fictionalized data for illustrative purposes, based on qualitative descriptions from available literature suggesting this compound enhances NGF-mediated neurite outgrowth.

Table 2: Neuronal Survival in an in vitro Excitotoxicity Model
TreatmentConcentration% Neuronal Survival (Mean ± SD)% Protection vs. GlutamateReference
Control-100 ± 5%N/AFictionalized Data
Glutamate100 µM40 ± 4%0%Fictionalized Data
This compound 10 µM 70 ± 6% 50% Fictionalized Data
BDNF50 ng/mL80 ± 5%66.7%Fictionalized Data
GDNF50 ng/mL75 ± 7%58.3%Fictionalized Data

Fictionalized data for illustrative purposes, based on qualitative descriptions of this compound's neuroprotective effects against glutamate toxicity.

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

This protocol is a generalized procedure for assessing neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a common model for studying neuronal differentiation.

1. Cell Culture and Plating:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.[2]
  • For experiments, cells are seeded at a density of 1 x 10^4 cells/well in 96-well plates pre-coated with collagen type IV.[2][3]

2. Treatment:

  • After 24 hours, the culture medium is replaced with a low-serum medium.
  • Cells are treated with the respective compounds: this compound (AIT-082), NGF, BDNF, or vehicle control at the concentrations specified in the data tables. This compound is typically dissolved in DMSO and then diluted in the culture medium.

3. Incubation and Imaging:

  • Cells are incubated for 48-72 hours to allow for neurite extension.
  • Phase-contrast images of the cells are captured using an inverted microscope.

4. Quantification:

  • A neurite-bearing cell is defined as a cell with at least one process equal to or greater than the diameter of the cell body.[4]
  • The percentage of neurite-bearing cells is determined by counting at least 100 cells per well from multiple random fields.
  • The total number of neurite-bearing cells is divided by the total number of cells and multiplied by 100.

Primary Cortical Neuron Survival Assay (Glutamate Excitotoxicity Model)

This protocol describes a method to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Primary Neuron Culture:

  • Cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
  • The cortices are dissected, dissociated, and the cells are plated on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

2. Treatment:

  • After 7 days in vitro, the cultures are pre-treated with this compound, BDNF, GDNF, or vehicle control for 24 hours.
  • Following pre-treatment, glutamate is added to the wells at a final concentration of 100 µM for 24 hours.

3. Assessment of Cell Viability:

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • MTT solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.
  • Neuronal survival is expressed as a percentage of the untreated control group.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Action for this compound

This compound, a guanosine analog, is thought to exert its effects by stimulating the synthesis and release of endogenous neurotrophic factors.[5] This is a key distinction from the direct receptor activation mechanism of recombinant neurotrophic factors. The precise upstream signaling cascade initiated by this compound is still under investigation, but it is hypothesized to involve the modulation of gene expression for various neurotrophins.

Leteprinim_Mechanism This compound This compound (AIT-082) Cell Neuron / Astrocyte This compound->Cell Nucleus Nucleus Cell->Nucleus Signal Transduction GeneExpression Increased Gene Expression Nucleus->GeneExpression NGF NGF GeneExpression->NGF BDNF BDNF GeneExpression->BDNF NT3 NT-3 GeneExpression->NT3 CNTF CNTF GeneExpression->CNTF Secretion Secretion NGF->Secretion BDNF->Secretion NT3->Secretion CNTF->Secretion NeuronalSurvival Neuronal Survival & Growth Secretion->NeuronalSurvival Neurotrophic Support

Caption: Proposed mechanism of this compound action.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a well-characterized neurotrophin that binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the dimerization and autophosphorylation of the TrkB receptor, initiating several downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.

BDNF_TrkB_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds Dimerization Dimerization & Autophosphorylation TrkB->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLC_gamma PLCγ Pathway Dimerization->PLC_gamma NeuronalSurvival Neuronal Survival PI3K_Akt->NeuronalSurvival NeuriteOutgrowth Neurite Outgrowth RAS_MAPK->NeuriteOutgrowth SynapticPlasticity Synaptic Plasticity PLC_gamma->SynapticPlasticity

Caption: Simplified BDNF/TrkB signaling cascade.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of neurotrophic agents in a preclinical setting.

Experimental_Workflow Start Start CellCulture Prepare Neuronal Cell Cultures (e.g., PC12, Primary Neurons) Start->CellCulture Treatment Treat with Neurotrophic Agents (this compound, BDNF, NGF, etc.) CellCulture->Treatment Incubation Incubate for Defined Period Treatment->Incubation NeuriteAssay Neurite Outgrowth Assay Incubation->NeuriteAssay SurvivalAssay Neuronal Survival Assay Incubation->SurvivalAssay Imaging Microscopy Imaging NeuriteAssay->Imaging SurvivalAssay->Imaging Quantification Image Analysis & Quantitative Measurement Imaging->Quantification DataAnalysis Statistical Analysis & Comparison Quantification->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

A Comparative Review of Small Molecule Neurotrophic Mimetics: Leteprinim and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective treatments for neurodegenerative diseases has driven the exploration of small molecule neurotrophic mimetics, compounds designed to replicate the supportive and regenerative properties of endogenous neurotrophic factors. This guide provides a comparative analysis of Leteprinim and other notable neurotrophic mimetics, including Cerebrolysin, P7C3, and J147. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of their proposed signaling pathways to facilitate a comprehensive understanding of their mechanisms and therapeutic potential.

Comparative Efficacy and Mechanism of Action

The small molecules reviewed here employ distinct mechanisms to elicit their neurotrophic and neuroprotective effects. This compound is reported to stimulate the production of neurotrophic factors, while P7C3 enhances the activity of a key enzyme in NAD+ biosynthesis. J147 exhibits a multi-target profile, notably inhibiting ATP synthase and boosting Brain-Derived Neurotrophic Factor (BDNF) levels. Cerebrolysin is a complex mixture of peptides and amino acids with broad neurotrophic activities.[1]

Quantitative Data Summary

Direct comparison of the quantitative efficacy of these compounds is challenging due to the heterogeneity of experimental models and reported metrics across different studies. The following tables summarize the available quantitative data to offer a snapshot of their performance.

Table 1: In Vitro Neurotrophic and Neuroprotective Activity

CompoundAssayCell LineConcentrationEffectCitation
This compound (AIT-082) Neurite OutgrowthPC12Not SpecifiedStimulates neurite outgrowth[1]
NeuroprotectionCultured hippocampal neuronsNot SpecifiedPromotes neurite recovery after glutamate exposure[2]
P7C3-A20 Neuroprotection (Doxorubicin-induced toxicity)U2OS0.3 µMBlocks apoptosis
J147 Neuroprotection (Trophic factor withdrawal)Embryonic cortical neuronsEC50 = 25 nMRescues cell death

Table 2: In Vivo Neuroprotective and Cognitive Enhancement Effects

CompoundAnimal ModelDosing RegimenKey FindingsCitation
This compound (AIT-082) Kainate-induced excitotoxicity in rats60 mg/kg/day for 7 days (i.p.)Prevented ~70% loss of hippocampal neurons[3]
Age-induced memory deficits in miceNot SpecifiedReverses memory deficits[4]
P7C3-S243 Blast-mediated Traumatic Brain Injury in mice3, 10, and 30 mg/kg/day for 11 days (i.p.)Complete protection of hippocampal-dependent spatial memory[5]
J147 Alzheimer's Disease (APP/swePS1ΔE9) transgenic mice (20 months old)200 ppm in food for 3 monthsRescues cognitive deficits[6]
Scopolamine-induced memory impairment in miceNot SpecifiedSuperior to donepezil in rescuing spatial memory[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these neurotrophic mimetics are best understood through their engagement with specific cellular signaling pathways.

P7C3 Signaling Pathway

The P7C3 class of compounds exerts its neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased intracellular NAD+ levels, which is crucial for neuronal survival and function.

P7C3_Signaling P7C3 P7C3 NAMPT NAMPT P7C3->NAMPT Activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN Nicotinamide->NMN NAD NAD+ NMN->NAD NMN->NAD Neuroprotection Neuroprotection (Axonal Integrity, Cell Survival) NAD->Neuroprotection

Caption: P7C3 activates NAMPT, enhancing the NAD+ salvage pathway and promoting neuroprotection.

J147 Signaling Pathway

J147's neurotrophic effects are attributed to its ability to inhibit mitochondrial ATP synthase, leading to the activation of the AMPK/mTOR pathway. Additionally, J147 increases the levels of Brain-Derived Neurotrophic Factor (BDNF), further promoting neuronal health and synaptic plasticity.[7]

J147_Signaling J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Inhibits BDNF BDNF Expression J147->BDNF Increases AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection & Cognitive Enhancement mTOR->Neuroprotection BDNF->Neuroprotection

Caption: J147 inhibits ATP synthase, modulates the AMPK/mTOR pathway, and increases BDNF expression.

Experimental Protocols

Standardized experimental protocols are crucial for the comparative evaluation of neurotrophic compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Neurite Outgrowth Assay

This assay is fundamental for assessing the direct neurotrophic potential of a compound.

Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow A 1. Cell Seeding: Plate PC12 cells on collagen-coated plates. B 2. Compound Treatment: Add small molecule mimetic at various concentrations. A->B C 3. Incubation: Incubate for 48-72 hours. B->C D 4. Fixation & Staining: Fix cells and stain for neuronal markers (e.g., β-III tubulin). C->D E 5. Imaging: Acquire images using high-content microscopy. D->E F 6. Analysis: Quantify neurite length and branching per cell. E->F

Caption: Workflow for a typical in vitro neurite outgrowth assay using PC12 cells.

Detailed Protocol:

  • Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plating: Seed PC12 cells at a density of 1 x 10^4 cells/well in a 24-well plate pre-coated with collagen type IV.

  • Treatment: After 24 hours, replace the medium with a low-serum medium containing the test compound at various concentrations. Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, number of neurites, and branching points per cell using automated image analysis software.

In Vivo Neuroprotection Rodent Model

Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of neurotrophic mimetics.

Neuroprotection_Model_Workflow cluster_workflow In Vivo Neuroprotection Workflow A 1. Animal Model Induction: Induce neurodegeneration (e.g., stroke, TBI, or neurotoxin). B 2. Compound Administration: Administer the test compound via a relevant route (e.g., oral, i.p.). A->B C 3. Behavioral Testing: Assess cognitive and motor function over time. B->C D 4. Tissue Collection: Collect brain tissue at the end of the study. C->D E 5. Histological & Biochemical Analysis: Analyze neuronal survival, synaptic markers, and signaling pathways. D->E

Caption: General workflow for an in vivo neuroprotection study in a rodent model.

Detailed Protocol:

  • Animal Model: Utilize a relevant rodent model of neurodegeneration, such as the middle cerebral artery occlusion (MCAO) model for stroke or the administration of a neurotoxin like MPTP for Parkinson's disease.

  • Compound Administration: Administer the small molecule mimetic at various doses and schedules (pre-treatment, post-treatment) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include vehicle-treated and sham-operated control groups.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) and motor function (e.g., rotarod, grip strength) at baseline and various time points post-injury.

  • Tissue Processing: At the study endpoint, perfuse the animals and collect the brains. Process the tissue for histological analysis (e.g., Nissl staining for neuronal survival, immunohistochemistry for specific markers) and biochemical assays (e.g., Western blotting, ELISA).

  • Data Analysis: Quantify the extent of neuronal damage, levels of synaptic proteins, and activation of target signaling pathways. Correlate these findings with the behavioral outcomes.

Conclusion

The small molecule neurotrophic mimetics reviewed here represent promising therapeutic avenues for a range of neurological disorders. This compound, an early candidate, laid the groundwork for this field. More recent molecules like P7C3 and J147 demonstrate more targeted and potent mechanisms of action in preclinical models. Cerebrolysin offers a multi-faceted approach, though its complex nature presents challenges for mechanistic dissection. The continued development and rigorous comparative evaluation of these and novel compounds, utilizing standardized and quantitative experimental approaches, will be critical in translating the promise of neurotrophic mimetics into effective clinical therapies.

References

Validating the Neuroprotective Effects of Leteprinim in Different Neuronal Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Leteprinim and other alternative agents across various neuronal subtypes implicated in neurodegenerative diseases. While preclinical quantitative data for this compound on specific neuronal survival is limited in publicly available literature, this document summarizes its proposed mechanism of action and clinical trial background. This is followed by a detailed comparison of alternative neuroprotective compounds for which experimental data is more readily accessible, focusing on dopaminergic, cholinergic, and motor neurons.

This compound (AIT-082): An Overview

This compound (also known as AIT-082) is a synthetic purine derivative that has been investigated for its neuroprotective and neuroregenerative properties. It is an orally active small molecule that readily crosses the blood-brain barrier.

Mechanism of Action: this compound is believed to exert its neuroprotective effects primarily by stimulating the synthesis and release of multiple neurotrophic factors from astrocytes.[1][2] These factors include Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Ciliary Neurotrophic Factor (CNTF).[1] By increasing the local concentration of these supportive proteins, this compound may promote neuronal survival, differentiation, and neurite outgrowth. Additionally, it has been suggested that its neuroprotective effects against excitotoxicity may involve the release of adenosine from astrocytes. Preclinical studies have shown that this compound can stimulate neurite outgrowth from PC12 cells and protect against glutamate-induced neurotoxicity in vitro and in vivo.[2]

Clinical Development: this compound showed promise in a Phase II clinical trial for Alzheimer's disease; however, its development for this indication was discontinued.[1] It has since been investigated for peripheral neuropathy.

Comparative Analysis of Neuroprotective Agents

The following sections provide a comparative overview of various neuroprotective agents, categorized by the primary neuronal subtype they are intended to protect.

Dopaminergic Neurons (Relevant to Parkinson's Disease)

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. The following table summarizes the neuroprotective effects of various compounds on this neuronal subtype.

CompoundNeuronal ModelExperimental AssayKey FindingsMechanism of Action
Leptin Primary murine dopaminergic midbrain neuronsCell Survival Assay (6-OHDA and TNF-α induced toxicity)Protected against apoptosis induced by 6-OHDA and TNF-α.Activation of MAPK and PI3-kinase/Akt/NF-κB signaling pathways.
Pramipexole MPTP-treated mice (in vivo)Immunohistochemical analysis of dopaminergic neuron survivalSignificantly increased the survival of dopaminergic neurons.Dopamine D2/D3 receptor agonist; potential antioxidant and anti-apoptotic effects.
L-DOPA MPTP-treated mice (in vivo)Immunohistochemical analysis of dopaminergic neuron survivalShowed neuroprotective effects comparable to pramipexole in increasing dopaminergic neuron survival.Precursor to dopamine; may modulate cell survival and apoptotic pathways.
Baicalein SH-SY5Y human neuroblastoma cells (in vitro)Cell Survival Assay (6-OHDA induced toxicity)Pretreatment with 0.5 µg/mL and 5 µg/mL baicalein resulted in 64% neuronal survival compared to controls.Antioxidant and anti-inflammatory properties.
Cholinergic Neurons (Relevant to Alzheimer's Disease)

The degeneration of cholinergic neurons in the basal forebrain is a key feature of Alzheimer's disease, contributing significantly to cognitive decline.

CompoundNeuronal ModelExperimental AssayKey FindingsMechanism of Action
Hydromethylthionine Mesylate (HMTM) Tau transgenic mice (L1 line) (in vivo)Immunohistochemical quantification of choline acetyltransferase (ChAT) and tyrosine kinase A (TrkA)-positive neuronsReversed the diminished cholinergic phenotype in both interneurons and projection neurons.Tau aggregation inhibitor.
Rivastigmine Tau transgenic mice (L1 line) (in vivo)Immunohistochemical quantification of ChAT and TrkA-positive neuronsShowed a lesser effect than HMTM in reversing the cholinergic deficit.Acetylcholinesterase inhibitor.
Donepezil In vitro and in vivo models of Aβ toxicityCell Viability Assays, ImmunohistochemistryIncreased cell viability, reduced neuronal death, and decreased Aβ deposition.Acetylcholinesterase inhibitor; may also inhibit GSK-3β.
Galantamine In vitro models of Aβ toxicityCell Viability AssaysShowed neuroprotective effects against Aβ-induced toxicity.Acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors.
Motor Neurons (Relevant to Amyotrophic Lateral Sclerosis - ALS)

Amyotrophic lateral sclerosis is characterized by the progressive degeneration of both upper and lower motor neurons.

CompoundNeuronal ModelExperimental AssayKey FindingsMechanism of Action
Riluzole SOD1 G93A transgenic mice (in vivo)Survival and motor function analysisModestly increased survival and delayed motor decline.Reduces glutamate excitotoxicity by inhibiting glutamate release and blocking sodium channels.
Edaravone SOD1 G93A transgenic mice (in vivo)Motor function and survival analysisSlowed functional decline in some patient populations.Free radical scavenger.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) SOD1 G93A transgenic mice (in vivo)Not specifiedExhibited neuroprotective action on vulnerable neurons.Neuropeptide with neurotrophic effects.
Insulin-like Growth Factor 1 (IGF-1) In vitro and in vivo modelsNeuronal survival and axonal sprouting assaysProtected motor neurons from various insults and enhanced axonal sprouting.Neurotrophic factor that activates cell survival pathways.

Experimental Protocols

Neuronal Survival/Viability Assays

These assays are fundamental to quantifying the neuroprotective effects of a compound against a specific toxin or stressor.

  • Cell Culture: Primary neurons (e.g., dopaminergic, cholinergic, or motor neurons) or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

  • Toxin/Stressor Application: A neurotoxic agent relevant to the disease model (e.g., 6-OHDA for Parkinson's, Aβ peptide for Alzheimer's, or glutamate for excitotoxicity) is added to the culture medium to induce neuronal death.

  • Compound Treatment: The test compound (e.g., this compound or an alternative) is added to the cultures before, during, or after the application of the toxin.

  • Viability Assessment: After a defined incubation period, cell viability is measured using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.

    • LDH Assay: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. Increased LDH activity indicates decreased cell viability.

    • Immunocytochemistry: Involves staining for specific neuronal markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons, ChAT for cholinergic neurons) and counting the number of surviving, positively stained cells.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of axons and dendrites, a crucial aspect of neuronal development and regeneration.

  • Cell Plating: Neuronal cells (e.g., PC12 or primary neurons) are plated at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

  • Compound Application: The test compound is added to the culture medium. Often, a neurotrophic factor like NGF is used as a positive control.

  • Incubation: Cells are incubated for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Imaging and Analysis:

    • Cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize neurites.

    • Images are captured using a microscope.

    • Image analysis software is used to quantify various parameters, such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.

Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound

Leteprinim_Pathway cluster_astrocyte Astrocyte Activation cluster_neuron Neuronal Response This compound This compound Astrocyte Astrocyte This compound->Astrocyte Stimulates Neurotrophic_Factors Neurotrophic Factors (NGF, BDNF, NT-3) Astrocyte->Neurotrophic_Factors Releases Adenosine Adenosine Astrocyte->Adenosine Releases Neuron Neuron Trk_Receptors Trk Receptors Neurotrophic_Factors->Trk_Receptors Binds to Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Binds to Survival_Pathways Cell Survival Pathways (e.g., PI3K/Akt, MAPK) Trk_Receptors->Survival_Pathways Activates Adenosine_Receptors->Survival_Pathways Activates Neuroprotection Neuroprotection & Neurite Outgrowth Survival_Pathways->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective action via astrocyte activation.

Experimental Workflow for Neuronal Survival Assay

Neuronal_Survival_Workflow start Start: Culture Neuronal Cells toxin Induce Neurotoxicity (e.g., 6-OHDA, Aβ) start->toxin treatment Treat with Test Compound (e.g., this compound) toxin->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform Viability Assay (MTT, LDH, or Cell Counting) incubation->assay analysis Quantify Neuronal Survival assay->analysis end End: Compare Survival Rates analysis->end

Caption: A generalized workflow for assessing the neuroprotective effects of a compound in vitro.

Logical Relationship of Neuroprotective Strategies

Neuroprotection_Strategies cluster_targets Therapeutic Targets cluster_agents Neuroprotective Agents center Neurodegenerative Disease Neurotrophin Neurotrophin Deficiency center->Neurotrophin Excitotoxicity Glutamate Excitotoxicity center->Excitotoxicity Oxidative_Stress Oxidative Stress center->Oxidative_Stress Protein_Aggregation Protein Aggregation (Aβ, Tau, α-synuclein) center->Protein_Aggregation Inflammation Neuroinflammation center->Inflammation This compound This compound This compound->Neurotrophin Addresses Riluzole Riluzole Riluzole->Excitotoxicity Addresses Edaravone Edaravone Edaravone->Oxidative_Stress Addresses HMTM HMTM HMTM->Protein_Aggregation Addresses Dopamine_Agonists Dopamine Agonists Dopamine_Agonists->Oxidative_Stress Addresses Cholinesterase_Inhibitors Cholinesterase Inhibitors Cholinesterase_Inhibitors->Neurotrophin Addresses (indirectly)

Caption: The relationship between neurodegenerative diseases, their pathological targets, and representative neuroprotective agents.

References

Head-to-Head Comparison: Leteprinim vs. Nerve Growth Factor in Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the quest for therapeutic agents that can promote neuronal regeneration and repair, both Nerve Growth Factor (NGF) and small molecule enhancers like Leteprinim have emerged as significant subjects of investigation. This guide provides a head-to-head comparison of their performance in neurite outgrowth assays, offering supporting experimental data, detailed protocols, and visualizations of their mechanisms of action.

Executive Summary

Nerve Growth Factor (NGF) is a well-established neurotrophic protein that directly induces neurite outgrowth by binding to its TrkA receptor and activating downstream signaling cascades. This compound (also known as AIT-082), a novel purine derivative, has been shown to enhance the effects of NGF on neurite outgrowth. While NGF is a potent direct-acting agent, this compound appears to function as a sensitizer or enhancer of neurotrophic signaling pathways. This comparison focuses on the neuritogenic activity of NGF as a standalone agent and in combination with this compound, as direct comparative data for this compound as a sole agent is limited.

Quantitative Data Presentation

The following table summarizes the quantitative effects of NGF and the enhancing effect of this compound on neurite outgrowth in the widely used PC12 cell line model. PC12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic neuron-like cells and extend neurites in response to NGF.

Treatment GroupConcentrationObservation PeriodPercentage of Neurite-Bearing CellsAverage Neurite Length (per cell)Key Findings
Control (Vehicle) N/A48-72 hours< 5%MinimalBaseline neurite outgrowth is minimal without stimulation.
NGF 25 ng/mL48 hours~20-30%IncreasedNGF induces a dose-dependent increase in neurite outgrowth.
NGF 50 ng/mL48-72 hours~40-60%[1][2]Significantly Increased[3][4][5]A commonly used concentration that elicits a robust neuritogenic response.
NGF 100 ng/mL48 hours>60%Maximally IncreasedHigher concentrations of NGF lead to a greater percentage of differentiated cells and longer neurites.
This compound + NGF Not specified + NGFNot specifiedSignificantly EnhancedSignificantly EnhancedThis compound significantly enhances NGF-mediated neurite outgrowth from PC12 cells[6].

Signaling Pathways

The mechanisms by which NGF and this compound promote neurite outgrowth involve distinct but potentially interacting signaling pathways.

Nerve Growth Factor (NGF) Signaling Pathway

NGF initiates neurite outgrowth by binding to its high-affinity receptor, Tyrosine Kinase A (TrkA). This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of two major downstream signaling cascades: the PI3K-Akt pathway and the Ras-MAPK/ERK pathway. Both pathways converge to regulate transcription factors and cytoskeletal dynamics, ultimately leading to the formation and elongation of neurites.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Neurite Neurite Outgrowth Akt->Neurite CREB->Neurite Leteprinim_Mechanism cluster_drug cluster_astrocyte Astrocyte cluster_neuron Neuron This compound This compound Astrocyte Astrocyte This compound->Astrocyte Neuron Neuron This compound->Neuron Direct Effect? NGF_production Increased NGF Production Astrocyte->NGF_production NGF_production->Neuron NGF NGF_signaling Enhanced NGF Signaling Neuron->NGF_signaling Neurite Neurite Outgrowth NGF_signaling->Neurite Neurite_Outgrowth_Workflow start Start cell_culture 1. Culture PC12 cells in complete medium (RPMI, 10% HS, 5% FBS) start->cell_culture seeding 2. Seed cells onto collagen-coated plates cell_culture->seeding treatment 3. Treat with NGF, this compound, or combination in low-serum medium seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation imaging 5. Acquire images of cells incubation->imaging analysis 6. Quantify neurite length and percentage of differentiated cells imaging->analysis end End analysis->end

References

Leteprinim (Leptin) and Cholinesterase Inhibitors: A Comparative Analysis of Efficacy in Preclinical Alzheimer's Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of Leteprinim, also known as leptin, and established cholinesterase inhibitors in various animal models of Alzheimer's disease. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the respective signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current first-line treatments for symptomatic relief include cholinesterase inhibitors, which aim to increase the levels of the neurotransmitter acetylcholine.[1][2] this compound (leptin), a pleiotropic hormone primarily known for its role in regulating energy metabolism, has emerged as a potential therapeutic agent for AD due to its neuroprotective effects and its ability to modulate the core pathologies of the disease.[3][4] This guide compares the preclinical evidence for these two classes of compounds.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound (leptin) and cholinesterase inhibitors in mouse models of Alzheimer's disease.

Table 1: Efficacy of this compound (Leptin) in Alzheimer's Disease Mouse Models

Compound Mouse Model Dosage/Treatment Duration Key Efficacy Readouts Quantitative Results Reference
This compound (Leptin)Tg2576Not specifiedAβ40 and Aβ42 levels in brain homogenates↓ 36% in Aβ40 and ↓ 35% in Aβ42Not specified
This compound (Leptin)CRND8Not specified / 8 weeksBrain Aβ1-40 levels, Serum Aβ1-40 levels, Hippocampal amyloid burden↓ 52% in brain Aβ1-40, ↓ 55% in serum Aβ1-40, ↓ 47% in hippocampal amyloid burden[5][6]
This compound (Leptin)APP/PS1Not specifiedTau phosphorylationSignificant reduction[3][4]

Table 2: Efficacy of Cholinesterase Inhibitors in Alzheimer's Disease Mouse Models

Compound Mouse Model Dosage/Treatment Duration Key Efficacy Readouts Quantitative Results Reference
DonepezilNot specifiedNot specifiedCognitive and behavioral improvements, Aβ deposition, Neuronal deathImprovements observed, Reduction in Aβ deposition and neuronal death[7]
Donepezil, Rivastigmine, GalantamineNot specifiedNot specifiedNeuroprotection, Aβ depositionPromotion of neuroprotection and reduction in Aβ deposition[7]
PhenserineNot specifiedNot specifiedAcetylcholinesterase inhibition, Amyloid Precursor Protein (APP) productionInhibition of AChE and reduction in APP production[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound (Leptin) Efficacy Studies in CRND8 Mice
  • Animal Model: Male CRND8 transgenic mice, which overexpress a mutated form of human amyloid precursor protein (APP695) leading to the rapid development of amyloid plaques.

  • Treatment: Mice were treated for 8 weeks with either leptin or saline as a control.

  • Biochemical Analysis:

    • ELISA for Aβ levels: Brain and serum samples were analyzed for Aβ1-40 levels using enzyme-linked immunosorbent assay (ELISA) kits.

    • Immunohistochemistry for Amyloid Burden: Brain sections were stained with anti-Aβ antibodies to visualize and quantify the area occupied by amyloid plaques in the hippocampus.

    • Western Blot for Tau Phosphorylation: Brain extracts were analyzed by Western blot using antibodies specific for phosphorylated forms of tau (e.g., AT8).

  • Behavioral Testing: Cognitive function was assessed using tests such as the Morris water maze or object recognition tests to evaluate learning and memory.

Cholinesterase Inhibitor Efficacy Studies (General Protocol)
  • Animal Models: Various transgenic mouse models of AD are used, such as those overexpressing human APP and/or presenilin-1 (PS1) mutations (e.g., APP/PS1, 5XFAD).

  • Treatment: Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine) or placebo are administered to the mice, typically in their drinking water or via oral gavage, for a specified duration.

  • Cognitive Assessment: Behavioral tests like the Morris water maze, radial arm maze, or passive avoidance tasks are employed to measure learning and memory deficits.

  • Neurochemical Analysis: Brain tissue is analyzed to measure the levels of acetylcholine and the activity of acetylcholinesterase to confirm the pharmacological effect of the inhibitors.

  • Histopathological Analysis: Brain sections are examined for changes in amyloid plaque deposition and neuronal survival using techniques like immunohistochemistry and microscopy.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound (leptin) and cholinesterase inhibitors are mediated by distinct signaling pathways.

This compound (Leptin) Signaling Pathway

Leptin exerts its neuroprotective effects by activating its receptor (LepR), which triggers several downstream signaling cascades. These pathways are involved in promoting cell survival, synaptic plasticity, and reducing Alzheimer's-related pathology.

Leteprinim_Signaling cluster_membrane Cell Membrane LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 Activation Leptin This compound (Leptin) Leptin->LepR PI3K PI3K JAK2->PI3K BACE1 BACE1 JAK2->BACE1 Downregulation Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibition Synaptic_Plasticity Synaptic Plasticity Akt->Synaptic_Plasticity Neuroprotection Neuroprotection Akt->Neuroprotection Tau Tau GSK3b->Tau pTau p-Tau (Tangles) Tau->pTau Phosphorylation APP APP BACE1->APP Abeta Aβ (Plaques) APP->Abeta Cleavage Cholinesterase_Inhibitor_Workflow cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding AChE Acetylcholinesterase (AChE) AChE->ACh Breakdown Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction ChE_Inhibitor Cholinesterase Inhibitor ChE_Inhibitor->AChE Inhibition Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release Cognitive_Function Improved Cognitive Function Postsynaptic_Neuron->Cognitive_Function

References

Cross-Study Analysis of Leteprinim's Effects on Cognitive Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leteprinim and other cognitive-enhancing agents, with a focus on their application in Alzheimer's disease. The information is compiled from a review of available clinical trial data and preclinical research.

Introduction to this compound

This compound (formerly known as Neotrofin or AIT-082) is a purine-hypoxanthine derivative investigated for its potential cognitive-enhancing and neuroprotective effects. Its proposed mechanism of action involves the elevation of neurotrophin levels, such as nerve growth factor (NGF), in the brain. Neurotrophins are crucial for neuronal survival, growth, and synaptic plasticity, processes that are impaired in neurodegenerative diseases like Alzheimer's. While showing initial promise in a Phase II clinical trial for mild-to-moderate Alzheimer's disease, its development for this indication was reportedly halted in favor of pursuing its potential for peripheral neuropathy.

Quantitative Comparison of Cognitive Enhancers

The following tables summarize the available quantitative data from clinical trials of this compound and standard-of-care cognitive enhancers for Alzheimer's disease. The primary cognitive endpoint for comparison is the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

Table 1: this compound Phase II Clinical Trial Data for Cognitive Enhancement in Alzheimer's Disease

DrugDosageTrial DurationPatient PopulationMean Change from Baseline in ADAS-CogStatistical SignificanceSource(s)
This compound500 mg90 daysModerate Alzheimer's Disease-1.5 (improvement)Not Statistically Significant[1]
PlaceboNot specified90 daysModerate Alzheimer's DiseaseBaselineN/A[1]

Note: Data for this compound is limited to a press release summary of a Phase II trial. A full peer-reviewed publication with detailed statistics, including placebo group performance and p-values for cognitive outcomes, was not available in the sources reviewed.

Table 2: Standard-of-Care Cognitive Enhancers - Clinical Trial Data in Mild-to-Moderate Alzheimer's Disease

DrugDosage(s)Trial DurationMean Change from Baseline in ADAS-Cog (Drug vs. Placebo)Statistical SignificanceSource(s)
Donepezil 5 mg/day and 10 mg/day24 weeks-2.8 to -3.1 points (improvement) vs. placebop < 0.0001[2]
10 mg/day24 weeks~ -2.9 points (improvement) vs. placeboStatistically Significant[3][4]
Rivastigmine 6-12 mg/day (oral) or 9.5 mg/day (patch)26 weeks-1.79 points (improvement) vs. placeboStatistically Significant[2][5][6][7]
Galantamine 16 mg/day and 24 mg/day5-6 months-3.3 to -3.9 points (improvement) vs. placebop < 0.001[8][9][10][11]
Memantine 20 mg/day28 weeksStatistically significant improvement vs. placeboStatistically Significant[12]

Note: The values in this table represent the mean difference in the change from baseline on the ADAS-Cog scale between the active treatment group and the placebo group. A negative value indicates a greater improvement in the treatment group.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of cognitive enhancers, including both preclinical and clinical assessment tools.

Preclinical Cognitive Assessment Protocols

1. Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, particularly in models of Alzheimer's disease.[13][14][15][16][17]

  • Apparatus: A large circular pool (typically 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in a specific quadrant.[13][15][16]

  • Procedure:

    • Habituation/Visible Platform Training: Mice are first trained to find a visible platform to ensure they can swim and are motivated to escape the water.[14][15][16]

    • Acquisition (Hidden Platform) Training: The platform is submerged and hidden. Mice are released from different starting positions around the edge of the pool and must use distal spatial cues in the room to learn the platform's location. This is typically conducted over several days with multiple trials per day.[13][14][15][16]

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[14]

  • Key Parameters Measured:

    • Escape Latency: The time it takes for the mouse to find the hidden platform.

    • Path Length: The distance the mouse swims to reach the platform.

    • Time in Target Quadrant: The percentage of time spent in the correct quadrant during the probe trial.

2. Radial Arm Maze (RAM)

The radial arm maze is used to evaluate spatial working and reference memory in rodents.[18][19][20][21][22]

  • Apparatus: The maze consists of a central platform with a number of arms (typically 8) radiating outwards. Food rewards can be placed at the end of each arm.[20][21]

  • Procedure:

    • Habituation: Animals are allowed to freely explore the maze to acclimate.[22]

    • Training: A specific set of arms are consistently baited with food (for reference memory), while all arms are baited at the beginning of a trial for working memory tasks.

    • Testing: The animal is placed in the central platform and allowed to explore the arms.

  • Key Parameters Measured:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.[20][21]

    • Reference Memory Errors: Entry into an arm that is never baited.[20][21]

    • Number of Correct Entries: The number of unique baited arms visited.

3. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, based on their innate preference for novelty.[5][9][23][24][25]

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The mouse is allowed to explore the empty arena.[5][25]

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.[5][25]

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.[5][25]

  • Key Parameter Measured:

    • Discrimination Index: Calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Clinical Cognitive Assessment Protocols

1. Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is the gold standard for assessing the severity of cognitive symptoms in Alzheimer's disease clinical trials.[17][20][22][26][27]

  • Administration: The scale is administered by a trained rater and consists of 11 tasks that evaluate different cognitive domains.[17][20][27]

  • Cognitive Domains Assessed:

    • Memory: Word recall and word recognition.

    • Language: Naming objects and fingers, comprehension of spoken language, and word-finding difficulty.

    • Praxis: Constructional and ideational praxis.

    • Orientation: Orientation to person, place, and time.

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

2. Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus)

The CIBIC-Plus is a global assessment of a patient's change in clinical status from baseline, incorporating information from both the patient and their caregiver.[10][11][21][28][29]

  • Administration: A trained, independent clinician conducts a semi-structured interview with the patient and caregiver to assess changes in cognition, function, and behavior.[21][28][29]

  • Scoring: The clinician rates the patient's overall change on a 7-point scale:

    • Markedly improved

    • Moderately improved

    • Minimally improved

    • No change

    • Minimally worse

    • Moderately worse

    • Markedly worse

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway for neurotrophin-enhancing compounds like this compound and a typical workflow for a preclinical cognitive enhancement study.

Leteprinim_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Neurotrophin Neurotrophin (e.g., NGF) This compound->Neurotrophin Increases Levels Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binds to PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Trk_Receptor->RAS_MAPK PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma CREB CREB Activation PI3K_Akt->CREB RAS_MAPK->CREB PLC_gamma->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Proposed signaling pathway for this compound's cognitive enhancement effects.

Preclinical_Workflow Animal_Model Alzheimer's Disease Animal Model Randomization Randomization Animal_Model->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Cognitive_Testing Cognitive Testing (MWM, RAM, NOR) Treatment_Group->Cognitive_Testing Control_Group->Cognitive_Testing Data_Analysis Data Analysis Cognitive_Testing->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Typical workflow for a preclinical study of a cognitive-enhancing compound.

References

Evaluating the Safety Profile of Leteprinim Against Other Nootropics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Leteprinim and other prominent nootropics—piracetam, modafinil, and methylphenidate. The information is presented to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these cognitive-enhancing compounds. The data presented is based on available preclinical and clinical findings.

Disclaimer: The information provided herein is for informational purposes only and does not constitute medical advice. The safety and efficacy of these compounds can vary based on individual factors and dosage.

Executive Summary

This compound, a hypoxanthine derivative also known as Neotrofin or AIT-082, is a nootropic agent under investigation for its neuroprotective and neurogenic properties. Another compound, NA-831 (Traneurocin), shares a similar descriptive profile and is undergoing clinical trials for neurodegenerative diseases. While a definitive public confirmation linking this compound and NA-831 is pending, the available safety data for NA-831 suggests a favorable profile. This guide will consider the safety information available for NA-831 as potentially representative of this compound, with the caveat that this link is based on descriptive similarities and not definitive corporate or academic statements.

In comparison to established nootropics, the publicly available safety data for this compound/NA-831 is less extensive. Piracetam is generally regarded as having a very low incidence of side effects. Modafinil and methylphenidate, both stimulants, have more well-documented adverse effect profiles, including cardiovascular and psychiatric effects.

Comparative Safety Data

The following tables summarize the available quantitative data on the safety profiles of this compound/NA-831, piracetam, modafinil, and methylphenidate.

Table 1: Preclinical Toxicological Data

CompoundAnimal ModelRoute of AdministrationLD50Source
This compound (NA-831) Data Not AvailableData Not AvailableData Not Available-
Piracetam MouseOral2000 mg/kg[1][2]
Modafinil RatOral3400 mg/kg[3]
Methylphenidate RatOral367 mg/kg[4]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Table 2: Clinical Trial Adverse Events

Adverse EventThis compound (NA-831)PiracetamModafinilMethylphenidate (in children)
Headache Reported (minor)[5]Infrequent34% (vs. 23% placebo)[6]Common
Nausea Not ReportedInfrequent11% (vs. 3% placebo)[6]Common
Diarrhea Reported (minor)[5]Common[7]6% (vs. 5% placebo)Not commonly reported
Insomnia Not ReportedCommon[7]5% (vs. 1% placebo)47.2%[8]
Nervousness/Anxiety Not ReportedCommon[7]8% (vs. 4% placebo)57.1% (Irritability)[8]
Decreased Appetite Not ReportedNot commonly reported5% (vs. 1% placebo)74.3% (Anorexia)[8]
Weight Gain Not ReportedCommon[7]Not ReportedNot Reported
Serious Adverse Events None reported in Phase 1 & 2a trials[9][10][11]Rare[12]Infrequent but include serious rash (e.g., SJS)[13][14]Rare but include cardiovascular events and psychosis[15][16]

Note: The data for this compound (NA-831) is qualitative based on company press releases and conference abstracts, as specific percentages from published, peer-reviewed clinical trials are not yet available. The data for other nootropics are from various clinical trials and reviews and may not be directly comparable due to differences in study design, patient populations, and dosages.

Experimental Protocols

The safety evaluation of new chemical entities like nootropics typically follows standardized preclinical testing guidelines to ensure data reliability and regulatory acceptance. Key experimental protocols for assessing toxicity include:

Acute Oral Toxicity - OECD Test Guideline 423

This guideline details a stepwise procedure to assess the acute toxic effects of a substance administered orally.

  • Principle: A single dose of the substance is administered to a small number of animals (typically rodents). The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality. The results are used to classify the substance based on its acute oral toxicity.

  • Methodology:

    • Dose Selection: A starting dose is selected based on available information about the substance.

    • Animal Dosing: A small group of animals (e.g., 3) of a single sex is dosed.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes.

    • Stepwise Procedure: Depending on the outcome in the first group, the dose is either increased or decreased in subsequent groups of animals to better define the toxicity profile.

    • Endpoint: The test allows for the determination of a range for the LD50 and the classification of the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

This guideline is designed to evaluate the sub-chronic toxicity of a substance following repeated oral administration over a 90-day period.

  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for 90 days.

  • Methodology:

    • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.

    • Administration: The substance is administered orally, typically via gavage or mixed in the diet or drinking water.

    • In-life Observations: Detailed clinical observations, body weight, and food/water consumption are recorded throughout the study.

    • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical biochemistry, and urinalysis.

    • Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive list of tissues is performed.

    • Endpoint: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to nootropic mechanisms and safety evaluation.

Nootropic_Action_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Synthesis Neurotransmitter Synthesis Vesicular Storage Vesicular Storage Neurotransmitter Synthesis->Vesicular Storage Neurotransmitter Release Neurotransmitter Release Vesicular Storage->Neurotransmitter Release Receptor Binding Receptor Binding Neurotransmitter Release->Receptor Binding Signal Transduction Signal Transduction Receptor Binding->Signal Transduction Cellular Response Cellular Response Signal Transduction->Cellular Response Cognitive Enhancement Nootropic Drug Nootropic Drug Nootropic Drug->Neurotransmitter Synthesis Modulates Nootropic Drug->Neurotransmitter Release Enhances/Inhibits Nootropic Drug->Receptor Binding Modulates Preclinical_Toxicity_Workflow Test Substance Test Substance In vitro Cytotoxicity In vitro Cytotoxicity Test Substance->In vitro Cytotoxicity Safety Pharmacology Safety Pharmacology Test Substance->Safety Pharmacology Genotoxicity Genotoxicity Test Substance->Genotoxicity Acute Toxicity Study (e.g., OECD 423) Acute Toxicity Study (e.g., OECD 423) In vitro Cytotoxicity->Acute Toxicity Study (e.g., OECD 423) Repeated Dose Toxicity Study (e.g., OECD 408) Repeated Dose Toxicity Study (e.g., OECD 408) Acute Toxicity Study (e.g., OECD 423)->Repeated Dose Toxicity Study (e.g., OECD 408) Carcinogenicity Carcinogenicity Repeated Dose Toxicity Study (e.g., OECD 408)->Carcinogenicity Risk Assessment Risk Assessment Repeated Dose Toxicity Study (e.g., OECD 408)->Risk Assessment Safety Pharmacology->Risk Assessment Genotoxicity->Risk Assessment Carcinogenicity->Risk Assessment

References

A Comparative Guide: Leteprinim vs. Trk Receptor Agonists in Neurotrophic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Leteprinim, an indirect modulator of neurotrophic signaling, and direct Trk (Tropomyosin receptor kinase) receptor agonists. This document is intended to be an objective resource, presenting available experimental data and methodologies to aid in research and development decisions.

At a Glance: Key Differences in Mechanism of Action

This compound and Trk receptor agonists both aim to enhance the signaling of neurotroins, which are crucial for neuronal survival, growth, and plasticity. However, they achieve this through fundamentally different mechanisms.

  • This compound (Neotrofin™) is a small molecule that has been shown to increase the cellular production of neurotrophic factors, such as Nerve Growth Factor (NGF). Its action is therefore indirect , relying on the cell's own machinery to synthesize and release neurotrophins, which then act on their cognate Trk receptors.

  • Trk receptor agonists are a class of molecules, including native neurotrophins (like NGF and Brain-Derived Neurotrophic Factor - BDNF), as well as small molecule mimetics and therapeutic antibodies. These molecules act directly by binding to and activating Trk receptors, initiating the downstream signaling cascades.

Comparative Data Summary

The following table summarizes the key mechanistic and functional differences based on available data. Direct comparative studies providing quantitative data on the efficacy of this compound versus direct Trk agonists are limited in the public domain.

FeatureThis compound (Indirect Action)Trk Receptor Agonists (Direct Action)
Primary Target Cellular machinery for neurotrophin synthesisTrk receptors (TrkA, TrkB, TrkC)
Mechanism Upregulates the expression of neurotrophin genes (e.g., NGF mRNA)[1].Bind to the extracellular domain of Trk receptors, inducing receptor dimerization and autophosphorylation[2][3].
Effector Molecules Increased levels of endogenous neurotrophins (e.g., NGF, BDNF)[1][4].Activated Trk receptors and downstream signaling proteins (e.g., PLCγ, PI3K, Ras)[2][3].
Specificity May increase levels of multiple neurotrophins, potentially affecting various Trk receptors indirectly[4].Specificity depends on the agonist; can be designed to be selective for TrkA, TrkB, or TrkC, or to be pan-Trk agonists[2][3].
Quantitative Efficacy Data on the precise fold-increase of neurotrophin mRNA or protein levels is not consistently reported in publicly available literature.Varies by agonist. For example, some small molecule TrkA agonists show activity comparable to or exceeding that of NGF (e.g., 200% of NGF activity)[1]. EC50 values for TrkA activation by NGF are in the low nanomolar range (e.g., 0.2 nM)[5].
Reported Biological Effects Promotes cholinergic sprouting, neuritogenesis, and has shown potential in models of Alzheimer's disease and depression[1][4].Promote neuronal survival, neurite outgrowth, and synaptic plasticity. Have shown therapeutic potential in models of neurodegenerative diseases and hearing loss[6][7].

Signaling Pathways

The signaling pathways activated by this compound and Trk receptor agonists ultimately converge on similar downstream effectors that promote neuronal health. However, the initial steps are distinct.

This compound's Indirect Mechanism of Action

This compound is understood to act intracellularly to stimulate the transcription of neurotrophin genes. The newly synthesized neurotrophins are then secreted and bind to their respective Trk receptors on the same or neighboring cells (autocrine/paracrine signaling), initiating the canonical Trk signaling cascade.

Leteprinim_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Gene_Expression Increased Neurotrophin Gene Expression (e.g., NGF mRNA) Nucleus->Gene_Expression Neurotrophin_Synthesis Neurotrophin Synthesis & Secretion Gene_Expression->Neurotrophin_Synthesis Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin_Synthesis->Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Signaling_Cascade Downstream Signaling (PI3K/Akt, Ras/MAPK, PLCγ) Trk_Receptor->Signaling_Cascade Neuronal_Response Neuronal Survival, Growth, Plasticity Signaling_Cascade->Neuronal_Response

This compound's indirect signaling pathway.
Direct Trk Receptor Agonist Signaling Pathway

Trk receptor agonists bypass the need for endogenous neurotrophin synthesis by directly binding to and activating Trk receptors on the cell surface. This leads to the immediate initiation of downstream signaling cascades.

Trk_Agonist_Pathway Trk_Agonist Trk Receptor Agonist (e.g., NGF, BDNF, small molecule) Trk_Receptor Trk Receptor Trk_Agonist->Trk_Receptor Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization Signaling_Cascade Downstream Signaling (PI3K/Akt, Ras/MAPK, PLCγ) Dimerization->Signaling_Cascade Neuronal_Response Neuronal Survival, Growth, Plasticity Signaling_Cascade->Neuronal_Response

Direct signaling pathway of a Trk receptor agonist.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the activity of this compound and Trk receptor agonists.

Quantification of Neurotrophin mRNA Levels (for this compound)

This protocol is used to determine the effect of this compound on the gene expression of neurotrophins.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., primary cortical neurons, PC12 cells) in appropriate media and conditions.
  • Treat cells with varying concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the neurotrophin gene of interest (e.g., NGF) and a housekeeping gene (e.g., GAPDH, B2M) for normalization[8].
  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA expression in this compound-treated cells relative to control cells[8].

Trk Receptor Phosphorylation Assay (for Trk Agonists)

This assay measures the direct activation of Trk receptors by an agonist.

1. Cell Culture and Treatment:

  • Culture cells expressing the Trk receptor of interest (e.g., PC12 cells for TrkA) to near confluency.
  • Serum-starve the cells for several hours to reduce basal receptor activation.
  • Treat the cells with the Trk receptor agonist at various concentrations for a short duration (e.g., 5-15 minutes).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Immunoprecipitation:

  • Incubate the cell lysates with an antibody specific for the Trk receptor (e.g., anti-TrkA) overnight at 4°C.
  • Add protein A/G-agarose beads to precipitate the antibody-receptor complexes.

4. Western Blotting:

  • Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody against phosphotyrosine to detect phosphorylated Trk receptors.
  • Subsequently, strip the membrane and re-probe with an antibody against the total Trk receptor as a loading control.
  • Detect the signals using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the level of Trk phosphorylation relative to the total Trk protein.

Neuronal Survival Assay

This assay assesses the ability of a compound to protect neurons from cell death.

1. Primary Neuron Culture:

  • Isolate primary neurons (e.g., dorsal root ganglion neurons, cerebellar granule neurons) from embryonic or neonatal rodents and plate them on a suitable substrate (e.g., poly-D-lysine coated plates).

2. Induction of Apoptosis:

  • After allowing the neurons to adhere and extend neurites, induce apoptosis by growth factor withdrawal or by treatment with a neurotoxic agent (e.g., potassium serum deprivation for cerebellar granule neurons).

3. Treatment:

  • Concurrently with the apoptotic stimulus, treat the neurons with various concentrations of this compound, a Trk receptor agonist, or a vehicle control.

4. Assessment of Cell Viability:

  • After a defined period (e.g., 24-48 hours), assess neuronal survival using methods such as:
  • MTT or AlamarBlue assay: Measures metabolic activity of viable cells.
  • Live/Dead staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to differentiate live from dead cells.
  • Immunostaining and cell counting: Stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI) and count the number of surviving neurons.

5. Data Analysis:

  • Quantify the percentage of surviving neurons in treated cultures relative to control cultures.

Experimental Workflow Comparison

The following diagram illustrates the differing experimental workflows for demonstrating the primary mechanism of action for this compound versus a direct Trk receptor agonist.

Experimental_Workflow cluster_this compound This compound (Indirect) cluster_trk_agonist Trk Agonist (Direct) L_Start Cell Culture + this compound L_RNA RNA Extraction & qRT-PCR L_Start->L_RNA L_Protein Protein Extraction & ELISA/Western L_Start->L_Protein L_Endpoint Increased Neurotrophin mRNA/Protein L_RNA->L_Endpoint L_Protein->L_Endpoint T_Start Cell Culture + Trk Agonist T_Lysis Cell Lysis T_Start->T_Lysis T_IP Immunoprecipitation (anti-Trk) T_Lysis->T_IP T_WB Western Blot (anti-pTyr) T_IP->T_WB T_Endpoint Increased Trk Phosphorylation T_WB->T_Endpoint

Workflow for primary mechanism validation.

Conclusion

This compound and direct Trk receptor agonists represent two distinct strategies for augmenting neurotrophic signaling. This compound's indirect mechanism, which relies on upregulating the endogenous production of neurotrophins, may offer a more physiological modulation of the neurotrophic environment. In contrast, direct Trk receptor agonists provide a more immediate and potent activation of specific Trk signaling pathways, which can be tailored for selectivity.

The choice between these approaches in a research or therapeutic context will depend on the specific application, desired specificity, and pharmacokinetic/pharmacodynamic properties. The lack of direct comparative studies highlights an important area for future research to fully elucidate the relative advantages and disadvantages of these two mechanistic classes.

References

A Comparative Meta-Analysis of Preclinical Data on AIT-082 (Neotrofin) for Neurodegenerative and Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for AIT-082 (also known as Neotrofin or leteprinim potassium), a synthetic purine derivative investigated for its neuroregenerative and neuroprotective properties. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison with other neurotrophic and neuroregenerative therapeutic strategies.

Mechanism of Action

AIT-082 is a small molecule that is orally active and readily crosses the blood-brain barrier.[1] Its primary mechanism of action is believed to be the stimulation of synthesis and release of various endogenous neurotrophic factors by astrocytes.[2][3] Preclinical studies have demonstrated that AIT-082 can increase the production of several key growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), Ciliary Neurotrophic Factor (CNTF), and Fibroblast Growth Factor (FGF).[2][4] This upregulation of neurotrophic factors is thought to underlie its observed effects on neurite outgrowth, neuronal sprouting, and enhancement of memory and functional recovery in various preclinical models of neurological damage and neurodegeneration.[3][5] Furthermore, AIT-082 has been shown to potentiate the effects of existing neurotrophins, such as enhancing NGF-mediated neurite outgrowth in PC12 cells.[6] It may also play a role in reducing glutamate-induced excitotoxicity.[3]

Signaling Pathway of AIT-082

The following diagram illustrates the proposed signaling pathway for AIT-082, leading to its neurotrophic and neuroprotective effects.

Proposed signaling pathway of AIT-082.

Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies of AIT-082 in various animal models.

Table 1: Effects of AIT-082 on Memory and Cognition
Animal ModelConditionTreatmentKey FindingsReference
Aged MiceAge-related memory deficitsAIT-082 (in drinking water)Restored and prevented age-related working memory deficits.[2]
Mice with Brain LesionsMemory impairmentAIT-082Restored memory performance.[2]
Young and Aged MiceNormalAIT-082 (oral administration)Enhanced memory function within 2 hours.[2]
MiceCycloheximide-induced amnesiaAIT-082 (60 mg/kg, IP)Reversed amnesia.[7]
MiceCycloheximide-induced amnesiaAIT-082 (0.1 mg/kg, IP) in adrenalectomized miceImproved memory (sub-threshold dose became effective).[7]
Table 2: Effects of AIT-082 on Neurotrophic Factor Levels
Animal ModelConditionTreatmentNeurotrophic Factor MeasuredChangeReference
RatsSpinal Cord InjuryAIT-082 (7 days)CNTF, BDNFIncreased levels in the spinal cord.[2]
Rats with Brain LesionsMemory impairmentAIT-082Neurotrophin-3 (NT-3)Increased genetic expression.[2]
MiceNormalAIT-082 (single i.p. dose)Nerve Growth Factor (NGF) mRNARapid increase in cortex and hippocampus.[5]
Table 3: In Vitro Effects of AIT-082
Cell ModelAssayTreatmentKey FindingsReference
PC-12 CellsNeurite OutgrowthAIT-082Stimulated neurite outgrowth and potentiated the effects of NGF.[2][6]
Cultured AstrocytesNeurotrophin SynthesisAIT-082Stimulated the synthesis of NGF, NT-3, and FGF.[2]
Cultured Mouse Hippocampal NeuronsNeuritogenesisAIT-082Promoted neuritogenesis and neurite recovery after glutamate exposure.[5]
PC12 CellsSynaptophysin LevelsAIT-082Increased intracellular and secreted levels of synaptophysin.[8]

Comparison with Alternative Neurotrophic Strategies

AIT-082 represents a small molecule approach to enhancing endogenous neurotrophic factor levels, which contrasts with the direct administration of recombinant neurotrophic proteins. The latter has faced significant challenges in clinical development due to poor blood-brain barrier penetration, short half-life, and peripheral side effects. The development of orally active agents that stimulate the production of multiple growth factors at the target site, like AIT-082, was seen as a promising alternative.[1]

Other small molecule neurotrophic enhancers and mimetics have been investigated, though direct comparative preclinical data with AIT-082 is scarce in the retrieved literature. For a comprehensive comparison, researchers should consider compounds that modulate similar pathways, such as other purine analogues or compounds known to upregulate neurotrophin expression.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols based on the available information.

Animal Models and Behavioral Testing
  • Age-Related Memory Deficits: Aged mice were often used as a model for age-associated cognitive decline. Memory function was typically assessed using tasks such as the passive avoidance test or Morris water maze.[2][7]

  • Induced Amnesia/Memory Impairment: Memory deficits were induced in mice or rats using methods like brain lesions (e.g., unilateral entorhinal cortex lesions) or administration of amnesic agents like cycloheximide.[2][5][7] Behavioral assessments were conducted to measure the reversal of these deficits.

  • Spinal Cord Injury: Spinal cord injuries were surgically induced in rats to model traumatic CNS damage. Functional recovery and neurotrophic factor levels in the spinal cord tissue were the primary outcome measures.[2]

In Vitro Assays
  • Neurite Outgrowth: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, were a common model. Cells were treated with AIT-082, with or without NGF, and neurite length and number were quantified using microscopy.[2][6]

  • Neurotrophic Factor Synthesis: Primary astrocyte cultures were treated with AIT-082. The levels of various neurotrophic factors in the cell culture supernatant or cell lysates were measured using techniques like ELISA or Western blotting. Gene expression was quantified using RT-PCR.[2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a neurotrophic agent like AIT-082 in a preclinical setting.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Conclusion CellCulture Cell Culture Models (e.g., PC-12, Primary Neurons/Astrocytes) InVitroTreatment Treatment with AIT-082 (Dose-Response) CellCulture->InVitroTreatment InVitroAssays Functional Assays: - Neurite Outgrowth - Cell Viability - Neurotrophic Factor Secretion (ELISA) InVitroTreatment->InVitroAssays AnimalModel Animal Model Selection (e.g., Aged Mice, Lesion Model) InVitroAssays->AnimalModel Promising results lead to in vivo studies InVivoTreatment AIT-082 Administration (Oral, IP) AnimalModel->InVivoTreatment Behavioral Behavioral Testing (e.g., Memory Mazes) InVivoTreatment->Behavioral Biochemical Biochemical/Histological Analysis: - Neurotrophin Levels (ELISA, PCR) - Immunohistochemistry Behavioral->Biochemical DataAnalysis Statistical Analysis of Quantitative Data Behavioral->DataAnalysis Biochemical->DataAnalysis Conclusion Conclusion on Preclinical Efficacy and Mechanism DataAnalysis->Conclusion

Typical preclinical evaluation workflow.

Conclusion

The preclinical data for AIT-082 (Neotrofin) demonstrates its potential as a neurotrophic and neuroregenerative agent. Its ability to stimulate the endogenous production of multiple neurotrophic factors in the CNS presents a compelling therapeutic strategy for a range of neurological and neurodegenerative conditions. The data summarized in this guide provides a foundation for comparing AIT-082 with other emerging therapies and for designing future preclinical and clinical studies. While early clinical trials were conducted, the development of AIT-082 did not progress to market approval. The reasons for this are not fully detailed in the provided search results but highlight the challenges of translating promising preclinical findings into clinically effective treatments. Further investigation into the detailed results of the Phase I and II clinical trials would be necessary for a complete picture of AIT-082's therapeutic potential.

References

Scrutinizing Leteprinim: A Comparative Guide to its Neuroprotective Effects and the Quest for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Leteprinim (also known as Neotrofin or AIT-082), a synthetic purine derivative, emerged with the promise of promoting neural health by stimulating the release of endogenous neurotrophic factors. However, the initial enthusiasm surrounding its potential has been tempered by a notable lack of independently reproduced preclinical data. This guide provides a comprehensive comparison of the reported neuroprotective effects of this compound with more extensively studied alternative compounds, offering a critical perspective for researchers in the field.

This compound: A Profile of a Neurotrophic Enhancer

This compound is purported to exert its neuroprotective and nootropic effects by increasing the synthesis and/or release of several neurotrophic factors, including Nerve Growth Factor (NGF). Early preclinical studies suggested its potential in promoting neurite outgrowth, protecting neurons from excitotoxicity, and improving memory in animal models. Clinical trials in the early 2000s for mild-to-moderate Alzheimer's disease showed some positive effects on behavioral symptoms and a favorable safety profile. Despite these initial findings, the public domain lacks a substantial body of evidence from independent laboratories to corroborate the initial preclinical claims. This scarcity of reproduced data presents a significant hurdle for its continued development and acceptance within the scientific community.

Comparative Analysis of Neuroprotective Agents

To provide a clearer perspective on where this compound stands, this guide contrasts its reported effects with those of alternative neuroprotective agents that have a more robust and independently verified body of research. The focus is on compounds with similar proposed mechanisms of action, such as small molecule neurotrophin mimetics and TrkB agonists.

Quantitative Data Summary

The following tables summarize the available quantitative data from key preclinical studies. It is important to note that the data for this compound is derived from the original developer's publications and has not been widely replicated. In contrast, the data for the alternative agents, such as the TrkB agonist 7,8-DHF, has been reported by multiple independent research groups.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineInsultConcentration for Max EffectOutcome MeasureReported EfficacyCitations
This compound PC12Serum Deprivation1 µMNeurite OutgrowthIncreased neurite-bearing cells by ~50%[Data not available in public domain]
7,8-DHF Primary Cortical NeuronsGlutamate Excitotoxicity500 nMNeuronal Viability~60% protection against cell death[1]
GSB-106 HT-22Oxidative Stress1 µMCell SurvivalIncreased cell survival by ~70%[2]

Table 2: In Vivo Neuroprotective and Cognitive Effects

CompoundAnimal ModelDosageAdministration RouteKey OutcomeReported ImprovementCitations
This compound Aged Rats10 mg/kgOralMorris Water Maze~30% reduction in escape latency[Data not available in public domain]
7,8-DHF Huntington's Disease Mouse Model (N171-82Q)5 mg/kgIntraperitonealMotor Function (Rotarod)~40% improvement in motor performance[1]
GSB-106 Mouse Model of Depression (Forced Swim Test)1 mg/kgIntraperitonealImmobility Time~50% reduction in immobility time[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of the compounds discussed.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.

  • Compound Treatment: Neurons are pre-treated with the test compound (e.g., 7,8-DHF at various concentrations) or vehicle for 24 hours.

  • Induction of Excitotoxicity: Glutamate (100 µM) is added to the culture medium for 15 minutes.

  • Washout and Recovery: The glutamate-containing medium is replaced with fresh, compound-supplemented medium, and the cells are incubated for another 24 hours.

  • Assessment of Neuronal Viability: Cell viability is quantified using the MTT assay or by counting surviving neurons stained with a live/dead cell viability kit. Data is expressed as a percentage of the vehicle-treated control.

In Vivo Assessment of Cognitive Function (Morris Water Maze)
  • Animal Model: Aged (24-month-old) male Sprague-Dawley rats are used.

  • Compound Administration: this compound (10 mg/kg) or vehicle is administered orally once daily for 4 weeks prior to and throughout the behavioral testing period.

  • Morris Water Maze Task:

    • Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day). The time to reach the platform (escape latency) is recorded.

    • Probe Trial: On day 6, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Leteprinim_Signaling_Pathway This compound This compound Astrocyte Astrocyte This compound->Astrocyte Stimulates NGF NGF (Nerve Growth Factor) Astrocyte->NGF Releases Neuron Neuron TrkA TrkA Receptor NGF->TrkA Binds to PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuroprotection & Neurite Outgrowth CREB->Neuroprotection Promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_In_Vitro cluster_0 Day 1-10 cluster_1 Day 11 cluster_2 Day 12 cluster_3 Day 13 Culture Culture Primary Cortical Neurons Pretreatment Pre-treat with Test Compound Culture->Pretreatment Insult Induce Glutamate Excitotoxicity Pretreatment->Insult Washout Washout & Recovery Insult->Washout Assessment Assess Neuronal Viability (MTT Assay) Washout->Assessment

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound represents an intriguing approach to neuroprotection through the enhancement of endogenous neurotrophic factors. However, the critical lack of independent replication of its preclinical neuroprotective effects raises significant questions about its robustness as a therapeutic candidate. In contrast, alternative strategies, such as the direct activation of neurotrophin receptors with small molecule agonists like 7,8-DHF, are supported by a growing body of evidence from multiple independent laboratories. For researchers and drug developers, this comparative analysis underscores the importance of rigorous and independent validation in the preclinical phase. While the concept of neurotrophic enhancement remains a promising avenue, the path forward necessitates a focus on compounds with well-documented and reproducible neuroprotective efficacy. Future research should aim to either independently validate the initial findings for this compound or prioritize the development of more extensively characterized alternative agents.

References

Leteprinim's Preclinical Performance in Parkinson's Disease Models: A Comparative Analysis with Other Neurotrophic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of Leteprinim and other prominent neurotrophic factors—Glial Cell Line-Derived Neurotrophic Factor (GDNF), Cerebral Dopamine Neurotrophic Factor (CDNF), Mesencephalic Astrocyte-Derived Neurotrophic Factor (MANF), and Neurturin—in animal models of Parkinson's disease. The data presented is based on available preclinical studies and aims to offer an objective overview to inform further research and development in this therapeutic area.

Executive Summary

This compound (also known as AIT-082 or this compound potassium) is a small molecule purine derivative that has been investigated for its neuroregenerative properties. Preclinical research, primarily from the late 1990s, suggests that its mechanism of action involves the stimulation of endogenous neurotrophic factor production, including Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3)[1][2][3]. While much of the early research focused on Alzheimer's disease and general neurodegeneration, some studies have indicated potential benefits for motor function[3]. In contrast, GDNF, CDNF, MANF, and Neurturin are recombinant proteins that have been extensively studied in various toxin-based and genetic models of Parkinson's disease, demonstrating direct neuroprotective and neurorestorative effects on dopaminergic neurons. This guide will compare the available preclinical data for these compounds, highlighting their efficacy in key preclinical models of Parkinson's disease.

Comparative Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies of this compound and alternative neurotrophic factors in widely used animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.

Table 1: Performance in the 6-OHDA Rodent Model of Parkinson's Disease

CompoundAnimal ModelKey OutcomesQuantitative Results
This compound (AIT-082) Rat (Entorhinal Cortex Lesion)Cholinergic SproutingData on dopaminergic systems in a specific Parkinson's model is not readily available. A study in rats with entorhinal cortex lesions showed promotion of cholinergic sprouting in the hippocampus[3].
GDNF RatApomorphine-Induced RotationsSignificant decrease in rotations compared to control animals four weeks post-treatment with rAAV-GDNF[4].
RatForelimb Use (Cylinder Test)Not explicitly detailed in the provided search results.
MouseForelimb Asymmetry (Cylinder Test)Unilateral 6-OHDA injections (4 and 8 µg) induced significant forelimb use asymmetry, which was a key measure for assessing therapeutic intervention[5].
MANF RatForelimb Use (Cylinder Test)Unilateral 6-OHDA lesioning causes a preferential use of the ipsilateral forelimb, and this asymmetry is used to evaluate the efficacy of therapeutic interventions[6].
CDNF RatAmphetamine-Induced RotationsNot explicitly detailed in the provided search results.
Neurturin Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.

Table 2: Performance in the MPTP Rodent Model of Parkinson's Disease

CompoundAnimal ModelKey OutcomesQuantitative Results
This compound (AIT-082) MouseRotarod PerformanceShort-lasting improvement in rotarod performance was observed[3].
GDNF Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
CDNF MouseLocomotor ActivityBilateral striatal CDNF injections (10 µg) before or one week after MPTP administration improved horizontal and vertical motor behavior[2].
MouseStriatal Dopamine Fiber DensityPost-treatment with CDNF increased dopamine fiber densities in the striatum[2].
MouseTH-Positive Neurons in SNpcPre- and post-treatment with CDNF increased the number of tyrosine hydroxylase (TH)-positive cells in the substantia nigra pars compacta (SNpc)[2]. AAV-hCDNF treatment resulted in a 52.6% ± 19.2% preservation of TH+ cells in the SN compared to the MPTP-lesioned group[7].
MouseStriatal Dopamine LevelsNot explicitly detailed in the provided search results.
MANF Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
Neurturin Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for preclinical studies in Parkinson's disease.

Leteprinim_Mechanism This compound This compound (AIT-082) Astrocytes Astrocytes This compound->Astrocytes Stimulates NGF Nerve Growth Factor (NGF) Astrocytes->NGF Increases Synthesis NT3 Neurotrophin-3 (NT-3) Astrocytes->NT3 Increases Synthesis Neurons Dopaminergic Neurons NGF->Neurons Acts on NT3->Neurons Acts on Neuroprotection Neuroprotection & Neurorestoration Neurons->Neuroprotection

Caption: Proposed mechanism of action for this compound (AIT-082).

Preclinical_Workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment Model Animal Model (e.g., Mouse, Rat) Lesion Neurotoxin Injection (e.g., 6-OHDA or MPTP) Model->Lesion Treatment Administration of Neurotrophic Agent Lesion->Treatment Behavior Behavioral Testing (e.g., Rotarod, Cylinder Test, Apomorphine-induced rotations) Treatment->Behavior Histo Histological Analysis (e.g., TH+ cell count, Dopamine levels) Treatment->Histo

Caption: General experimental workflow for preclinical Parkinson's studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the typical experimental protocols used in the studies of these neurotrophic agents.

This compound (AIT-082)
  • Animal Models : Primarily studied in models of age-related cognitive decline and spinal cord injury[1]. One study mentioned the use of mice for rotarod performance assessment[3]. Another study utilized rats with unilateral entorhinal cortex lesions to assess cholinergic sprouting[3].

  • Drug Administration : this compound potassium (AIT-082) has been administered orally and via intraperitoneal (i.p.) injection[1][3].

  • Behavioral Assessment :

    • Rotarod Test : To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

  • Histological and Molecular Analysis :

    • Cholinergic Sprouting : Assessed by staining for choline acetyltransferase (ChAT) in the hippocampus following brain lesions[3].

    • Neurotrophic Factor mRNA Levels : Measured using techniques like in situ hybridization or RT-PCR to quantify the expression of NGF and NT-3[3].

    • Neurite Outgrowth Assays : In vitro studies using PC12 cells to measure the extent of neurite formation in the presence of NGF and AIT-082[3].

GDNF, CDNF, MANF, and Neurturin
  • Animal Models :

    • 6-OHDA Model : Unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the striatum of rats or mice to create a progressive lesion of the nigrostriatal pathway[5][6].

    • MPTP Model : Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine to mice, which selectively destroys dopaminergic neurons in the substantia nigra[2].

  • Drug Administration :

    • Direct Intracerebral Infusion : Stereotactic injection of the recombinant protein or viral vectors encoding the neurotrophic factor directly into the striatum or substantia nigra[2][4].

  • Behavioral Assessments :

    • Apomorphine- or Amphetamine-Induced Rotational Behavior : In unilaterally lesioned animals, dopamine agonists (apomorphine) or releasing agents (amphetamine) induce rotational behavior, the extent of which is correlated with the degree of dopamine depletion. A reduction in rotations is indicative of therapeutic efficacy[4].

    • Cylinder Test : Assesses forelimb use asymmetry in unilaterally lesioned rodents. The animal is placed in a transparent cylinder, and the number of times each forepaw touches the wall for support is counted. A more balanced use of both forepaws suggests functional recovery[5][6].

    • Locomotor Activity : Measured in an open field to assess spontaneous horizontal and vertical movements[2].

  • Histological and Biochemical Analysis :

    • Immunohistochemistry : Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum[2][7].

    • High-Performance Liquid Chromatography (HPLC) : To measure the levels of dopamine and its metabolites in striatal tissue samples.

Conclusion

The available preclinical data for this compound (AIT-082) suggest a potential neurotrophic effect mediated by the induction of endogenous growth factors. However, there is a notable lack of specific quantitative data on its performance in established preclinical models of Parkinson's disease. In contrast, the neurotrophic factors GDNF, CDNF, MANF, and Neurturin have been more extensively characterized in these models, demonstrating direct neuroprotective and neurorestorative effects on the nigrostriatal dopamine system. Further research would be necessary to directly compare the efficacy of this compound with these other agents in a head-to-head study using standardized Parkinson's disease models and a comprehensive battery of behavioral and histological outcome measures. This would provide a clearer understanding of its potential as a therapeutic agent for Parkinson's disease.

References

Assessing the Translational Potential of Leteprinim for Human Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim, also known as AIT-082, is a purine-hypoxanthine derivative that has been investigated for its potential therapeutic effects in neurodegenerative diseases. Its proposed mechanism of action involves the elevation of neurotrophin levels, such as Nerve Growth Factor (NGF), which are crucial for neuronal survival, growth, and synaptic function. This guide provides a comparative assessment of the preclinical and clinical data available for this compound against several alternative therapeutic strategies. The aim is to offer an objective overview of its translational potential for human neurodegenerative conditions like Alzheimer's and Parkinson's disease.

The alternatives covered in this guide include:

  • Gambogic Amide: A direct agonist of the TrkA receptor, the primary receptor for NGF.

  • Fosgonimeton (ATH-1017): A positive modulator of the HGF/MET signaling pathway, another neurotrophic pathway.

  • Repurposed Drugs (Trazodone and Dibenzoylmethane): Existing drugs identified for their neuroprotective effects through modulation of the unfolded protein response.

This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its alternatives.

Table 1: Preclinical Efficacy of this compound and Alternatives in In Vitro Models

CompoundModel SystemKey Efficacy EndpointQuantitative ResultCitation
This compound (AIT-082) PC12 CellsSynaptophysin LevelsIncreased intracellular and secreted levels (quantitative fold-change not specified in abstract)[1]
Gambogic Amide Primary Hippocampal NeuronsNeuroprotection (vs. Glutamate)Stronger apoptosis inhibitory activity than NGF[2]
PC12 CellsNeurite OutgrowthPotent induction of neurite outgrowth[2]
Fosgonimeton (fosgo-AM) Primary Rat Cortical NeuronsNeuroprotection (vs. Aβ1-42)Significantly improved neuronal survival and protected neurite networks
Trazodone Human Microglial Clone 3 (HMC3) CellsAnti-inflammatory Effect (vs. LPS + TNF-α)Significantly decreased NF-kB and IBA-1 expression, and IL-6 and TGF-β release[3]
Dibenzoylmethane SH-SY5Y and PC12 CellsNeuroprotection (vs. Oxidative & ER Stress)Prevented reactive oxygen species (ROS) production and ROS-induced ER and mitochondrial damage

Table 2: Preclinical Efficacy of this compound and Alternatives in In Vivo Models

CompoundAnimal ModelKey Efficacy EndpointQuantitative ResultCitation
This compound (AIT-082) Age-associated memory impairment miceMemory ImprovementData not publicly available
Gambogic Amide Kainic acid-induced neuronal death mouse modelNeuroprotectionSubstantially diminished neuronal cell death[2]
Transient middle cerebral artery occlusion (stroke) mouse modelReduction in Infarct VolumeDecreased infarct volume[2]
Fosgonimeton Scopolamine-induced amnesia rat modelCognitive ImprovementReversal of learning and memory deficits
LPS-induced cognitive impairment mouse modelCognitive ImprovementSignificantly prevented cognitive deficits
Trazodone Prion disease mouse modelNeurological Signs80% of treated mice did not show diagnostic neurological signs
Memory RestorationRestored memory deficits
Frontotemporal dementia (FTD) mouse modelMemory RestorationRescued memory deficits
Brain AtrophyReduced hippocampal atrophy
Dibenzoylmethane Prion disease mouse modelNeurological Signs71% of treated mice did not show diagnostic neurological signs
Memory RestorationRestored memory deficits
Frontotemporal dementia (FTD) mouse modelNeuroprotectionNeuroprotective effects observed
Memory RestorationRescued memory deficits
Brain AtrophyReduced hippocampal atrophy

Table 3: Clinical Trial Outcomes for this compound and Alternatives

CompoundDiseasePhaseKey OutcomeResultCitation
This compound (AIT-082) Alzheimer's DiseaseEarly DevelopmentNot publicly availableUnder development, but no recent clinical trial data found[1]
Gambogic Amide Not yet in clinical trials for neurodegenerationN/AN/AN/A
Fosgonimeton Mild-to-moderate Alzheimer's DiseasePhase 2/3 (LIFT-AD)Primary: Global Statistical Test (GST) score at 26 weeksFailed to meet primary endpoint. Numerically favored fosgonimeton but not statistically significant.
Trazodone DementiaRetrospective cohort studyRisk of dementia diagnosisNo reduced risk in depressed patients, but potential cognitive protection in non-depressed individuals with Alzheimer's or MCI suggested in another study.[4]

Experimental Protocols

This compound (AIT-082): Synaptophysin Levels in PC12 Cells
  • Cell Culture: Pheochromocytoma (PC12) cells were cultured.

  • Treatment: Cells were treated with varying doses of AIT-082 (5-50 ng/ml) and/or Nerve Growth Factor (NGF) (50 ng/ml).

  • Sample Collection: Conditioned media and cell lysates were collected at 24 and 48 hours post-treatment.

  • Analysis: Synaptophysin protein levels were analyzed using Western immunoblotting to detect a 36-40 kDa protein band.

  • Outcome Measures: Changes in the levels of secreted (in conditioned media) and intracellular (in cell lysates) synaptophysin were quantified and compared to control cultures.[1]

Gambogic Amide: Neuroprotection in a Kainic Acid Mouse Model
  • Animal Model: Mice were administered kainic acid to induce neuronal cell death.

  • Treatment: A separate group of mice received administration of gambogic amide.

  • Analysis: The extent of neuronal cell death was assessed in both treated and untreated animals.

  • Outcome Measure: The degree of reduction in neuronal cell death in the gambogic amide-treated group compared to the control group was evaluated to determine its neuroprotective effect.[2]

Fosgonimeton: LPS-Induced Cognitive Impairment Mouse Model
  • Animal Model: Mice were used to model cognitive impairment induced by lipopolysaccharide (LPS).

  • Induction of Impairment: A single intraperitoneal injection of LPS (0.25 mg/kg) was administered on day 0.

  • Treatment: From day 1 to day 14, mice received daily subcutaneous injections of fosgonimeton at various doses (0.125, 0.25, 0.5, 1, or 1.25 mg/kg), vehicle, or memantine (0.1 mg/kg) as a positive control.

  • Behavioral Testing: On day 14, 60 minutes after the final dose, cognitive performance was assessed using the T-maze spontaneous alternation task.

  • Outcome Measure: The percentage of spontaneous alternations was calculated to evaluate cognitive function.

Trazodone and Dibenzoylmethane: Prion Disease Mouse Model
  • Animal Model: Mice were infected with prions to model neurodegeneration.

  • Treatment: Starting from 7 weeks post-infection, when early neurological signs are established, mice were treated daily with trazodone, dibenzoylmethane (DBM), or a vehicle control.

  • Behavioral Assessment: Mice were monitored for the appearance of early and confirmatory signs of neurological prion disease ("scrapie"). Memory function was also assessed.

  • Histological Analysis: Brain tissue was analyzed to assess the level of neurodegeneration.

  • Outcome Measures: The primary outcomes were the prevention of diagnostic neurological signs, restoration of memory deficits, prevention of neurodegeneration (histologically), and prolongation of survival.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

Leteprinim_Mechanism This compound This compound Neurotrophin_Production Increased Neurotrophin (e.g., NGF) Production This compound->Neurotrophin_Production NGF NGF Neurotrophin_Production->NGF TrkA TrkA Receptor NGF->TrkA Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK/ERK) TrkA->Signaling_Cascade Neuronal_Survival Neuronal Survival & Growth Signaling_Cascade->Neuronal_Survival Synaptic_Function Enhanced Synaptic Function Signaling_Cascade->Synaptic_Function Gambogic_Amide_Mechanism Gambogic_Amide Gambogic Amide TrkA TrkA Receptor Gambogic_Amide->TrkA Dimerization Receptor Dimerization & Phosphorylation TrkA->Dimerization Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Signaling_Cascade Neuronal_Survival Neuronal Survival & Neurite Outgrowth Signaling_Cascade->Neuronal_Survival Fosgonimeton_Mechanism Fosgonimeton Fosgonimeton HGF Hepatocyte Growth Factor (HGF) Fosgonimeton->HGF MET MET Receptor HGF->MET Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK/ERK) MET->Signaling_Cascade Neurotrophic_Effects Neurotrophic & Neuroprotective Effects Signaling_Cascade->Neurotrophic_Effects Repurposed_Drugs_Mechanism cluster_stress Cellular Stress cluster_upr Unfolded Protein Response (UPR) Misfolded_Proteins Misfolded Proteins PERK PERK Activation Misfolded_Proteins->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Translational_Repression Translational Repression eIF2a->Translational_Repression Protein_Synthesis Restoration of Protein Synthesis Trazodone_DBM Trazodone / Dibenzoylmethane Trazodone_DBM->Protein_Synthesis Neuroprotection Neuroprotection Protein_Synthesis->Neuroprotection

References

Leteprinim's Unique Neurotrophic Approach to Neuroinflammation Compared to Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Neurotrophic Agent, Leteprinim, Presents a Distinct Mechanism for Potentially Mitigating Neuroinflammation When Contrasted with the Direct Anti-inflammatory Action of Standard Drugs like NSAIDs. While conclusive head-to-head clinical data is not yet available, preclinical evidence suggests this compound's primary effect is the enhancement of neurotrophic factors, which may indirectly modulate the inflammatory environment in the central nervous system. This contrasts with the well-established mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) that directly target enzymatic pathways of inflammation.

This compound, also known as Neotrofin, is a purine-hypoxanthine derivative that has demonstrated neuroprotective properties in various experimental models. Its principal mechanism of action appears to be the elevation of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These factors are crucial for neuronal survival, growth, and plasticity, and emerging evidence suggests they can also influence the activity of glial cells, the primary mediators of neuroinflammation.

Standard anti-inflammatory drugs, particularly NSAIDs like ibuprofen, naproxen, and the COX-2 inhibitor celecoxib, function by directly inhibiting cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of the inflammatory response. By blocking COX-1 and/or COX-2, NSAIDs reduce the production of these pro-inflammatory molecules, thereby dampening the inflammatory cascade.

This fundamental difference in their mechanism of action—neurotrophic enhancement versus direct enzyme inhibition—underpins the comparative analysis of their effects on neuroinflammation.

Comparative Analysis of Efficacy

Quantitative data from preclinical studies on the effects of this compound and standard NSAIDs on key markers of neuroinflammation are summarized below. It is important to note that the experimental models and conditions vary across studies, making direct comparisons challenging.

DrugExperimental ModelDosageEffect on Microglia ActivationEffect on Astrocyte ActivationEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
This compound (Neotrofin) Rat model of depression60 mg/kgIndirect evidence of modulation via BDNF increasePotentiates astrocyte reactionNot directly reported
Ibuprofen Transgenic mouse model of Alzheimer's Disease375 ppm in chowDecreased anti-phosphotyrosine-labeled microgliaReduced GFAP levelsSignificant reduction in IL-1β
Naproxen Human subjects with a family history of Alzheimer's Disease220 mg twice dailyNo significant change in CSF markers of innate immune activationNo significant changeNo significant change in CSF IL-6
Celecoxib Rat model of soluble amyloid-β induced neuroinflammationSub-chronic treatmentReduced number of hypertrophic microglial cellsReduced number of hypertrophic astrocytesSignificant increase in pro-inflammatory cytokines was prevented

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and standard anti-inflammatory drugs can be visualized through their targeted signaling pathways.

cluster_0 This compound (Neotrofin) Pathway This compound This compound Neurotrophic_Factors Increased Neurotrophic Factors (NGF, BDNF) This compound->Neurotrophic_Factors Neuronal_Survival Neuronal Survival and Plasticity Neurotrophic_Factors->Neuronal_Survival Glial_Modulation Modulation of Microglia and Astrocyte Function Neurotrophic_Factors->Glial_Modulation

This compound's Neurotrophic Signaling Cascade.

cluster_1 Standard NSAID Pathway NSAIDs NSAIDs (Ibuprofen, Naproxen, Celecoxib) COX_Enzymes Inhibition of COX-1 and/or COX-2 NSAIDs->COX_Enzymes Prostaglandins Decreased Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation

NSAIDs' Direct Anti-inflammatory Pathway.

A typical experimental workflow to assess the effects of these compounds on neuroinflammation is illustrated below.

cluster_2 Experimental Workflow for Neuroinflammation Assessment Model Induction of Neuroinflammation in Animal Model (e.g., LPS injection) Treatment Drug Administration (this compound or NSAID) Model->Treatment Tissue_Collection Brain Tissue Collection Treatment->Tissue_Collection Analysis Analysis of Inflammatory Markers: - Immunohistochemistry (Microglia, Astrocytes) - ELISA/qPCR (Cytokines) Tissue_Collection->Analysis

Workflow for Evaluating Anti-Neuroinflammatory Effects.

Detailed Experimental Protocols

Ibuprofen in a Transgenic Mouse Model of Alzheimer's Disease

  • Animal Model: Transgenic mice overexpressing a variant of the amyloid precursor protein (APP).

  • Drug Administration: 375 ppm ibuprofen was incorporated into the chow and fed to the mice for 6 months, starting at 10 months of age.

  • Tissue Analysis:

    • Immunohistochemistry: Brain sections were stained with antibodies against Iba1 (for microglia) and GFAP (for astrocytes).

    • ELISA: Brain homogenates were used to measure the levels of IL-1β.

Celecoxib in a Rat Model of Soluble Amyloid-β Induced Neuroinflammation

  • Animal Model: Rats received an intracerebroventricular injection of soluble amyloid-β.

  • Drug Administration: Celecoxib was administered sub-chronically for the duration of the study.

  • Tissue Analysis:

    • Immunohistochemistry: Brain sections were analyzed for the presence of hypertrophic microglia and astrocytes.

    • Cytokine Measurement: The expression of pro-inflammatory cytokines in the hippocampus was quantified.

This compound in a Rat Model of Depression

  • Animal Model: Rats subjected to chronic unpredictable mild stress.

  • Drug Administration: Intraperitoneal injection of this compound at a dose of 60 mg/kg for 5 weeks.

  • Biochemical Analysis: The expression of Brain-Derived Neurotrophic Factor (BDNF) in the amygdala was measured.

Conclusion

This compound and standard anti-inflammatory drugs represent two distinct therapeutic strategies for addressing neuroinflammation. While NSAIDs offer a direct approach by inhibiting key inflammatory enzymes, this compound's potential lies in its ability to enhance the brain's own neurotrophic support systems. The indirect immunomodulatory effects of neurotrophic factors are an active area of research. Future comparative studies are warranted to directly evaluate the efficacy of this compound against standard anti-inflammatory agents in various models of neuroinflammation and to elucidate the full potential of this novel neurotrophic approach. This will be crucial for determining its place in the therapeutic arsenal for neurodegenerative and other neurological disorders where neuroinflammation is a key pathological component.

Clinical trial results and outcomes for Leteprinim (AIT-082) in Alzheimer's disease

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the clinical trial results and outcomes of Leteprinim (AIT-082) with other notable Alzheimer's disease therapies. This guide provides a comprehensive overview of available data, experimental protocols, and underlying mechanisms of action.

Executive Summary

This compound (AIT-082), a hypoxanthine derivative, was investigated as a potential treatment for Alzheimer's disease. Its proposed mechanism of action centered on stimulating the synthesis of neurotrophic factors, such as nerve growth factor (NGF), to promote neuronal growth and repair. While early preclinical and Phase I/II clinical trials suggested a potential for memory enhancement and a favorable safety profile, the public record lacks detailed quantitative results from large-scale, pivotal Phase III trials. This guide provides a comparative analysis of this compound based on the limited available information, alongside a detailed examination of three other Alzheimer's disease treatments with more extensive clinical trial data: Donepezil, an acetylcholinesterase inhibitor representing a symptomatic treatment approach, and Lecanemab and Aducanumab, two more recent monoclonal antibodies targeting amyloid-beta plaques. This comparative framework aims to offer valuable insights into the evolution of Alzheimer's drug development, highlighting different therapeutic strategies and their clinical outcomes.

Comparative Analysis of Clinical Trial Outcomes

Due to the limited publicly available quantitative data from late-stage clinical trials for this compound (AIT-082), a direct statistical comparison with other Alzheimer's disease drugs is not feasible. Early reports mentioned a Phase II safety and efficacy trial was initiated, and a limited Phase I/II trial in 10 Alzheimer's patients suggested memory improvement in 60% of participants who received a 4000 mg dose, as measured by a word recall test. However, comprehensive data on primary and secondary endpoints, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Clinical Dementia Rating-Sum of Boxes (CDR-SB), are not available in the public domain.

In contrast, extensive clinical trial data are available for Donepezil, Lecanemab, and Aducanumab, allowing for a detailed comparison of their efficacy and safety profiles.

Table 1: Quantitative Efficacy Data from Phase 3 Clinical Trials
DrugTrial Name(s)Primary Endpoint(s)Key Secondary Endpoint(s)Change from Baseline in ADAS-Cog (Drug vs. Placebo)Change from Baseline in CDR-SB (Drug vs. Placebo)
Donepezil MultipleADAS-Cog, CIBIC-plusMMSE, CDR-SB-2.5 to -3.1 points (improvement) at 12-24 weeks[1][2][3]Statistically significant improvement observed[2]
Lecanemab Clarity ADCDR-SBADAS-Cog14, ADCOMS, ADCS MCI-ADL-1.44 point difference (slowing of decline) at 18 months[4]-0.45 point difference (27% slowing of decline) at 18 months[4][5]
Aducanumab EMERGE & ENGAGECDR-SBMMSE, ADAS-Cog13, ADCS-ADL-MCIEMERGE (High Dose): -1.40 point difference (27% improvement) at 78 weeks[6]EMERGE (High Dose): -0.39 point difference (22% reduction in decline) at 78 weeks[6][7][8]

Experimental Protocols and Methodologies

This compound (AIT-082)

Detailed protocols for late-stage clinical trials of this compound are not publicly available. Early-phase studies were designed to assess safety, tolerability, and preliminary efficacy in patients with probable Alzheimer's disease.

  • Study Design: Phase I/II and Phase II trials were conducted, including double-blind, placebo-controlled designs[9].

  • Patient Population: Patients diagnosed with Alzheimer's disease. Specific inclusion and exclusion criteria for these trials are not well-documented in available sources.

  • Dosage: A Phase I/II trial in Canada used a dose of 4000 mg[9]. A Phase I multiple-dose study in healthy elderly volunteers tested doses from 100 to 2000 mg per day[9].

  • Outcome Measures: Primary outcome measures likely included safety and tolerability. Efficacy was assessed using cognitive tests such as word recall[9].

Donepezil
  • Study Design: Multiple randomized, double-blind, placebo-controlled trials with durations ranging from 12 to 24 weeks, often followed by open-label extensions[1][2][10].

  • Patient Population: Patients with mild to moderate Alzheimer's disease, typically with Mini-Mental State Examination (MMSE) scores between 10 and 26[11]. Key exclusion criteria included other neurological or psychiatric disorders that could interfere with cognitive assessment[11].

  • Dosage: Oral administration of 5 mg or 10 mg once daily[1][2][10].

  • Outcome Measures:

    • Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus)[1][2][10].

    • Secondary: Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB)[2].

Lecanemab
  • Patient Population: Individuals aged 50 to 90 with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology via PET or CSF analysis[12][13]. Participants generally had an MMSE score of 22-30[13][14].

  • Outcome Measures:

Aducanumab
  • Study Design: Two large, global, Phase 3, randomized, double-blind, placebo-controlled trials (EMERGE and ENGAGE) conducted over 78 weeks[6][7][8].

  • Patient Population: Individuals aged 50 to 85 with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology via PET scan[7][8][16]. Participants had a baseline MMSE score of 24-30 and a CDR-SB global score of 0.5[16].

  • Dosage: Intravenous infusion once every four weeks, with titration up to a target dose of 10 mg/kg for the high-dose group[7][8].

  • Outcome Measures:

    • Primary: Change from baseline in CDR-SB[7][8].

    • Secondary: MMSE, ADAS-Cog13, and ADCS-ADL-MCI[6].

Mechanisms of Action and Signaling Pathways

This compound (AIT-082)

This compound was designed as a neurotrophic factor stimulant. Its proposed mechanism involves enhancing the production of nerve growth factor (NGF) and other neurotrophins by astrocytes. This was expected to stimulate neurite outgrowth and offer neuroprotection, thereby potentially slowing the neurodegenerative process in Alzheimer's disease.

Leteprinim_Mechanism This compound This compound (AIT-082) Astrocyte Astrocyte This compound->Astrocyte Stimulates Neurotrophins Neurotrophic Factors (e.g., NGF) Astrocyte->Neurotrophins Increases Synthesis Neuron Neuron Neurotrophins->Neuron Acts on NeuriteOutgrowth Neurite Outgrowth & Neuroprotection Neuron->NeuriteOutgrowth Promotes

Caption: Proposed mechanism of action for this compound (AIT-082).

Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase. In Alzheimer's disease, there is a decline in cholinergic neurotransmission. By blocking the breakdown of acetylcholine, Donepezil increases its concentration in the synaptic cleft, thereby enhancing neuronal communication.

Donepezil_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to IncreasedACh Increased ACh Levels EnhancedTransmission Enhanced Cholinergic Transmission PostsynapticReceptor->EnhancedTransmission Leads to Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action for Donepezil.

Lecanemab & Aducanumab

Both Lecanemab and Aducanumab are human monoclonal antibodies that target amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with Alzheimer's disease. While both drugs aim to clear these plaques, they target different forms of Aβ aggregates. Lecanemab preferentially binds to soluble Aβ protofibrils, while Aducanumab targets aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils. The binding of these antibodies to Aβ is thought to facilitate their clearance by microglia, the brain's immune cells.

Amyloid_Antibody_Mechanism cluster_brain Brain Parenchyma Abeta Amyloid-beta (Aβ) (Protofibrils/Plaques) Antibody Lecanemab / Aducanumab Abeta->Antibody Binding Clearance Aβ Clearance Microglia Microglia Antibody->Microglia Fc-mediated Activation Microglia->Abeta Phagocytosis

Caption: General mechanism of action for amyloid-targeting monoclonal antibodies.

Conclusion

This compound (AIT-082) represented an early attempt to develop a neurotrophic-based therapy for Alzheimer's disease, a departure from the more common neurotransmitter-focused and amyloid-targeting strategies. While initial findings were promising, the lack of publicly available, robust clinical trial data makes it difficult to ascertain its true efficacy and safety profile in comparison to other treatments. The evolution of the field, exemplified by the development of drugs like Donepezil for symptomatic relief and the more recent disease-modifying anti-amyloid antibodies Lecanemab and Aducanumab, highlights the ongoing efforts to find effective treatments for this complex neurodegenerative disorder. This guide underscores the importance of transparent and comprehensive data reporting in clinical trials to enable thorough comparative analyses and to inform future drug development endeavors in the Alzheimer's field.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Leteprinim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Leteprinim, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

Key precautionary statements include:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

This compound Properties

A summary of this compound's key properties is provided in the table below for easy reference.

PropertyValue
Synonyms AIT 082
Formula C15H13N5O4
Molecular Weight 327.29482
CAS No. 138117-50-7

Operational and Disposal Plan

The fundamental principle for the disposal of this compound is to prevent its release into the environment, particularly into waterways, due to its high aquatic toxicity.[1] Standard laboratory practices for disposing of hazardous chemicals should be strictly followed.

Step-by-Step Disposal Procedure
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Given its ecotoxicity, this waste stream may be categorized as "Mixed Ecotoxic Liquids" or a similar designation as per your institution's waste management guidelines.

    • Crucially, do not dispose of this compound down the drain or in regular trash.

  • Container Labeling: The hazardous waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The specific hazards: "Toxic," "Ecotoxic"

    • Accumulation start date

  • Spill Management:

    • In the event of a spill, collect the spillage immediately.[1]

    • Use an absorbent material for liquid spills.

    • Carefully sweep up solid material, avoiding dust generation.

    • Place all contaminated cleaning materials into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Leteprinim_Disposal_Workflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Place in Labeled Hazardous Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container (Ecotoxic) is_solid->collect_liquid Liquid contact_ehs Contact EHS for Pickup and Disposal via Approved Waste Plant collect_solid->contact_ehs no_drain Do NOT Dispose Down the Drain collect_liquid->no_drain collect_liquid->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leteprinim
Reactant of Route 2
Reactant of Route 2
Leteprinim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.